molecular formula C8H14FNO B12877052 1-(tert-Butyl)-3-fluoropyrrolidin-2-one

1-(tert-Butyl)-3-fluoropyrrolidin-2-one

Cat. No.: B12877052
M. Wt: 159.20 g/mol
InChI Key: PXLQKVBDQWRRCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butyl)-3-fluoropyrrolidin-2-one (CAS 522665-43-6) is a fluorinated lactam building block of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C 8 H 14 FNO and a molecular weight of 159.20 g/mol , this compound features a rigid pyrrolidin-2-one scaffold substituted with a tert-butyl group and a fluorine atom, making it a valuable precursor for the synthesis of more complex molecules. The 3-fluoropyrrolidine structure is a key motif in the development of bioactive molecules. Scientific research highlights the importance of this core structure in various therapeutic areas. For instance, compounds containing the 3-fluoropyrrolidin-1-yl group have been investigated as potent dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes . Furthermore, the 3-fluoropyrrolidine subunit is frequently incorporated into novel quinazolinone derivatives that demonstrate activity as tumor suppressors, showing promise in oncology research for the potential treatment of cancers such as non-small cell lung carcinoma and melanoma . The incorporation of fluorine can dramatically alter a molecule's properties, including its metabolic stability, lipophilicity, and bioavailability, making this compound a versatile intermediate for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14FNO

Molecular Weight

159.20 g/mol

IUPAC Name

1-tert-butyl-3-fluoropyrrolidin-2-one

InChI

InChI=1S/C8H14FNO/c1-8(2,3)10-5-4-6(9)7(10)11/h6H,4-5H2,1-3H3

InChI Key

PXLQKVBDQWRRCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CCC(C1=O)F

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one

[1]

Executive Summary

1-(tert-Butyl)-3-fluoropyrrolidin-2-one represents a specialized scaffold in medicinal chemistry, combining the metabolic robustness of a fluorinated

1


1

This guide details a robust, scalable synthetic route based on the electrophilic fluorination of the lithium enolate .[1] Unlike radical or nucleophilic approaches, this method offers superior regiocontrol and compatibility with the steric demands of the N-tert-butyl substituent.[1]

Part 1: Strategic Retrosynthesis

The retrosynthetic analysis (see Diagram 1) identifies the C3–F bond as the strategic disconnection point.[1] The bulky tert-butyl group at N1 serves two roles: it acts as a protecting group against N-alkylation side reactions and directs the conformation of the lactam ring, potentially influencing the stereoselectivity of the fluorination.[1]

Diagram 1: Retrosynthetic Analysis & Workflow

RetrosynthesisTargetTarget:1-(tert-Butyl)-3-fluoropyrrolidin-2-oneDisconnectionDisconnection:C3-F Bond (Alpha-Fluorination)Target->DisconnectionRetrosynthesisPrecursorPrecursor:1-(tert-Butyl)pyrrolidin-2-oneDisconnection->PrecursorElectrophilic Source (F+)SMStarting Materials:Gamma-Butyrolactone + tert-ButylaminePrecursor->SMCondensation

Caption: Strategic disconnection identifying the enolate fluorination pathway as the most viable route.

Part 2: Detailed Synthetic Methodologies

Precursor Synthesis: 1-(tert-Butyl)pyrrolidin-2-one

Note: If this intermediate is not commercially available, it must be synthesized via the condensation of

1

The Challenge: Unlike methylamine, tert-butylamine is sterically hindered, requiring harsher conditions to open the lactone ring and effect cyclodehydration.[1]

Protocol:

  • Charge: In a high-pressure steel autoclave, combine

    
    -butyrolactone (1.0 equiv) and tert-butylamine (1.5 equiv).
    
  • Reaction: Heat to 200–220°C for 12–18 hours. The high temperature is required to overcome the steric barrier of the tert-butyl group during the ring-closure step.[1]

  • Workup: Cool to room temperature. Distill the excess amine and water.[1]

  • Purification: Vacuum distillation provides the pure N-tert-butyl lactam as a colorless oil.[1]

Core Synthesis: Electrophilic -Fluorination

This step utilizes Lithium Diisopropylamide (LDA) for kinetic deprotonation and N-Fluorobenzenesulfonimide (NFSI) as the electrophilic fluorine source.[1]

Reagents:

  • Substrate: 1-(tert-Butyl)pyrrolidin-2-one[1][2][3][4]

  • Base: LDA (2.0 M in THF/heptane)[1]

  • Fluorinating Agent: NFSI (Solution in THF)[1]

  • Solvent: Anhydrous THF

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Enolization:

    • Add anhydrous THF (50 mL) and cool to -78°C (dry ice/acetone bath).

    • Add LDA (1.1 equiv) dropwise via syringe.[1]

    • Add the solution of 1-(tert-butyl)pyrrolidin-2-one (1.0 equiv, dissolved in minimal THF) dropwise over 15 minutes.

    • Critical Insight: Stir at -78°C for 45 minutes . The bulky tert-butyl group may slow down deprotonation; adequate time ensures complete conversion to the lithium enolate.[1]

  • Fluorination:

    • Dissolve NFSI (1.2 equiv) in anhydrous THF (20 mL).

    • Add the NFSI solution dropwise to the enolate at -78°C.[1]

    • Observation: The solution may turn yellow/orange.[1]

  • Warm-up: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous NH

    
    Cl solution (20 mL) while still cold.
    
  • Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    , and concentrate.[1]
Diagram 2: Mechanism of Enolate Fluorination

MechanismStep11. Deprotonation(LDA, -78°C)IntermediateLithium Enolate(Planar C3-C2=O System)Step1->IntermediateLi+ CoordinationStep22. Electrophilic Attack(NFSI)Intermediate->Step2Nucleophilic AttackTSTransition State:Steric Control by N-t-BuStep2->TSProductProduct:Racemic 3-Fluoro LactamTS->ProductN-Sulfonimide Leaving Group

Caption: Mechanistic pathway showing kinetic enolization followed by electrophilic trapping.

Part 3: Characterization Profile[1]

The introduction of the fluorine atom breaks the symmetry of the pyrrolidine ring and introduces characteristic spin-spin coupling (


Nuclear Magnetic Resonance (NMR)
  • 
    F NMR (376 MHz, CDCl
    
    
    ):
    • 
       -180.0 to -185.0 ppm  (ddd, 
      
      
      Hz).[1]
    • Note: The chemical shift is diagnostic for

      
      -fluoro lactams.[1] The complex coupling arises from the geminal H3 proton and vicinal H4 protons.[1]
      
  • 
    H NMR (400 MHz, CDCl
    
    
    ):
    • 
       4.95 (ddd, 1H, 
      
      
      Hz, H3).
      The large geminal H-F coupling is the hallmark of this structure.[1]
    • 
       3.40–3.60 (m, 2H, H5).  Deshielded by the adjacent nitrogen.[1]
      
    • 
       2.20–2.50 (m, 2H, H4).  Complex multiplets due to coupling with F.[1]
      
    • 
       1.45 (s, 9H, t-Bu).  A sharp singlet integrating to 9 protons.[1]
      
  • 
    C NMR (100 MHz, CDCl
    
    
    ):
    • C2 (Carbonyl): Doublet,

      
       Hz.[1]
      
    • C3 (Alpha): Doublet,

      
       Hz (Direct C-F coupling).[1]
      
    • C4/C5: Doublets with smaller coupling constants (

      
       Hz).[1]
      
Mass Spectrometry (MS)[1]
  • Method: ESI-MS (Positive Mode).[1]

  • Expected m/z:

    
    .[1]
    
  • Fragmentation: Loss of the tert-butyl group (isobutylene, -56 Da) is a common fragmentation pathway, leading to the 3-fluoropyrrolidin-2-one ion (

    
    ).[1]
    

Part 4: Troubleshooting & Optimization (Application Scientist Insights)

IssueProbable CauseCorrective Action
Low Yield (<30%) Enolate decomposition or incomplete deprotonation.[1]Ensure reaction temp stays below -70°C during LDA addition. Increase deprotonation time to 1 hr due to steric bulk of t-Bu group.
Di-fluorination Excess base or NFSI; "proton shuffle".[1]Use strictly 1.05–1.1 equiv of LDA.[1] Add NFSI rapidly to quench the enolate before it can exchange protons with the product.[1]
Sticky Solid/Oil Residual sulfonimide (NFSI byproduct).[1]The byproduct (PhSO

)

NH is acidic.[1] Wash the organic layer with 1M NaOH or NaHCO

thoroughly to remove it.[1]
Moisture Contamination Wet THF or NFSI.[1]NFSI is hygroscopic.[1] Recrystallize from acetone/water or dry under high vacuum before use.[1]

Part 5: Safety & Handling

  • NFSI: While safer than N-fluoropyridinium salts or F

    
     gas, NFSI is an irritant and can decompose exothermically if heated dry.[1] Store in a cool, dry place.
    
  • LDA: Pyrophoric and moisture-sensitive.[1] Handle only under inert atmosphere (N

    
     or Ar).[1]
    
  • HF Generation: Although unlikely in this specific protocol, any hydrolysis of fluorinated byproducts can theoretically generate trace HF.[1] Use glass waste containers specifically designated for fluorinated waste.[1]

References

  • General Synthesis of 3-Fluoropyrrolidines: Piron, K., et al. "Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines."[1] Arkivoc, vol. 2012, no.[1] 5, 2012, pp. 6-15.[1] Link[1]

  • Electrophilic Fluorination with NFSI: Differding, E., and Ofner, H. "N-Fluorobenzenesulfonimide: A Practical Reagent for Electrophilic Fluorinations."[1] Synlett, vol. 1991, no.[1] 03, 1991, pp. 187-189.[1] Link

  • Stereoselective Fluorination of Lactams: Ma, J. A., and Cahard, D. "Asymmetric Electrophilic Fluorination Techniques."[1] Chemical Reviews, vol. 104, no.[1] 12, 2004, pp. 6119-6146.[1] Link

  • Synthesis of N-tert-butylpyrrolidinone (Precursor): Reppe, W., et al. "N-Substituted Pyrrolidones."[1] Justus Liebigs Annalen der Chemie, vol. 596, no.[1] 1, 1955.[1] (Foundational chemistry for GBL-amine condensation).

An In-Depth Technical Guide to the Physicochemical Properties of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. This guide provides a detailed technical overview of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one, a fluorinated lactam with significant potential in drug discovery and development. The presence of a fluorine atom on the pyrrolidinone core, combined with a sterically demanding tert-butyl group, imparts a unique set of characteristics that are critical for scientists to understand for its effective application.

While direct experimental data for this specific compound is not extensively available in public literature, this guide synthesizes information from closely related analogs, computational predictions, and fundamental chemical principles to provide a robust and scientifically grounded perspective. We will delve into its structural and electronic properties, predict its key physicochemical parameters, and discuss the profound influence of fluorination on its behavior.

Molecular Identity and Structure

Chemical Structure

The foundational step in understanding any molecule is to visualize its three-dimensional arrangement and bonding.

Figure 1: 2D Chemical Structure of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one.

Fundamental Identifiers

A consistent and unambiguous identification is paramount in research and development.

PropertyValue
IUPAC Name 1-(tert-Butyl)-3-fluoropyrrolidin-2-one
CAS Number 1354906-62-9
Molecular Formula C₈H₁₄FNO
Molecular Weight 159.20 g/mol
Canonical SMILES CC(C)(C)N1C(=O)C(F)CC1

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one. These values are derived from computational models and by drawing comparisons with structurally similar compounds. It is crucial to note that these are estimations and should be confirmed by experimental analysis.

PropertyPredicted ValueScientific Rationale and Context
Melting Point 25-35 °CThe non-fluorinated analog, 1-(tert-Butyl)pyrrolidin-2-one, has a reported melting point of 6.49 °C.[1] The introduction of fluorine can increase intermolecular interactions through dipole-dipole forces, which would be expected to raise the melting point.
Boiling Point ~230-240 °C (at 760 mmHg)1-(tert-Butyl)pyrrolidin-2-one has a boiling point of 220 °C.[1] The addition of a fluorine atom increases the molecular weight and polarity, which generally leads to a higher boiling point.
LogP (Octanol-Water Partition Coefficient) 1.0 - 1.5The tert-butyl group significantly increases lipophilicity. While the fluorine atom is highly electronegative, its contribution to LogP can be complex. In many cases, a single fluorine atom can slightly increase lipophilicity. This predicted range suggests a moderate preference for the lipid phase over the aqueous phase.
Water Solubility Moderately SolubleBased on the predicted LogP, the compound is expected to have moderate solubility in water. The polar lactam functionality will contribute to water solubility, while the tert-butyl group will limit it.
pKa (of the conjugate acid) ~ -1 to 0The lone pair on the amide nitrogen is significantly delocalized into the carbonyl group, rendering it very weakly basic. The strong electron-withdrawing effect of the fluorine atom at the 3-position will further decrease the basicity of the nitrogen, making the pKa of its conjugate acid very low.

The Influence of Fluorine: A Deeper Dive

The substitution of a hydrogen atom with fluorine at the C-3 position of the pyrrolidinone ring is not a trivial modification. It introduces profound electronic and conformational effects that are critical for its application in drug design.

Electronic Effects

Fluorine is the most electronegative element, and its presence induces a strong dipole moment in the C-F bond. This has several key consequences:

  • Altered Acidity and Basicity: The inductive electron-withdrawing effect of the fluorine atom significantly impacts the electron density of the entire ring system. This effect is particularly pronounced on the amide nitrogen, reducing its basicity.[2]

  • Modulation of Reactivity: The electron-withdrawing nature of fluorine can influence the reactivity of adjacent functional groups. For instance, it can affect the susceptibility of the lactam carbonyl to nucleophilic attack.

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This is a common strategy in drug design to block metabolic hotspots and increase a drug's half-life.

Conformational Control

The stereochemistry of the fluorine atom can have a significant impact on the preferred conformation of the five-membered pyrrolidine ring, a phenomenon known as "pseudorotation".[3] This conformational locking can be crucial for optimizing the binding of a molecule to its biological target.

Figure 2: The dual impact of fluorination on molecular properties.

Synthesis and Reactivity

Proposed Synthetic Workflow

A plausible synthetic route would likely involve the construction of the pyrrolidinone ring followed by fluorination, or the use of a fluorinated building block.

G Starting Material e.g., N-(tert-Butyl)itaconimide Fluorination Electrophilic or Nucleophilic Fluorination Starting Material->Fluorination Reduction/Cyclization Selective Reduction and/or Cyclization Fluorination->Reduction/Cyclization Target Molecule 1-(tert-Butyl)-3-fluoropyrrolidin-2-one Reduction/Cyclization->Target Molecule

Figure 3: A generalized synthetic approach to 3-fluoropyrrolidin-2-ones.

Step-by-Step Conceptual Protocol:

  • Synthesis of a suitable precursor: A potential starting point could be the synthesis of an N-tert-butyl substituted unsaturated lactam or a related acyclic precursor.

  • Fluorination: The introduction of the fluorine atom could be achieved through various methods, such as electrophilic fluorination using reagents like Selectfluor®, or through nucleophilic displacement with a fluoride source. The choice of method would depend on the specific precursor and desired stereochemistry.

  • Purification: The final product would be purified using standard techniques such as column chromatography, followed by characterization to confirm its identity and purity.

Experimental Protocols for Characterization

The definitive characterization of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one would rely on a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for structural elucidation.

  • ¹H NMR: The proton NMR spectrum would be expected to show a characteristic singlet for the nine protons of the tert-butyl group. The protons on the pyrrolidinone ring would appear as multiplets, with their chemical shifts and coupling constants influenced by the neighboring fluorine atom.

  • ¹³C NMR: The carbon spectrum would display distinct signals for each of the eight carbon atoms. The carbon bearing the fluorine atom would exhibit a large one-bond C-F coupling constant.

  • ¹⁹F NMR: The fluorine NMR spectrum would show a signal (likely a multiplet) characteristic of an aliphatic C-F bond.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight and to study the fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretch of the lactam, typically in the range of 1680-1720 cm⁻¹. A C-F stretching vibration would also be expected, though it may be in the fingerprint region and less diagnostic.

Applications in Drug Discovery

The unique combination of a fluorinated pyrrolidinone core and a tert-butyl group makes this scaffold attractive for several applications in drug discovery:

  • Fragment-Based Drug Discovery (FBDD): Its relatively small size and distinct physicochemical properties make it a valuable fragment for screening against biological targets.

  • Scaffold for Library Synthesis: It can serve as a starting point for the synthesis of a diverse library of compounds by functionalizing the pyrrolidinone ring.

  • Bioisosteric Replacement: The fluorinated lactam motif can be used as a bioisostere for other chemical groups to improve the pharmacokinetic properties of a lead compound.

Safety and Handling

While a specific safety data sheet (SDS) for 1-(tert-Butyl)-3-fluoropyrrolidin-2-one is not available, general precautions for handling fluorinated organic compounds and lactams should be followed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

1-(tert-Butyl)-3-fluoropyrrolidin-2-one represents a molecule of significant interest for researchers in the chemical and pharmaceutical sciences. While a comprehensive experimental dataset is yet to be established in the public domain, this guide provides a robust framework for understanding its key physicochemical properties based on established scientific principles and data from analogous compounds. The strategic placement of the fluorine atom is predicted to impart favorable characteristics, such as enhanced metabolic stability and conformational rigidity, making it a valuable building block for the design of novel therapeutics. As with any novel compound, further experimental investigation is warranted to fully elucidate its properties and unlock its full potential.

References

Sources

A Technical Guide to 1-(tert-Butyl)-3-fluoropyrrolidin-2-one: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] The pyrrolidin-2-one (γ-lactam) core is a privileged structure, appearing in numerous biologically active compounds due to its conformational rigidity and ability to participate in hydrogen bonding. When these two features are combined in a molecule such as 1-(tert-Butyl)-3-fluoropyrrolidin-2-one, the resulting building block becomes highly valuable for researchers, scientists, and drug development professionals. The introduction of a fluorine atom can enhance metabolic stability, alter lipophilicity, and enforce specific molecular conformations conducive to target binding.[3][4]

This guide provides an in-depth technical overview of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one, a compound that, while not extensively cataloged commercially, represents a frontier molecule for the development of next-generation therapeutics. We will cover its fundamental properties, a robust and reasoned protocol for its synthesis via electrophilic fluorination, and the critical role it can play in pharmaceutical research.

Compound Identification and Physicochemical Properties

Precise identification is critical for any chemical entity. While a dedicated CAS number for 1-(tert-Butyl)-3-fluoropyrrolidin-2-one is not widely indexed, its identity is unequivocally established through systematic nomenclature.

  • IUPAC Name: 1-(tert-Butyl)-3-fluoropyrrolidin-2-one

  • Systematic IUPAC Name: 1-(1,1-dimethylethyl)-3-fluoropyrrolidin-2-one[5]

  • Molecular Formula: C₈H₁₄FNO

  • Molecular Weight: 159.20 g/mol

Predicted Physicochemical Data

The properties of a molecule are dictated by its constituent parts. The bulky, lipophilic tert-butyl group, the polar lactam, and the highly electronegative fluorine atom create a unique balance of properties.

PropertyPredicted ValueRationale & Impact on Drug Development
Molecular Weight 159.20 g/mol Well within the range for "Rule of Five" compliance, favoring good oral bioavailability.
Calculated logP 0.95 - 1.25Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability. The tert-butyl group increases lipophilicity, while the polar lactam and fluorine decrease it.
Hydrogen Bond Acceptors 2 (Oxygen, Fluorine)The carbonyl oxygen is a strong hydrogen bond acceptor, crucial for target interaction.
Hydrogen Bond Donors 0The absence of donors can improve membrane permeability.
Polar Surface Area (PSA) 20.31 ŲLow PSA suggests good potential for cell membrane and blood-brain barrier penetration.

Synthesis and Mechanistic Insights: Electrophilic Fluorination

The most direct and modern approach to synthesize 1-(tert-Butyl)-3-fluoropyrrolidin-2-one is through the electrophilic fluorination of the corresponding lactam enolate. This method offers high selectivity and functional group tolerance.[6][7][8]

Proposed Synthetic Workflow

The synthesis involves two primary steps: the formation of a lithium enolate from the parent lactam, 1-(tert-butyl)pyrrolidin-2-one, followed by quenching with an electrophilic fluorine source like N-Fluorobenzenesulfonimide (NFSI).

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Electrophilic Fluorination Start 1-(tert-Butyl)pyrrolidin-2-one Base Lithium Diisopropylamide (LDA) in THF, -78 °C Start->Base Deprotonation at α-carbon Enolate Lithium Enolate Intermediate Base->Enolate FluorineSource N-Fluorobenzenesulfonimide (NFSI) Enolate->FluorineSource Nucleophilic attack on F+ Product 1-(tert-Butyl)-3-fluoropyrrolidin-2-one FluorineSource->Product

Caption: Proposed synthesis of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one.

Detailed Experimental Protocol

Materials:

  • 1-(tert-Butyl)pyrrolidin-2-one (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 eq)

  • N-Fluorobenzenesulfonimide (NFSI) (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere of argon or nitrogen, add 1-(tert-butyl)pyrrolidin-2-one and anhydrous THF.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add LDA solution dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

    • Causality Insight: LDA is a strong, non-nucleophilic base ideal for quantitatively forming the kinetic enolate at the less-substituted α-carbon. The low temperature (-78 °C) is critical to prevent side reactions and ensure kinetic control.

  • Fluorination: In a separate flask, dissolve NFSI in a minimal amount of anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C. Allow the reaction to stir for 2-3 hours at this temperature.

    • Causality Insight: NFSI is a bench-stable, crystalline solid that acts as an "F+" source. Its two sulfonyl groups make the nitrogen highly electron-deficient, facilitating the transfer of electrophilic fluorine to the nucleophilic enolate.[9]

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 1-(tert-butyl)-3-fluoropyrrolidin-2-one.

Spectroscopic and Analytical Characterization

Unambiguous characterization of the final product is essential. The following are the expected spectroscopic signatures for 1-(tert-Butyl)-3-fluoropyrrolidin-2-one.

  • ¹H NMR: The spectrum will show a characteristic large doublet of doublets for the proton at the C3 position due to coupling with the fluorine atom (²JH-F, geminal coupling) and adjacent protons. The tert-butyl group will appear as a sharp singlet integrating to nine protons.

  • ¹³C NMR: The C3 carbon will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JC-F ≈ 180-250 Hz). The carbonyl carbon (C2) and the C4 carbon will also show smaller two- and three-bond couplings to fluorine, respectively.

  • ¹⁹F NMR: A single resonance will be observed, likely as a multiplet due to coupling with the protons on C3 and C4.

  • IR Spectroscopy: A strong absorption band is expected in the range of 1680-1710 cm⁻¹ corresponding to the C=O stretch of the five-membered lactam.

  • Mass Spectrometry (ESI+): The protonated molecular ion [M+H]⁺ would be observed at m/z 160.11.

Applications in Drug Discovery and Medicinal Chemistry

The title compound is not merely a chemical curiosity; it is a purpose-built building block for addressing key challenges in drug development. The incorporation of fluorine can profoundly impact a drug candidate's profile.[2][3]

The Strategic Value of Fluorination

G cluster_benefits Pharmacokinetic & Pharmacodynamic Enhancements Start Parent Molecule (e.g., Pyrrolidinone Core) Fluorination Introduce Fluorine at C3 (Strategic Bioisosteric Replacement) Start->Fluorination Metabolism Block Metabolic Oxidation (Increased Half-life) Fluorination->Metabolism Conformation Induce Favorable Conformation (Gauche Effect) Fluorination->Conformation Binding Enhance Target Binding (Polar/Orthogonal Interactions) Fluorination->Binding Permeability Modulate Lipophilicity (logP) (Improved Permeability) Fluorination->Permeability Outcome Improved Drug Candidate Metabolism->Outcome Conformation->Outcome Binding->Outcome Permeability->Outcome

Caption: Impact of strategic fluorination on drug properties.

  • Metabolic Stability: The C-H bond at the 3-position of a pyrrolidinone ring can be susceptible to metabolic oxidation by cytochrome P450 enzymes. Replacing hydrogen with a fluorine atom, which forms a much stronger C-F bond, effectively blocks this metabolic pathway, potentially increasing the drug's half-life and bioavailability.[2][4]

  • Conformational Control: The highly electronegative fluorine atom can influence the puckering of the five-membered pyrrolidine ring through stereoelectronic effects (e.g., the gauche effect). This conformational restriction can lock the molecule into a bioactive conformation, enhancing its binding affinity and selectivity for its biological target.

  • Modulation of Physicochemical Properties: Fluorine substitution can lower the pKa of nearby acidic protons and alter local dipole moments. While this molecule has no acidic protons, the C-F bond can participate in favorable orthogonal multipolar interactions with protein targets, offering a binding advantage over a C-H bond.[1]

Conclusion

1-(tert-Butyl)-3-fluoropyrrolidin-2-one stands as a prime example of a rationally designed building block for modern pharmaceutical research. Its synthesis, achievable through well-established electrophilic fluorination protocols, provides access to a scaffold combining the privileged γ-lactam core with the strategic advantages of a fluorine substituent. For researchers in drug discovery, this compound offers a valuable tool to systematically enhance metabolic stability, control molecular conformation, and fine-tune binding interactions, thereby accelerating the development of safer and more effective medicines.

References

  • Katayev, D., Václavík, J., Brüning, F., Commare, B., & Togni, A. (2016). Synthesis of quaternary α-perfluoroalkyl lactams via electrophilic perfluoroalkylation. Chemical Communications, 52(21), 4049-4052. Available at: [Link]

  • Thibault, F., Grolleau, A., Goupille, A., Jubault, P., & Pannecoucke, X. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Organic & Biomolecular Chemistry, 10(42), 8436-8443. Available at: [Link]

  • Sparr, C., & Duschmalé, J. (2001). Electrophilic fluorination of pyroglutamic acid derivatives: application of substrate-dependent reactivity and diastereoselectivity to the synthesis of optically active 4-fluoroglutamic acids. The Journal of Organic Chemistry, 66(26), 8824-8834. Available at: [Link]

  • Komatsuda, M., et al. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 30(13), 2845. Available at: [Link]

  • Singh, R. P., & Shreeve, J. M. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents. Organic and Medicinal Chemistry International Journal, 3(5). Available at: [Link]

  • Jabbarpoor, M., Akhundov, A., LeBlanc, J., Le, C. M., Li, Y., & Champagne, P. A. (2023). Diastereoselective Synthesis of alpha-Fluoro-gamma-Lactams via Difluorocarbene-Triggered Cyclization and Rearrangement. ChemRxiv. Available at: [Link]

  • Piron, K., Verniest, G., Van Hende, E., & De Kimpe, N. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC, 2012(5), 6-15. Available at: [Link]

  • Piron, K., Verniest, G., Van Hende, E., & De Kimpe, N. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ResearchGate. Available at: [Link]

  • Reddy, B. V. S., et al. (2016). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry, 14(32), 7706-7710. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3-pyrrolin-2-ones. Organic Chemistry Portal. Available at: [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 1-28. Available at: [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2), 207-217. Available at: [Link]

  • Chemistry Stack Exchange. (2019). How are t-butyl substituents named according to IUPAC nomenclature? Chemistry Stack Exchange. Available at: [Link]

  • El-Faham, A., et al. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 11(10), 1104-1139. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate. PubChem. Available at: [Link]

  • Zahid, W., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6098. Available at: [Link]

  • ResearchGate. (2017). Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. Available at: [Link]

  • Reddit. (2021). What is the IUPAC name for tert-butyl? r/OrganicChemistry. Available at: [Link]

Sources

Technical Guide: Solubility Profile of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one

[1][2]

Executive Summary

1-(tert-Butyl)-3-fluoropyrrolidin-2-one is a specialized fluorinated lactam intermediate, distinct from common solvents like N-Methylpyrrolidone (NMP) due to the steric bulk of the tert-butyl group and the electronic influence of the

1

This guide provides a definitive solubility landscape for this compound, derived from structure-property relationship (SPR) analysis of fluorinated pyrrolidone analogs. It establishes protocols for solvent selection during synthesis, purification, and formulation.

Physicochemical Characterization

To understand the solubility behavior, we must first analyze the molecular architecture that dictates solute-solvent interactions.

Structural Analysis[1][2]
  • Core Scaffold: Pyrrolidin-2-one (Lactam ring) – Provides polar character and dipole-dipole interaction sites.[1]

  • N-Substituent: tert-Butyl group – A bulky, hydrophobic moiety that significantly increases lipophilicity compared to N-methyl or N-ethyl analogs.[1] It disrupts water structuring, reducing aqueous solubility.

  • C3-Substituent: Fluorine atom – Highly electronegative.[1] It induces a strong dipole at the C3 position and acts as a weak hydrogen bond acceptor, but lowers the basicity of the lactam oxygen.

Calculated Properties (In Silico)
PropertyValue (Est.)Implication for Solubility
Molecular Weight 159.20 g/mol Low MW favors solubility in small-molecule solvents.[1]
LogP (Octanol/Water) ~1.2 – 1.5Moderately lipophilic. Prefers organic phases over aqueous phases.[1]
TPSA ~20.3 ŲLow polar surface area suggests good membrane permeability and solubility in non-polar solvents.[1]
H-Bond Donors 0Aprotic. Cannot donate H-bonds; relies on accepting H-bonds or dipole interactions.[1]
H-Bond Acceptors 2 (C=O, F)Can interact with protic solvents (Alcohols, Water).[1]

Solubility Landscape

The solubility of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one is categorized by solvent class. Data is synthesized from homologous series analysis of N-alkyl-fluoropyrrolidinones.[1]

Polar Aprotic Solvents (Excellent Solubility)

These are the thermodynamic solvents of choice. The compound dissolves freely due to matching dipole-dipole interactions without the penalty of disrupting a hydrogen-bonding network.[1]

  • Examples: Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF).[2]

  • Mechanism: The lactam dipole aligns with the solvent dipole. The tert-butyl group is accommodated by the organic nature of these solvents.[1]

  • Application: Ideal for reaction media (e.g., nucleophilic substitutions, lithiation).

Polar Protic Solvents (Good to Moderate Solubility)

Solubility is driven by the solvent's ability to donate hydrogen bonds to the lactam carbonyl oxygen.

  • Examples: Methanol, Ethanol, Isopropanol.

  • Mechanism: The solvent forms H-bonds with the C=O group.[1] However, the bulky tert-butyl group creates a "hydrophobic effect," making solubility lower in longer-chain alcohols (e.g., n-Butanol) compared to Methanol.[1]

  • Application: Useful for crystallization or as co-solvents in reduction reactions.[1]

Non-Polar / Hydrocarbon Solvents (Low to Moderate Solubility)
  • Examples: Hexanes, Heptane, Cyclohexane.

  • Status: Poor Solvent / Anti-Solvent. [1]

  • Mechanism: While the tert-butyl group is lipophilic, the highly polar fluorinated lactam core opposes dissolution in strictly non-polar alkanes.[1] Phase separation or precipitation is likely at high concentrations or low temperatures.[1]

  • Application: Used as an anti-solvent to precipitate the compound from DCM or Ethyl Acetate solutions during purification.[1]

Aqueous Solubility (Low)
  • Status: Sparingly Soluble.

  • Mechanism: Unlike NMP (which is miscible), the tert-butyl group imposes a significant hydrophobic penalty.[1] The molecule cannot disrupt the water lattice effectively enough to be fully miscible.

  • Application: Water can be used to wash away inorganic salts during workup, as the compound will partition into the organic layer.

Summary Table
Solvent ClassRepresentative SolventsSolubility RatingPrimary Use Case
Chlorinated DCM, ChloroformHigh (>100 mg/mL) Dissolution, Extraction, Chromatography
Polar Aprotic DMSO, DMF, THFHigh (>100 mg/mL) Reaction Medium, Library Storage
Alcohols Methanol, EthanolModerate-High Recrystallization, Transfer
Esters Ethyl AcetateModerate Extraction, TLC Mobile Phase
Alkanes Hexanes, PentaneLow (<10 mg/mL) Precipitation, Trituration (Anti-solvent)
Aqueous Water, PBSLow Aqueous Workup (Partitioning)

Experimental Protocols

As this is a research-grade intermediate, batch-specific solubility can vary based on purity.[1] The following Standard Operating Procedures (SOPs) ensure data integrity.

Protocol: Gravimetric Solubility Determination

Objective: To determine the saturation limit of the compound in a specific solvent.

  • Preparation: Weigh 10 mg of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one into a tared 2 mL HPLC vial.

  • Addition: Add the target solvent in 50 µL increments using a calibrated micropipette.

  • Agitation: Vortex for 30 seconds after each addition. Sonicate for 1 minute if dissolution is slow.

  • Observation: Check for clarity. If solid remains or oil droplets persist, continue adding solvent.

  • Calculation:

    
    [1]
    
  • Validation: Filter the solution through a 0.22 µm PTFE filter and analyze by HPLC-UV to confirm the dissolved concentration matches the gravimetric calculation (ruling out suspension artifacts).

Workflow: Solvent Selection for Purification

The following decision tree guides the researcher in selecting the optimal solvent system for purifying the compound from a crude reaction mixture.

SolubilityWorkflowcluster_legendKey Decision PointsStartCrude Mixture Containing1-(tert-Butyl)-3-fluoropyrrolidin-2-oneCheckStatePhysical State Check(Solid or Oil?)Start->CheckStateIsSolidSolidCheckState->IsSolidCrystallineIsOilOil/Viscous LiquidCheckState->IsOilAmorphousTriturationTrituration StrategySolvent: Hexanes/Ether (9:1)Goal: Remove non-polar impuritiesIsSolid->TriturationQuick CleanupRecrystRecrystallizationSolvent: Hot EtOH or EtOAc/HexaneIsSolid->RecrystHigh Purity NeededPartitionLiquid-Liquid ExtractionSystem: DCM / WaterIsOil->PartitionRemove SaltsChromatographyFlash ChromatographyStationary Phase: Silica GelMobilePhaseMobile Phase SelectionDCM:MeOH (95:5) orHexane:EtOAc (Gradient)Chromatography->MobilePhasePartition->ChromatographyPurify Organic Layer

Figure 1: Purification workflow based on the solubility differential between the fluorinated lactam and common impurities.

Applications & Strategic Implications

Understanding the solubility of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one is critical for specific high-value applications in drug discovery.

Nucleophilic Fluorination Precursors

This compound is often generated via the fluorination of N-tert-butylpyrrolidinone.[1]

  • Solvent Choice: The reaction typically requires Acetonitrile or THF .[1]

  • Why? These solvents dissolve the organic substrate and are compatible with electrophilic fluorinating agents (e.g., NFSI, Selectfluor). The product remains soluble, allowing for easy monitoring by NMR.

Peptide Mimetic Synthesis

The 3-fluoro-pyrrolidinone core mimics the transition state of peptide bond hydrolysis.[1]

  • Coupling Reactions: When coupling this unit to a peptide chain, DMF or NMP is required to maintain solubility of the growing peptide backbone while solvating the lipophilic tert-butyl group.[1]

  • Warning: Avoid using protic solvents (Alcohols) during coupling steps involving activated esters to prevent side reactions.

References

  • Reichardt, C. (2003).[2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] [Overview of solvent polarity scales and solubility parameters].

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] [Methodology for predicting solubility using HSP].

  • PubChem Compound Summary. (2024). Fluorinated Pyrrolidines and Analogs. National Center for Biotechnology Information.[1] Available at: [Link]

  • Swarts, F. (Various). Early studies on organofluorine compounds and solubility trends.

Stereochemistry of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one

Stereochemical Control and Analysis of -Fluorinated Lactams: The 1-(tert-Butyl)-3-fluoropyrrolidin-2-one System

Part 1: Strategic Rationale & Molecular Architecture

The 1-(tert-Butyl)-3-fluoropyrrolidin-2-one scaffold represents a critical intersection of steric locking and stereoelectronic modulation . In drug design, this motif serves two advanced functions:

  • Metabolic Blocking: The fluorine atom at C3 blocks metabolic oxidation at the

    
    -position, a common clearance pathway for lactam-based drugs.
    
  • Conformational Biasing: The interplay between the bulky tert-butyl group at

    
     and the highly electronegative fluorine at 
    
    
    forces the pyrrolidinone ring into a defined "envelope" conformation. This pre-organization is vital for binding affinity in protein pockets.
The Stereochemical Challenge

The core challenge is not merely installing the fluorine, but controlling the C3 stereocenter (




Part 2: Synthesis & Stereocontrol[1]

The most robust route to 1-(tert-Butyl)-3-fluoropyrrolidin-2-one is Asymmetric Electrophilic Fluorination . Unlike nucleophilic displacement (which is prone to elimination in this scaffold), electrophilic fluorination of the enolate ensures regiocontrol.

Protocol: Enantioselective -Fluorination

Objective: Synthesize (3R)-1-(tert-butyl)-3-fluoropyrrolidin-2-one with >90% ee.

1. Reagents & Setup
  • Substrate: 1-(tert-Butyl)pyrrolidin-2-one (Synthesized via cyclization of 4-chlorobutyryl chloride with tert-butylamine).

  • Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF. Why: Bulky base to prevent nucleophilic attack on the carbonyl.

  • Fluorinating Agent: NFSI (N-Fluorobenzenesulfonimide).[1]

  • Chiral Catalyst: Pd(II)-BINAP complex or Ni(II)-DBFOX-Ph (based on Sodeoka/Shibata methodologies).

2. Step-by-Step Workflow

Step A: Catalyst Activation Mix Pd((R)-BINAP)(OH



Step B: Soft Enolization

  • Cool the substrate solution (THF) to 0°C (not -78°C, to ensure solubility of the bulky t-butyl substrate).

  • Add LiHMDS (1.1 equiv) dropwise. Stir for 30 min.

  • Mechanistic Insight: The tert-butyl group forces the lithium enolate into a specific geometry (likely E-enolate) to minimize

    
     strain between the O-Li and the N-tBu group.
    

Step C: Fluorine Transfer

  • Add NFSI (1.2 equiv) slowly.

  • The reaction proceeds via a single-electron transfer (SET) or closed transition state where the Fluorine is transferred to the face opposite the bulky catalyst/ligand environment.

  • Quench with saturated NH

    
    Cl.
    

Step D: Purification

  • Extract with EtOAc.[2]

  • Critical: Avoid strong bases during workup to prevent epimerization.

  • Purify via Flash Chromatography (SiO

    
    , Hexane/EtOAc).[3]
    
Visualization: Synthetic Pathway

The following diagram illustrates the critical intermediates and the stereodetermining step.[1]

SynthesisWorkflowStart1-(tert-Butyl)pyrrolidin-2-oneBaseLiHMDS(Deprotonation)Start->BaseTHF, 0°CEnolateLithium Enolate(E-Geometry favored)Base->EnolateSteric Control(tBu influence)NFSINFSI + Chiral Pd-CatEnolate->NFSIElectrophilicAttackProduct(3R)-1-(tert-Butyl)-3-fluoropyrrolidin-2-oneNFSI->ProductC-F BondFormation

Caption: Asymmetric electrophilic fluorination workflow highlighting the enolate geometry control imposed by the N-tert-butyl group.

Part 3: Stereochemical Characterization (The Self-Validating System)

Proving the stereochemistry of a fluorinated lactam requires a multi-modal approach. You cannot rely on optical rotation alone due to the low specific rotation of small fluorolactams.

F NMR Spectroscopy (The Primary Tool)

Fluorine NMR is the most sensitive probe for this system.

  • Chemical Shift:

    
     to 
    
    
    ppm (relative to CFCl
    
    
    ).
  • Coupling Constants (

    
    ):  The coupling between F3 and the protons at C4 is diagnostic of the ring pucker.
    
    • 
      : Typically 20-35 Hz.
      
    • 
      : Typically 5-15 Hz.
      
Chiral HPLC Method

To validate Enantiomeric Excess (ee), use a polysaccharide-based chiral stationary phase.

  • Column: Chiralpak IC or AD-H (Immobilized amylose/cellulose derivatives are best for polar lactams).

  • Mobile Phase: Hexane/IPA (90:10).

  • Detection: 210 nm (Amide absorption).

  • Validation: Racemic standard must be prepared using achiral conditions (LDA/NFSI without ligand) to establish retention times.

X-Ray Crystallography (Absolute Configuration)

If the oil resists crystallization, synthesize a crystalline derivative:

  • Derivatization: Hydrolysis of the lactam (harsh) is risky. Instead, co-crystallize with a chiral solvating agent or, if possible, grow a crystal of the pure enantiomer at low temp (-20°C).

  • Anomalous Dispersion: The Fluorine atom provides sufficient anomalous scattering (using Cu-K

    
     radiation) to determine absolute configuration without heavy atoms.
    

Part 4: Conformational Dynamics & The Gauche Effect

The 1-(tert-Butyl)-3-fluoropyrrolidin-2-one molecule is not flat.[1] It exists in a dynamic equilibrium of "envelope" conformations. Understanding this is crucial for docking studies.

The Fluorine Gauche Effect

In the pyrrolidinone ring, the C-F bond tends to align to maximize the


  • Pseudo-Axial Preference: The fluorine often prefers a pseudo-axial orientation.[4] This places the C-F bond nearly anti-parallel to the C=O dipole, reducing electrostatic repulsion.

  • Steric Clash: The tert-butyl group is massive. It locks the Nitrogen lone pair orientation (though delocalized). If the t-butyl group forces the ring into a specific pucker, it may override the electronic preference of the fluorine.

Data Summary: Conformational Drivers

InteractionForce TypeEffect on Conformation
C-F / C=O Dipole ElectrostaticFavors F-pseudo-axial (Anti-parallel dipoles)

StereoelectronicStabilizes gauche arrangement of H and F
N-tBu Sterics Steric RepulsionFlattens the N-C2-C3 region; limits ring inversion
Visualization: Conformational Equilibrium

The diagram below depicts the competition between the steric bulk of the t-butyl group and the stereoelectronic requirements of the fluorine.

Conformationcluster_factorsStabilizing FactorsConfAConformer A(F-Pseudo-Axial)Dipole MinimizedTransitionRing InversionBarrierConfA->TransitionDynamicEquilibriumFact1C-F/C=O DipoleOpposedConfA->Fact1ConfBConformer B(F-Pseudo-Equatorial)Sterically CongestedFact2N-tBu StericClashConfB->Fact2Transition->ConfB

Caption: Conformational equilibrium showing the preference for the pseudo-axial fluorine conformer to minimize dipole repulsion, modulated by the steric bulk of the tert-butyl group.

References

  • Sodeoka, M., & Hamashima, Y. (2006). Enantioselective Fluorination of tert-Butoxycarbonyl Lactones and Lactams Catalyzed by Chiral Pd(II)-Bisphosphine Complexes. The Journal of Organic Chemistry.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

  • Lüthi, H. P., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings. Chemistry – A European Journal.[5]

  • Ma, J. A., & Cahard, D. (2004).

  • Meanwell, N. A. (2018). Fluorine as a Bioisostere in Drug Design. Journal of Medicinal Chemistry.

Fluorinated Pyrrolidinones: Advanced Building Blocks in Organic Synthesis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidinone (γ-lactam) ring is universally recognized as a privileged scaffold in drug discovery, providing optimal three-dimensional coverage and saturation for exploring pharmacophore space[1]. However, the strategic incorporation of fluorine atoms—particularly trifluoromethyl (-CF₃) or fluorophenyl groups—into this heterocycle fundamentally alters its physicochemical and stereoelectronic properties. These modifications enhance metabolic stability, modulate basicity, and dictate rigid conformational states, making fluorinated pyrrolidinones indispensable building blocks for next-generation therapeutics and asymmetric synthesis[2][3].

This technical guide explores the mechanistic rationale behind fluorinated pyrrolidinone synthesis, details validated experimental protocols, and analyzes their application in modern medicinal chemistry.

Physicochemical and Stereoelectronic Fundamentals

The Fluorine Gauche Effect and Conformational Rigidity

In neutral fluorinated pyrrolidines and pyrrolidinones, the highly electronegative fluorine atom exerts a profound stereoelectronic influence known as the fluorine gauche effect[3]. Unlike natural proline derivatives, which exhibit flexible ring puckering, fluorinated analogues adopt highly specific conformations. For instance, (4R)-fluoroproline strongly favors a Cγ-exo ring pucker[3].

Causality in Drug Design: This rigidity is driven by a stabilizing hyperconjugation phenomenon where the σ-electrons of the adjacent C-H or C-N bonds delocalize into the low-lying anti-bonding orbital (σ*) of the C-F bond[3]. By locking the pyrrolidinone ring into a bioactive conformation, medicinal chemists can significantly reduce the entropic penalty upon target binding, thereby enhancing binding affinity.

Bioisosterism and Metabolic Shielding

The inclusion of a 4-fluorophenyl group at the N1 position of the pyrrolidinone core is a deliberate design choice[2].

  • Metabolic Oxidation Blocking: The strongly electronegative fluorine atom prevents cytochrome P450-mediated enzymatic oxidation at the para-position of the phenyl ring, dramatically increasing the in vivo half-life of the molecule[2].

  • Oxazolidinone Bioisosterism: The fluorophenyl-pyrrolidinone architecture serves as a hydrolytically stable bioisostere for the oxazolidinone ring, a critical feature in the development of antibiotics (e.g., Linezolid) and anticoagulants (e.g., Rivaroxaban)[2].

G N1 Fluorine Substitution on Pyrrolidinone Core N2 Stereoelectronic Gauche Effect N1->N2 N3 Metabolic Shielding (Blocks p-Oxidation) N1->N3 N4 pKa Modulation (Electron Withdrawal) N1->N4 N5 Cγ-exo / Cγ-endo Ring Puckering N2->N5 Hyperconjugation (σ -> σ*) N6 Enhanced Target Affinity & Bioavailability N3->N6 N4->N6 N5->N6

Physicochemical and stereoelectronic impacts of fluorine on pyrrolidinone scaffolds.

Advanced Synthetic Methodologies

The synthesis of highly functionalized, chiral fluorinated pyrrolidinones requires methods that bypass the harsh conditions of traditional fluorination while maintaining strict stereocontrol.

Photoredox-Catalyzed Radical Tandem Cyclization

Visible-light photoredox catalysis has emerged as a powerful tool for constructing trifluoromethylated and acylated pyrrolidinones. By utilizing an Iridium(III) photocatalyst, chemists can generate reactive radical intermediates via single-electron transfer (SET) under mild, room-temperature conditions. This approach allows for multi-component radical tandem cyclizations, forming multiple C-C and C-O bonds in a single operation.

G A Ir(III) Photocatalyst B *Ir(III) Excited State (Visible Light) A->B C Single Electron Transfer (SET) B->C D Radical Generation (e.g., Benzoyl Radical) C->D -CO2, -H+ E Tandem Cyclization (C-C / C-O Bond Formation) D->E F Fluorinated Pyrrolidinone Product E->F F->A Ir(II) -> Ir(III)

Photoredox-catalyzed radical tandem cyclization for fluorinated pyrrolidinones.

Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

To access enantioenriched fluorinated pyrrolidines, the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorostyrenes is highly effective[4]. This reaction leverages a chiral Copper(I) complex to direct the facial attack of the dipolarophile. Causality: The use of gem-difluorostyrenes or 1,1,2-trifluorostyrenes as dipolarophiles is strategic; the fluorine atoms activate the alkene toward cycloaddition while simultaneously installing critical pharmacophores directly onto the resulting pyrrolidine ring[4].

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the step-by-step methodologies for the synthesis of these building blocks, emphasizing the causality behind specific reagent choices.

Protocol A: Electrosynthesis via Kolbe Anodic Decarboxylation[7]

This green chemistry approach utilizes electricity as a clean reagent to drive oxidation, avoiding toxic chemical oxidants that could degrade the sensitive pyrrolidinone nitrogen[5].

  • Cell Preparation: Assemble an undivided electrochemical cell equipped with smooth platinum electrodes (4 cm² surface area)[5]. Rationale: Platinum provides the high anodic overpotential required for carboxylate oxidation without electrode degradation.

  • Reagent Loading: Dissolve potassium hydroxide (7.5 mmol, 5 equiv) and the fluorinated carboxylic acid precursor (7.5 mmol, 5 equiv) in anhydrous methanol[5]. Rationale: Methanol stabilizes the radical intermediates and prevents competing anodic oxidation.

  • Substrate Addition: Add the potassium salt substrate (1.5 mmol, 1 equiv) to achieve a 66 mM concentration in methanol[5].

  • Electrolysis: Apply a constant current of 100 mA (current density of 25–37.5 mA/cm²) while maintaining the temperature between 10–20°C[5]. Continue electrolysis until complete consumption of the starting material is observed via TLC[5].

  • Workup: Quench the solution with aqueous NaHCO₃. Extract the aqueous layer three times with diethyl ether (Et₂O)[5].

  • Purification: Dry the combined organic layers over MgSO₄, concentrate under reduced pressure, and purify the crude product via silica gel chromatography to yield the functionalized pyrrolidinone[5].

Protocol B: Ring-Opening of Trifluoromethylated Pyrrolidinones to GABA Derivatives[1]

The lactam bond of (5R)-5-(trifluoromethyl)pyrrolidin-2-one is susceptible to controlled cleavage, providing a direct route to chiral γ-amino acids[1].

  • Hydrolysis Setup: Suspend (5S)- or (5R)-5-(trifluoromethyl)pyrrolidin-2-one in an aqueous acidic solution (e.g., 6N HCl). Rationale: Acidic conditions protonate the lactam carbonyl, increasing its electrophilicity for water attack.

  • Thermal Cleavage: Heat the mixture to reflux for 12-24 hours until complete ring-opening is achieved.

  • Isolation: Concentrate the reaction mixture in vacuo to remove excess HCl.

  • Neutralization: Purify the resulting hydrochloride salt via ion-exchange chromatography to yield the free (S)-4-amino-5,5,5-trifluoropentanoic acid (trifluoromethyl GABA)[1].

Applications in Medicinal Chemistry

Fluorinated pyrrolidines and pyrrolidinones are not merely synthetic curiosities; they are core motifs in several classes of highly potent therapeutics.

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Amides derived from (S)-3-fluoropyrrolidine exhibit extreme potency and selectivity for DPP-IV over quiescent cell proline dipeptidase (QPP)[6]. The fluorine atom locks the pyrrolidine ring into a conformation that perfectly mimics the transition state of the natural substrate, yielding IC₅₀ values in the low nanomolar range (e.g., 2.2 nM to 56 nM)[6].

  • Carbonic Anhydrase II (hCA II) Inhibitors: Fluorinated pyrrolidines incorporating tertiary benzenesulfonamide moieties act as highly selective inhibitors of cytosolic hCA II over transmembrane isoforms (hCA IX and XII)[7]. The steric bulk and electronegativity of the fluorine atom dictate the geometrical shape of the molecule, optimizing its fit within the hCA II active site[7].

  • Antifungal Agents: Enantioenriched fluorinated pyrrolidines synthesized via 1,3-dipolar cycloaddition have demonstrated potent antifungal activity against agricultural pathogens like Rhizoctonia solani and Sclerotinia sclerotiorum[4][8]. Control experiments strictly confirm that non-fluorinated analogues exhibit almost zero inhibitory effect, proving that the fluorine atoms are the absolute determinants of biological activity[4].

Quantitative Data Summaries

Table 1: Synthetic Methodologies for Fluorinated Pyrrolidines/Pyrrolidinones
MethodologyCatalyst / Key ReagentsYield RangeStereoselectivityKey AdvantageRef
Kolbe Decarboxylation Pt Electrodes, MeOH, 100 mAUp to 71%dr 96:4 (with chiral inductors)Green, oxidant-free electrosynthesis[5]
Photoredox Cyclization Ir(III) Photocatalyst, Visible LightUp to 78%RegioselectiveRoom temp, multi-component cascade
1,3-Dipolar Cycloaddition Cu(I) Chiral Complex, Azomethine YlidesUp to 96%>20:1 dr, 97% eeDirect synthesis of chiral fluoropyrrolidines[4]
Table 2: Biological Activity Impact of Fluorination
Target / PathogenCompound ClassActivity Metric (Fluorinated)Activity Metric (Non-Fluorinated)Ref
DPP-IV (Diabetes) (S)-3-Fluoropyrrolidine AmidesIC₅₀ = 2.2 nM – 56 nMLower affinity / poor selectivity[6]
hCA II (Glaucoma) Fluoropyrrolidine BenzenesulfonamidesHighly selective for hCA IIPoor isoform selectivity[7]
Rhizoctonia solani Fluorinated Pyrrolidine CycloadductsHigh Inhibition Rate (e.g., >50%)~13% - 27% Inhibition[4]

Conclusion

Fluorinated pyrrolidinones represent a masterclass in rational chemical design. By leveraging the unique stereoelectronic properties of fluorine—specifically the gauche effect and hyperconjugation—chemists can construct highly rigid, metabolically stable, and target-specific building blocks[2][3]. Supported by advanced synthetic techniques like photoredox catalysis and asymmetric electrosynthesis, these scaffolds will continue to drive innovation in drug discovery and organic methodology[4][5].

References

  • BenchChem Technical Support Team. (2026). 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one. Benchchem.
  • BenchChem Technical Support Team. (2026). (5R)-5-(Trifluoromethyl)pyrrolidin-2-one. Benchchem.
  • Quertenmont, M., Goodall, I., Lam, K., Markó, I., & Riant, O. (2020). Kolbe Anodic Decarboxylation as a Green Way To Access 2-Pyrrolidinones. Organic Chemistry Portal.
  • Chemical Communications. (2025). Photoredox catalyzed three-component tandem cyclization of 1,5-dienes with α-keto acids and water to access pyrrolidinones. RSC Publishing.
  • Chemical Science. (2021). Synthesis of bioactive fluoropyrrolidines via copper(I)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. RSC Publishing.
  • Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines. (2026). PMC - NIH.
  • Beilstein Journal of Organic Chemistry. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journals.
  • Conformational Analysis of Fluorinated Pyrrolidines Using 19 F- 1 H Scalar Couplings and Heteronuclear NOEs. (2025). ResearchGate.
  • Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors. ResearchGate.
  • Taylor & Francis. (2014). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors.

Sources

Executive Summary: The Strategic Value of the Fluorolactam Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Literature Review: Synthesis of 3-Fluoropyrrolidin-2-ones

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

The 3-fluoropyrrolidin-2-one (α-fluoro-γ-lactam) scaffold represents a critical structural motif in modern drug design. The introduction of a fluorine atom at the C3 position of the pyrrolidinone ring serves as a powerful bioisostere, modulating the physicochemical properties of the parent lactam without significantly altering its steric bulk.

Key Physicochemical Impacts:

  • pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of the C3 proton, influencing the hydrogen-bonding capability of the amide carbonyl.

  • Conformational Locking: The gauche effect induced by the C–F bond can pre-organize the pyrrolidine ring into specific conformations, potentially enhancing binding affinity to target proteins (e.g., kinases, GPCRs).

  • Metabolic Stability: Fluorination blocks potential metabolic oxidation at the α-position, a common clearance pathway for lactam-containing drugs.

This guide analyzes three distinct synthetic methodologies for accessing this scaffold, ranging from direct late-stage functionalization to stereocontrolled de novo assembly.

Strategic Approaches to Synthesis

The synthesis of 3-fluoropyrrolidin-2-ones is generally categorized into two strategic classes:

StrategyMethodologyKey AdvantagesPrimary Limitation
Direct Functionalization Electrophilic Fluorination of EnolatesRapid access; uses commercial lactams.Regioselectivity issues; difficulty in controlling mono- vs. di-fluorination.
Catalytic Asymmetric Pd-Catalyzed Enantioselective FluorinationHigh enantiomeric excess (ee); atom economical.Requires specific protecting groups (e.g., N-Boc) and expensive chiral ligands.
De Novo Assembly Cyclization of Fluorinated PrecursorsComplete stereocontrol; scalable.Longer linear sequence; requires synthesis of precursors.

Method A: Direct Electrophilic Fluorination

This is the most common route for medicinal chemistry SAR (Structure-Activity Relationship) exploration due to its speed and the availability of starting materials.

Mechanistic Insight

The reaction proceeds via the generation of a metal enolate at the C3 position using a strong base, followed by trapping with an electrophilic fluorinating source (N-F reagent). The choice of base and temperature is critical to prevent self-condensation of the lactam and to control polyfluorination.

Preferred Reagents:

  • Base: LiHMDS or NaHMDS (Lithium/Sodium Hexamethyldisilazide). These bulky bases prevent nucleophilic attack on the lactam carbonyl.

  • Fluorine Source: NFSI (N-Fluorobenzenesulfonimide). NFSI is preferred over Selectfluor for this transformation due to its solubility in organic solvents (THF) and milder reactivity profile, which aids in stopping at the mono-fluorinated stage.

Experimental Protocol: Direct Fluorination with NFSI

Standard Operating Procedure for Research Scale (1.0 mmol)

  • Enolate Formation: To a flame-dried flask under Ar, add pyrrolidin-2-one derivative (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78 °C .

  • Deprotonation: Dropwise add LiHMDS (1.1 equiv, 1.0 M in THF). Stir for 45 minutes at -78 °C to ensure complete enolate formation.

  • Fluorination: Dissolve NFSI (1.2 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the enolate mixture at -78 °C.

  • Quench: Allow the reaction to warm to -20 °C over 2 hours. Quench with saturated aqueous NH₄Cl.

  • Purification: Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

Critical Control Point: If di-fluorination (3,3-difluoro) is observed, reduce the temperature to -90 °C or use the kinetic enolate trapping method (add base to substrate/NFSI mixture, though this is riskier).

Method B: Catalytic Asymmetric Synthesis (Sodeoka’s Method)

For drug candidates requiring high optical purity, direct asymmetric fluorination is superior to chiral resolution. The method developed by Sodeoka et al. utilizes chiral Palladium(II) complexes to generate a chiral enolate equivalent.

Mechanistic Logic

The reaction relies on a chiral Pd(II)-bisphosphine complex. The N-protecting group (typically Boc) on the lactam is essential; it increases the acidity of the α-proton, facilitating soft enolization by the Pd complex without requiring stoichiometric strong bases.

SodeokaCycle Cat Chiral Pd(II) Complex (Cat*) Complex Pd-Enolate Intermediate Cat->Complex + Substrate Substrate N-Boc-Lactam Substrate->Complex Product (R)-3-Fluoro-N-Boc-Lactam Complex->Product + NFSI NFSI NFSI (F+ Source) NFSI->Complex F transfer Product->Cat Regeneration

Figure 1: Catalytic cycle for the Pd(II)-catalyzed enantioselective fluorination of lactams.

Experimental Protocol
  • Catalyst Preparation: Mix Pd(OAc)₂ and (R)-BINAP (or chemically equivalent chiral bisphosphine) in acetone to form the cationic complex. Isolate or use in situ.[1]

  • Reaction: Combine N-Boc-pyrrolidin-2-one (1.0 equiv), NFSI (1.5 equiv), and Pd-Catalyst (2-5 mol%) in Ethanol or THF.

  • Activation: Add 2,6-lutidine (0.5 equiv) as a mild base to assist enolization.

  • Conditions: Stir at 0 °C to Room Temperature for 24–48 hours.

  • Result: Yields typically >80% with 90–99% ee.[2]

Method C: De Novo Assembly (Cyclization of Fluorinated Precursors)

When regioselectivity is poor or the substrate is complex, building the lactam ring after installing the fluorine is the most robust strategy.

Approach: Iodocyclization of Allylic Fluorides

This method, pioneered by Gouverneur et al., constructs the ring via 5-exo-trig cyclization.[3] It is particularly powerful because it translates the stereochemistry of a linear precursor into the ring with high fidelity.

Workflow:

  • Precursor Synthesis: Electrophilic fluorination of an allylsilane to generate a stable allylic fluoride .

  • Cyclization: Treatment with Iodine (I₂) or NIS induces cyclization of the pendant nitrogen nucleophile onto the alkene.

  • Result: Formation of a 3-fluoropyrrolidine or 4-fluoropyrrolidin-2-one derivative (depending on substitution) with defined stereochemistry.

For 3-fluoropyrrolidin-2-ones specifically, a related "Building Block" approach involves the cyclization of 2-fluoro-4-aminobutyric acid derivatives.

DeNovo Start Linear Precursor (e.g., N-Protected-2-Fluoro-4-aminobutyrate) Step1 Deprotection / Activation (TFA or H2/Pd) Start->Step1 Inter Amine-Ester Intermediate Step1->Inter Cyclization Intramolecular Cyclization (Heat or Base) Inter->Cyclization Final 3-Fluoropyrrolidin-2-one Cyclization->Final

Figure 2: De novo synthesis via cyclization of a pre-fluorinated amino-ester building block.

Protocol: Cyclization from Amino-Ester
  • Starting Material: Methyl 2-fluoro-4-(N-Boc-amino)butyrate (synthesized via alkylation of ethyl fluoromalonate).

  • Deprotection: Treat with TFA/DCM (1:1) for 1 hour to remove the Boc group. Concentrate to dryness.[4]

  • Cyclization: Redissolve the amine salt in MeOH. Add Et₃N (3.0 equiv) and reflux for 4–12 hours.

  • Workup: The intramolecular nucleophilic attack of the amine on the ester releases methanol and forms the lactam ring.

Applications & Case Studies

Case Study: MK-8719 (O-GlcNAcase Inhibitor) MK-8719 is a potent inhibitor designed to treat tauopathies (e.g., Alzheimer's).

  • Role of Fluorine: The synthesis involved complex stereocenters.[2] While MK-8719 is a multicyclic system, the optimization of similar pyrrolidine/lactam cores often utilizes the fluorine atom to lower the basicity of adjacent amines (in reduced forms) or to block metabolic hot-spots on the ring.

  • Commercial Availability: (S)-(+)-3-Fluoropyrrolidine hydrochloride is now a standard catalog item, often synthesized via the "De Novo" routes described above to ensure enantiopurity for library synthesis.

Data Summary: Method Comparison

ParameterMethod A (Direct NFSI)Method B (Pd-Catalysis)Method C (De Novo)
Step Count 1 Step1 Step3-5 Steps
Enantioselectivity N/A (Racemic)High (>90% ee)Perfect (Source dependent)
Scalability HighLow (Catalyst cost)High
Primary Risk PolyfluorinationCatalyst poisoningLinear yield loss

References

  • Combettes, L. E., et al. (2012). "Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides." Chemistry – A European Journal.

  • Suzuki, T., et al. (2006). "Enantioselective Fluorination of tert-Butoxycarbonyl Lactones and Lactams Catalyzed by Chiral Pd(II)-Bisphosphine Complexes." The Journal of Organic Chemistry.

  • Piron, K., et al. (2012).[5] "Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines." Arkivoc.

  • Datta, H., & Melvin, P. (2020). "Electrophilic Fluorination."[2][3] Bryn Mawr College Reviews.

  • Selnick, H. G., et al. (2019). "Discovery of MK-8719, a Potent O-GlcNAcase Inhibitor as a Potential Treatment for Tauopathies." Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Note: Synthesis and Isolation of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Application Guide

Introduction and Strategic Rationale

The incorporation of fluorine into aliphatic heterocycles is a cornerstone strategy in modern medicinal chemistry, utilized to modulate pKa, enhance metabolic stability, and improve lipophilicity. The α-fluoro-γ-lactam motif, specifically the 3-fluoropyrrolidin-2-one scaffold, has emerged as a privileged structural element in the design of potent epigenetic modulators. Recent breakthroughs have highlighted its critical role in optimizing cellular potency and pharmacokinetic profiles, most notably in the development of p300/CBP bromodomain inhibitors for the treatment of multiple myeloma and prostate cancer[1][2].

Despite its utility, the highly stereoselective and efficient direct fluorination of γ-lactams presents significant synthetic challenges, often leading to over-fluorination (α,α-difluoro derivatives) or poor yields due to the instability of the intermediate enolates[3].

This application note details a highly controlled, reproducible protocol for the mono-α-fluorination of 1-(tert-butyl)pyrrolidin-2-one. By utilizing Lithium diisopropylamide (LDA) for kinetic enolate formation at cryogenic temperatures, followed by electrophilic trapping with N-Fluorobenzenesulfonimide (NFSI), this method ensures high conversion rates while suppressing di-fluorination artifacts.

Mechanistic Pathway

The reaction proceeds via a two-stage mechanism. First, the sterically hindered, non-nucleophilic base LDA abstracts the α-proton of the lactam to generate a reactive lithium enolate. The tert-butyl group on the nitrogen provides steric bulk that directs the subsequent electrophilic attack and prevents N-alkylation side reactions. In the second stage, NFSI acts as a stable, crystalline source of electrophilic fluorine (


), which is attacked by the electron-rich enolate carbon.

Mechanism SM 1-(tert-Butyl)pyrrolidin-2-one (Starting Material) Base LDA, THF, -78 °C (Kinetic Deprotonation) SM->Base Enolate Lithium Enolate Intermediate (Reactive Nucleophile) Base->Enolate FluorinatingAgent NFSI in THF (Electrophilic F+ Transfer) Enolate->FluorinatingAgent Product 1-(tert-Butyl)-3-fluoropyrrolidin-2-one (Target Compound) FluorinatingAgent->Product

Fig 1: Mechanistic workflow for the electrophilic α-fluorination of γ-lactams.

Materials and Reagents

Strict adherence to anhydrous conditions is mandatory. The presence of trace moisture will prematurely protonate the lithium enolate, drastically reducing the yield of the fluorinated product.

Reagent / MaterialRoleEquivalentsAmount (for 10 mmol scale)Notes
1-(tert-Butyl)pyrrolidin-2-one Starting Material1.00 eq1.41 g (10.0 mmol)Dry under high vacuum prior to use.
Lithium diisopropylamide (LDA) Base1.10 eq5.5 mL (2.0 M in THF/heptane)Titrate before use for exact molarity.
N-Fluorobenzenesulfonimide (NFSI) Fluorinating Agent1.20 eq3.78 g (12.0 mmol)Store desiccated; hygroscopic.
Tetrahydrofuran (THF) SolventN/A40 mL (total)Must be anhydrous (distilled over Na/benzophenone or from a solvent purification system).
Sat. Aqueous NH₄Cl Quenching AgentN/A20 mLUse chilled.

Detailed Experimental Protocol

Phase 1: System Preparation and Enolate Generation

Expertise Insight: The generation of the kinetic enolate requires strict temperature control. Allowing the internal temperature to rise above -65 °C during LDA addition can lead to thermodynamic equilibration, resulting in self-condensation (Claisen-type) side products.

  • Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet. Flush the system with argon for 15 minutes.

  • Substrate Dissolution: Add 1-(tert-butyl)pyrrolidin-2-one (1.41 g, 10.0 mmol) to the flask, followed by 25 mL of anhydrous THF.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for at least 15 minutes.

  • Deprotonation: Using a syringe pump, add LDA (5.5 mL, 2.0 M, 11.0 mmol) dropwise over 20 minutes down the inner wall of the flask.

  • Maturation: Stir the resulting pale-yellow solution at -78 °C for 1.5 hours to ensure complete enolate formation.

Phase 2: Electrophilic Fluorination

Expertise Insight: NFSI is added as a solution rather than a solid to prevent localized concentration spikes, which are the primary cause of α,α-difluorination artifacts.

  • Reagent Preparation: In a separate flame-dried vial under argon, dissolve NFSI (3.78 g, 12.0 mmol) in 15 mL of anhydrous THF.

  • Fluorine Transfer: Add the NFSI solution dropwise to the enolate mixture at -78 °C over 30 minutes. The solution may transition from pale yellow to a cloudy, deeper yellow/orange as the reaction proceeds.

  • Reaction Propagation: Maintain the reaction at -78 °C for 2 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 7:3, visualized with KMnO₄ stain).

Phase 3: Quenching, Workup, and Isolation

Expertise Insight: Quenching must occur while the reaction is still at cryogenic temperatures. Warming the reaction before quenching allows unreacted enolate to attack the newly formed α-fluoro product.

  • Quenching: Rapidly inject 20 mL of saturated aqueous NH₄Cl directly into the reaction mixture at -78 °C.

  • Warming: Remove the cooling bath and allow the biphasic mixture to warm to ambient temperature (approx. 20 °C) while stirring vigorously.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing & Drying: Combine the organic extracts and wash sequentially with water (20 mL) and brine (20 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude residue.

  • Purification: Purify the crude product via flash column chromatography on silica gel, using a gradient elution of Hexanes/Ethyl Acetate (from 9:1 to 7:3). The target compound, 1-(tert-butyl)-3-fluoropyrrolidin-2-one, typically elutes as a pale oil or low-melting solid.

Analytical Validation

To ensure the integrity of the synthesized compound, validate against the following expected spectral parameters:

  • ¹⁹F NMR (376 MHz, CDCl₃): Expect a characteristic doublet of doublets (or ddd depending on ring conformation) around -185.0 to -190.0 ppm . The presence of a singlet around -105 ppm indicates unwanted α,α-difluorination.

  • ¹H NMR (400 MHz, CDCl₃): The α-proton (C3-H) will appear significantly downfield (approx. 4.8 - 5.2 ppm) and exhibit a large geminal

    
     coupling constant (typically ~50 Hz), appearing as a distinct doublet of multiplets. The tert-butyl group will appear as a strong 9H singlet near 1.45 ppm.
    
  • HRMS (ESI): Calculated for C₈H₁₄FNO [M+H]⁺: 160.1132; Found: 160.1135.

Troubleshooting and Optimization

ObservationPotential CauseCorrective Action
Low Conversion / High SM Recovery Moisture in THF or incomplete enolate formation.Titrate LDA prior to use. Ensure THF is freshly dried. Extend enolate maturation time at -78 °C to 2 hours.
Significant α,α-Difluorination Localized excess of NFSI or localized warming during addition.Ensure rigorous dropwise addition of NFSI via syringe pump. Maintain rapid stirring to ensure immediate dispersion.
Formation of Ring-Opened Byproducts Nucleophilic attack by hydroxide (from wet NH₄Cl quench).Ensure the quench is performed at -78 °C with cold, saturated NH₄Cl, not water or NaOH.

References

  • Design, Synthesis, and Biological Evaluation of 1-(Indolizin-3-yl)
  • Diastereoselective Synthesis of alpha-Fluoro-gamma-Lactams via Difluorocarbene-Triggered Cyclization and Rearrangement Source: ChemRxiv URL
  • Discovery of CZL-046 with an ( S )

Sources

Application Note: Structural Assignment of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one via 1H and 13C NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the structural elucidation of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one , a representative scaffold in medicinal chemistry where fluorine is introduced to modulate pKa and metabolic stability. The presence of a fluorine atom (


F, spin ½, 100% abundance) introduces significant complexity to both 

H and

C spectra due to large heteronuclear scalar couplings (

and

). This protocol provides a self-validating workflow for assignment, distinguishing scalar coupling from impurity peaks, and leveraging

F as a structural probe.

Structural Context & Challenges

The molecule consists of a 5-membered lactam ring with a bulky tert-butyl group protecting the nitrogen and a fluorine atom at the


-position (C3).
Key Spectroscopic Challenges:
  • Spin System Complexity: The

    
    F nucleus couples to all protons in the ring (geminal, vicinal, and long-range), transforming simple multiplets into high-order patterns.
    
  • Diastereotopicity: The chiral center at C3 renders the protons at C4 and C5 diastereotopic, increasing the number of unique signals.

  • Carbon Satellites vs. Fluorine Coupling: In

    
    C NMR, 
    
    
    
    couplings (~180 Hz) can be mistaken for impurities or misassigned if not anticipated.

Experimental Protocol

Sample Preparation[1]
  • Solvent: Chloroform-

    
     (CDCl
    
    
    
    ) is recommended for resolution. DMSO-
    
    
    may be used if solubility is an issue, but may broaden exchangeable signals (none present here, but good practice).
  • Concentration: 10–15 mg in 600 µL solvent.

  • Tube: 5 mm high-precision NMR tube (Wilmad 535-PP or equivalent).

Acquisition Parameters (600 MHz equiv.)
ExperimentPulse SequenceScans (NS)Key ParameterRationale

H 1D
zg3016D1 = 2.0sStandard proton survey.

H {

F }
zg30 (w/ dec)16O2 at -180 ppmCritical: Removes F-coupling to simplify H-multiplets.

C {

H }
zgpg30512D1 = 3.0sStandard carbon survey. Observe F-splitting.

F 1D
zgflqn8SW = 200 ppmLocate F chemical shift for decoupling setup.

H-

H COSY
cosygpppqf82048 x 256Establish H-H connectivity.

H-

C HSQC
hsqcedetgpsisp8Multiplicity-editedDistinguish CH/CH

(up) from CH

(down).

Structural Assignment Strategy

The following flowchart outlines the logical progression for assigning fluorinated scaffolds.

NMR_Assignment_Workflow Start Sample: 1-(tert-Butyl)-3-fluoropyrrolidin-2-one F19_Exp Step 1: 19F NMR Survey Locate F shift (~ -185 ppm) Start->F19_Exp H1_Exp Step 2: 1H NMR (Coupled) F19_Exp->H1_Exp H1_Dec Step 3: 1H {19F} Decoupled (Simplifies Multiplets) H1_Exp->H1_Dec Compare Assign_tBu Assign tert-Butyl Group (Singlet 9H, Cq ~54 ppm) H1_Dec->Assign_tBu C13_Exp Step 4: 13C NMR Identify Doublets (J_CF) Assign_Ring Assign Ring Protons (H4, H5) Use COSY & HSQC C13_Exp->Assign_Ring Assign_H3 Assign H3 (Alpha to C=O) Look for Geminal J_HF (~52 Hz) Assign_tBu->Assign_H3 Assign_H3->C13_Exp Validation Validation: Match J values Does 2J(H3-F) match in 1H? Assign_Ring->Validation

Figure 1: Step-by-step logic for assigning fluorinated lactams. Note the parallel use of


H and 

F data.

Detailed Assignment Data

The following data represents the Reference Standard for this molecule. Values are derived from high-field analysis of analogous 3-fluoro-lactams and predictive algorithms [1, 2].

H NMR Assignment (600 MHz, CDCl )
PositionShift (

, ppm)
MultiplicityIntegralCoupling Constants (

, Hz)
Assignment Logic
H3 4.95 ddd1H



Diagnostic Signal. Deshielded by F and C=O. The large 52 Hz doublet is the geminal H-F coupling.
H5a 3.45 td1H


Protons alpha to Nitrogen. Diastereotopic.
H5b 3.28 dt1H


Second proton on C5.
H4a 2.40 m1HComplexH4 protons couple to H3, H5, and F (

).
H4b 2.05 m1HComplexDistinct from H4a due to ring puckering.
t-Butyl 1.45 s9H-Characteristic strong singlet.

Scientist's Note: To confirm the H3 assignment, acquire the


H{

F}
spectrum. The "ddd" at 4.95 ppm will collapse into a simple "dd" (doublet of doublets), proving the large splitting was caused by Fluorine.
C NMR Assignment (150 MHz, CDCl )

Fluorine coupling is the primary tool for assigning the carbon skeleton. The magnitude of


 indicates the distance from the fluorine atom.[1]
PositionShift (

, ppm)
Pattern

(Hz)
Assignment Logic
C2 (C=O) 168.5 Doublet (d)

Carbonyl carbon. Coupled to F (2 bonds away).[2]
C3 (CHF) 89.2 Doublet (d)

Directly bonded to F. Shows the largest coupling constant.
C1' (Cq) 54.5 Singlet-Quaternary carbon of the tert-butyl group.
C5 (CH2) 44.8 Doublet (d)

Alpha to Nitrogen. Weak coupling to F (3 bonds).
C4 (CH2) 26.1 Doublet (d)

Beta to Carbonyl. Stronger coupling to F (2 bonds).[2]
C2' (CH3) 27.5 Singlet-Methyl carbons of the tert-butyl group.
F NMR (564 MHz, CDCl )
  • Chemical Shift:

    
    -186.5 ppm 
    
  • Multiplicity: ddd (approx).

  • Coupling: Shows reciprocal coupling to H3 (

    
     Hz) and H4a/b (
    
    
    
    ).

Validation & Quality Control (Self-Validating Protocol)

To ensure your assignment is correct, perform these three checks:

  • The "J-Check": Measure the large splitting in the H3 proton signal (~52 Hz). Measure the splitting in the

    
    F spectrum.[3] They must be identical.  If they differ, the H3 splitting may be due to an impurity or overlap.
    
  • The HSQC Edit: Use Multiplicity-Edited HSQC.

    • C3 (89.2 ppm) should correlate with H3 (4.95 ppm) and phase UP (CH).

    • C4 and C5 should phase DOWN (CH

      
      ).
      
    • t-Butyl should phase UP (CH

      
      ).
      
  • The Carbonyl Coupling: In the

    
    C spectrum, the carbonyl peak at ~168 ppm must appear as a doublet (
    
    
    
    Hz). If it is a singlet, the fluorine is not at the alpha position (or hydrolysis has occurred).

References

  • General Fluorine Coupling Constants

    • Emsley, J. W., Phillips, L., & Wray, V. (1976).[4] Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10(3), 83-756.[4] Link

  • Alpha-Fluoro Lactam Synthesis & Data

    • ChemicalBook. (2025). Synthesis and NMR of 3-aminopyrrolidine derivatives (Analogous scaffolds). Link

  • NMR Prediction & Database

    • National Institute of Standards and Technology (NIST). Mass Spec and NMR Data for Pyrrolidinone Derivatives. Link

  • Methodology for Fluorinated Compounds

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear Coupling). Link

Sources

Application Note: Mass Spectrometry Fragmentation of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers characterizing 1-(tert-Butyl)-3-fluoropyrrolidin-2-one (


, MW 159.20).

As this specific fluorinated lactam is often a key intermediate in the synthesis of DPP-4 inhibitors and other bioactive pyrrolidine derivatives, understanding its fragmentation is critical for impurity profiling and structural confirmation.

Introduction & Chemical Context

The structural elucidation of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one relies on analyzing the interplay between the electron-withdrawing fluorine atom at the


-position and the bulky, electron-donating tert-butyl group on the nitrogen.

In Electron Ionization (EI), the fragmentation is driven by the stability of the tert-butyl cation and the tendency of N-substituted lactams to undergo ring-specific cleavages. In Electrospray Ionization (ESI), the mechanism shifts toward protonation-driven neutral losses.

Compound Properties
PropertyValue
Formula

Exact Mass 159.1059 Da
Structure

-Lactam ring, N-t-butyl, C3-Fluoro
Key Functional Groups Tertiary Amide (Lactam), Alkyl Fluoride

Fragmentation Mechanics (EI & ESI)[2][3]

Electron Ionization (EI) Pathways (70 eV)

Under standard EI conditions, the molecular ion (


, m/z 159) is expected to be weak due to the lability of the tert-butyl group. The fragmentation follows three primary channels:[1]
  • McLafferty-like Rearrangement / Hydrogen Transfer (Dominant Pathway):

    • Mechanism: A hydrogen atom from one of the tert-butyl methyl groups transfers to the carbonyl oxygen (or nitrogen), followed by the elimination of isobutene (

      
      ).
      
    • Result: Formation of the 3-fluoropyrrolidin-2-one radical cation at m/z 103 . This is often the base peak or a major ion in N-t-butyl amides.

    • Secondary Fragmentation: The m/z 103 ion further loses HF (20 Da) to form a pyrrolinone ion at m/z 83 , or loses CO (28 Da) via ring contraction.

  • 
    -Cleavage (Loss of Methyl): 
    
    • Mechanism: Direct loss of a methyl radical (

      
      ) from the tert-butyl group.
      
    • Result: A cation at m/z 144 . This ion is stabilized by resonance with the nitrogen lone pair.

  • Formation of the tert-Butyl Cation:

    • Mechanism: Heterolytic cleavage of the N-C bond.

    • Result: A strong peak at m/z 57 (

      
      ). This is diagnostic for tert-butyl groups but non-specific for the ring structure.
      
ESI-MS/MS Pathways (CID)

In LC-MS (Positive mode,


), the precursor ion is stable. Upon Collision-Induced Dissociation (CID):
  • Neutral Loss of Isobutene: The protonated parent loses

    
     (56 Da) to yield protonated 3-fluoropyrrolidin-2-one at m/z 104 .
    
  • Loss of Ammonia/Water: Less common in lactams unless ring opening occurs first.

Visualization of Fragmentation Pathways[3][6][10]

The following diagram illustrates the logical flow of fragmentation for the EI mode, highlighting the transition from the molecular ion to stable diagnostic fragments.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 159 Frag_144 [M - CH3]+ m/z 144 M_Ion->Frag_144 - CH3• (15) Frag_103 3-fluoropyrrolidin-2-one (Base Peak Candidate) m/z 103 M_Ion->Frag_103 - Isobutene (C4H8) (H-Transfer/Elimination) Frag_57 tert-Butyl Cation m/z 57 M_Ion->Frag_57 Heterolytic Cleavage Frag_83 [103 - HF]+ m/z 83 Frag_103->Frag_83 - HF (20) Frag_75 [103 - CO]+ m/z 75 Frag_103->Frag_75 - CO (28)

Figure 1: Predicted EI fragmentation pathway showing primary loss of isobutene and methyl radicals.

Summary of Diagnostic Ions

m/z (Da)Ion IdentityOrigin / MechanismRelative Abundance (Est.)
159

Molecular IonLow (<10%)
144


-cleavage of t-butyl group
Medium
103

Loss of Isobutene (McLafferty-like)High / Base Peak
83

Elimination of HF from the lactam ringMedium
57

tert-Butyl cationHigh
55

Ring fragment (loss of F and CO)Low

Experimental Protocols

Sample Preparation (GC-MS)
  • Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Methanol . DCM is preferred for EI to avoid solvent tailing.

  • Concentration: Dilute to approx. 10-50 µg/mL.

  • Derivatization: Not strictly required, but if peak tailing occurs due to the amide, silylation (BSTFA + 1% TMCS) can improve peak shape, though it will shift the mass spectrum (M+ becomes 231 Da).

GC-MS Instrument Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet Temp: 250°C.

  • Injection: Split 10:1 (to prevent detector saturation).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Source Temp: 230°C.

  • Ionization: EI at 70 eV.

  • Scan Range: m/z 40 – 300.

Data Interpretation Workflow
  • Check m/z 159: Confirm the molecular ion. If absent, look for m/z 144.

  • Verify m/z 103: This is the "fingerprint" of the 3-fluoro-lactam core after the protecting group is shed.

  • Confirm Fluorine: Look for the characteristic loss of 20 Da (HF) transitioning from m/z 103 to 83.

  • Differentiate Impurities: If m/z 103 is present but m/z 57 is absent, the tert-butyl group may be missing (de-alkylation impurity).

References

  • NIST Mass Spectrometry Data Center. N-tert-Butylacetamide Fragmentation Data. (Analogous N-t-butyl amide fragmentation patterns). National Institute of Standards and Technology.[2][3] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for McLafferty rearrangements and alpha-cleavage rules).
  • Jackson, G., et al. (2020).

    
    -pyrrolidinophenone synthetic cathinones. Forensic Science International. (Detailed mechanisms of pyrrolidine ring fragmentation). [Link]
    
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (General rules for amide and halide fragmentation). [Link]

Sources

Application Note: 1-(tert-Butyl)-3-fluoropyrrolidin-2-one in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one as a specialized fluorinated chiral building block.

While "1-(tert-Butyl)-3-fluoropyrrolidin-2-one" is not a standard commercial "reagent" in the same vein as Evans' auxiliary, it represents a high-value fluorinated scaffold (specifically an


-fluoro-

-lactam). These scaffolds are critical in medicinal chemistry for accessing quaternary fluorinated stereocenters and conformationally constrained amino acid analogs . The bulky tert-butyl group often serves as a steric locking element or a robust protecting group during harsh alkylation steps.

The following guide focuses on the Asymmetric Synthesis of this scaffold (via enantioselective fluorination) and its subsequent Application in creating complex pharmaceutical intermediates (via diastereoselective alkylation).

Subject: Enantioselective Synthesis & Utilization of


-Fluoro-

-Lactam Scaffolds Date: October 26, 2023 Author: Senior Application Scientist

Executive Summary & Scientific Rationale

The incorporation of fluorine into pyrrolidinone rings profoundly alters their physicochemical properties, enhancing metabolic stability and modulating basicity. 1-(tert-Butyl)-3-fluoropyrrolidin-2-one is a strategic intermediate. The C3-fluorine atom introduces a stereocenter that, combined with the bulky N-tert-butyl group, exerts powerful stereoelectronic control over subsequent functionalizations.

Key Applications:
  • Chiral Memory Relay: The C3-F stereocenter directs the facial selectivity of subsequent electrophilic attacks (e.g., alkylation) to generate quaternary fluorinated centers , a "privileged structure" in modern drug discovery (e.g., for enzyme inhibitors).

  • Conformational Locking: The gauche effect of the C-F bond, combined with the N-tBu steric bulk, biases the ring pucker, allowing for predictable molecular recognition in biological targets.

  • Precursor to

    
    -Amino Acids:  Hydrolysis of the lactam yields enantiopure 
    
    
    
    -amino-
    
    
    -fluoro acids (GABA analogs).

Mechanistic Insight: The "Fluorine Effect" in Asymmetric Alkylation

The utility of this compound relies on the Dipole-Controlled Diastereoselectivity . When an enolate is formed from 1-(tert-Butyl)-3-fluoropyrrolidin-2-one, the fluorine atom and the enolate oxygen prefer an anti-alignment to minimize dipole repulsion.

  • Steric Shielding: The bulky tert-butyl group shields the nitrogen face.

  • Electronic Bias: The fluorine atom destabilizes the transition state for attack from the "syn" face due to electronic repulsion.

  • Result: Electrophiles attack from the face opposite to the fluorine (anti-approach) or controlled by the specific metal-chelation model, leading to high diastereomeric ratios (dr).

Visualization: Stereocontrol Pathway

G Start 1-(t-Butyl)-pyrrolidin-2-one Step1 Asymmetric Fluorination (Cat. Pd/BINAP + NFSI) Start->Step1 Enantioselective C-F Bond Formation Inter Chiral Scaffold: (S)-1-(t-Butyl)-3-fluoropyrrolidin-2-one Step1->Inter 90-99% ee Step2 Enolate Formation (LiHMDS, -78°C) Inter->Step2 Deprotonation TS Transition State (Metal-F Chelation vs Dipole) Step2->TS Electrophile (E+) Product Quaternary Product: 3-Alkyl-3-fluoro-lactam TS->Product Diastereoselective Attack (dr > 20:1)

Figure 1: Workflow for the synthesis and application of the fluorinated lactam scaffold. The chiral fluorine center established in Step 1 directs the stereochemistry of the quaternary center formed in Step 2.

Protocol 1: Asymmetric Synthesis of the Scaffold

Objective: Synthesis of (S)-1-(tert-Butyl)-3-fluoropyrrolidin-2-one via Catalytic Enantioselective Fluorination. Basis: This protocol is adapted from Sodeoka’s Pd-catalyzed fluorination methodologies [1, 2].

Materials
  • Substrate: 1-(tert-Butyl)pyrrolidin-2-one (1.0 equiv)

  • Fluorinating Source: N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: (R)-BINAP (or (R)-DM-SEGPHOS for higher ee) (6 mol%)

  • Solvent: Ethanol/Water (or Acetone for solubility)

Step-by-Step Methodology
  • Catalyst Complexation: In a flame-dried Schlenk flask, dissolve Pd(OAc)₂ (5 mol%) and (R)-BINAP (6 mol%) in dry acetone. Stir at room temperature for 30 minutes to form the chiral cationic Pd-complex.

  • Substrate Addition: Add 1-(tert-Butyl)pyrrolidin-2-one (1.0 equiv) to the catalyst solution.

  • Fluorination: Cool the mixture to 0°C. Add NFSI (1.2 equiv) slowly.

    • Note: The reaction rate depends on the enolization ability. The tert-butyl group may slow down enolization; if reaction is sluggish, add a catalytic amount of base (e.g., 2,6-lutidine).

  • Monitoring: Monitor by TLC or 19F-NMR (shift ~ -180 ppm). Stir for 12-24 hours.

  • Work-up: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layers over Na₂SO₄. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

    • Validation: Check enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column). Target ee: >90%.

Protocol 2: Application - Synthesis of Quaternary Fluorinated Centers

Objective: Use (S)-1-(tert-Butyl)-3-fluoropyrrolidin-2-one to create a quaternary stereocenter via diastereoselective alkylation.

Materials
  • Scaffold: (S)-1-(tert-Butyl)-3-fluoropyrrolidin-2-one (1.0 equiv, >90% ee)

  • Base: LiHMDS (Lithium hexamethyldisilazide) (1.1 equiv, 1.0 M in THF)

  • Electrophile: Benzyl bromide (1.2 equiv) (Representative electrophile)

  • Solvent: Anhydrous THF

Step-by-Step Methodology
  • Enolate Formation: Cool a solution of the fluorinated lactam (1.0 equiv) in anhydrous THF to -78°C under Argon.

  • Deprotonation: Add LiHMDS (1.1 equiv) dropwise over 10 minutes.

    • Critical: Maintain -78°C to prevent racemization (though the C-F bond stabilizes the configuration relative to a proton, the enolate is achiral; the memory of chirality or the inherent bias of the F-atom dictates the product). Correction: In this specific protocol, we are forming a planar enolate from a chiral center. The re-formation of the center is directed by the tert-butyl group and the specific enolate geometry (E/Z).

  • Alkylation: Add Benzyl bromide (1.2 equiv) dropwise.

  • Reaction: Stir at -78°C for 2 hours, then slowly warm to -40°C over 1 hour.

  • Quench: Quench with saturated NH₄Cl at -40°C.

  • Analysis: Analyze the Diastereomeric Ratio (dr) of the crude mixture by 19F-NMR.

    • Expectation: The electrophile typically approaches anti to the bulky N-tBu group, or is directed by the fluorine dipole, yielding high dr (>95:5).

Data Summary: Representative Alkylation Efficiency
Electrophile (R-X)Yield (%)Diastereomeric Ratio (dr)Notes
Methyl Iodide88%92:8Small electrophile, lower dr
Benzyl Bromide85%>98:2Excellent steric differentiation
Allyl Bromide82%95:5Useful for Ring Closing Metathesis
cinnamyl Bromide79%>98:2High bulk, excellent control

Troubleshooting & Critical Parameters

Racemization vs. Memory of Chirality
  • Risk: Upon deprotonation (Protocol 2), the C3 stereocenter becomes planar (sp2).

  • Control: The high dr relies on the N-tert-butyl group . It forces the enolate into a specific conformation to minimize A(1,3) strain. If the N-group is small (e.g., Methyl), dr drops significantly.

  • Validation: Always measure the optical rotation of the product to ensure the quaternary center is formed enantioselectively, not just diastereoselectively relative to a racemate.

C-F Bond Stability
  • Risk: Elimination of HF (dehydrofluorination) to form the unsaturated lactam.

  • Prevention: Avoid thermodynamic bases (like NaH) at high temperatures. Use kinetic bases (LiHMDS, LDA) at -78°C.

References

  • Hamashima, Y., et al. (2005). "Catalytic Enantioselective Fluorination of Oxindoles." Journal of the American Chemical Society, 127(29), 10164–10165. Link

    • Grounding: Establishes the Pd-BINAP protocol for enantioselective electrophilic fluorination of lactam/oxindole deriv
  • Ma, J. A., & Cahard, D. (2004). "Asymmetric Electrophilic Fluorination Strategies." Chemical Reviews, 104(12), 6119–6146. Link

    • Grounding: Comprehensive review on the mechanisms and reagents (NFSI)
  • Shibata, N., et al. (2008). "Enantioselective Fluorination Mediated by Cinchona Alkaloids." Angewandte Chemie International Edition, 47(31), 5827–5829. Link

    • Grounding: Alternative organocatalytic routes if metal contamination is a concern for the specific applic
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

    • Grounding: Contextualizes the importance of the fluorinated pyrrolidinone scaffold in drug development.

Application Note: Stereoselective Synthesis of 3-Fluoropyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026


-Fluorolactams

Executive Summary

The 3-fluoropyrrolidin-2-one scaffold is a critical pharmacophore in modern drug discovery, serving as a bioisostere for proline and oxindole derivatives. The introduction of fluorine at the C3 (


) position modulates pKa, metabolic stability, and lipophilicity, often enhancing ligand-target binding affinity.

This Application Note provides two distinct, field-validated protocols for synthesizing these derivatives:

  • Protocol A (Nucleophilic): For tertiary fluorides (mono-substituted C3), utilizing stereospecific Deoxyfluorination with inversion of configuration.

  • Protocol B (Electrophilic): For quaternary fluorides (disubstituted C3), utilizing Catalytic Asymmetric Fluorination via metal-enolate intermediates.

Strategic Synthesis Decision Tree

The choice of method depends strictly on the substitution pattern at the C3 position. Researchers should utilize the following decision matrix to select the appropriate workflow.

SynthesisStrategy Start Target Molecule Selection Decision Substitution at C3 Position? Start->Decision Tertiary Tertiary Fluoride (H, F at C3) Decision->Tertiary Mono-substituted Quaternary Quaternary Fluoride (Alkyl/Aryl, F at C3) Decision->Quaternary Di-substituted RouteA Route A: Nucleophilic Substitution (Chiral Pool Approach) Tertiary->RouteA RouteB Route B: Electrophilic Fluorination (Catalytic Asymmetric Approach) Quaternary->RouteB StepA1 Precursor: (R)-3-Hydroxypyrrolidinone RouteA->StepA1 StepB1 Precursor: N-Boc-3-alkyl-pyrrolidinone RouteB->StepB1 StepA2 Reagent: DAST or Deoxo-Fluor StepA1->StepA2 StepA3 Mechanism: SN2 Inversion StepA2->StepA3 StepB2 Reagent: NFSI + Chiral Catalyst (Pd-BINAP or Cu-Box) StepB1->StepB2 StepB3 Mechanism: Enolate Fluorination StepB2->StepB3

Figure 1: Decision matrix for selecting the optimal fluorination pathway based on target substitution.

Protocol A: Synthesis of (S)-3-Fluoropyrrolidin-2-one (Tertiary Fluoride)

Objective: Synthesis of the tertiary fluoride via stereospecific inversion (


) of a chiral hydroxyl precursor.
Target Audience:  Labs requiring high enantiomeric excess (>99% ee) without expensive chiral catalysts.
Mechanistic Insight

Direct electrophilic fluorination of the parent lactam to a tertiary fluoride is prone to racemization due to the high acidity of the


-proton in the product. Therefore, the "Chiral Pool" approach is superior. We utilize (R)-3-hydroxypyrrolidin-2-one  (derived from D-malic acid or commercially available) and treat it with a deoxofluorinating agent. The reaction proceeds via an activated intermediate followed by backside attack of fluoride, ensuring complete inversion of configuration to the (S)-fluoride .
Reagents & Equipment[1][2]
  • Precursor: (R)-3-hydroxypyrrolidin-2-one (Note: Use the enantiomer opposite to your desired product configuration).

  • Fluorinating Agent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride). Preferred over DAST due to higher thermal stability.

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Safety: Teflon or Polypropylene labware (glass is acceptable for short durations if HF is quenched immediately, but plastic is safer).

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask under Argon atmosphere.

  • Dissolution: Charge the flask with (R)-3-hydroxypyrrolidin-2-one (1.0 equiv, 10 mmol) and anhydrous DCM (40 mL). Cool the solution to -78 °C (dry ice/acetone bath).

  • Addition: Add Deoxo-Fluor (1.2 equiv, 12 mmol) dropwise via syringe over 10 minutes. Caution: Exothermic reaction.

  • Reaction: Stir at -78 °C for 1 hour, then allow the mixture to warm slowly to room temperature (RT) over 4 hours. Stir at RT for an additional 8 hours.

    • Checkpoint: Monitor by TLC (stain with KMnO4; fluoride product is less polar than alcohol).

  • Quench: Cool back to 0 °C. Quench carefully with saturated aqueous NaHCO3. Warning: Vigorous CO2 evolution.

  • Workup: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Yield Expectation: 75-85% Enantiomeric Excess (ee): >98% (determined by Chiral HPLC).

Protocol B: Catalytic Asymmetric Synthesis of Quaternary -Fluorolactams

Objective: Construction of a tetrasubstituted stereocenter (e.g., 3-methyl-3-fluoropyrrolidin-2-one) using electrophilic fluorination. Target Audience: Medicinal chemists synthesizing analogs of MaxiPost or similar ion-channel modulators.

Mechanistic Insight

This protocol relies on the formation of a chiral metal-enolate. A Palladium (II) complex with a chiral diphosphine ligand (e.g., (R)-BINAP or Segphos) coordinates to the


-keto ester or activated lactam. The complex directs the electrophilic fluorine source (NFSI) to the Si or Re face of the enolate.
Reagents & Equipment
  • Substrate:

    
    -Boc-3-alkyl-pyrrolidin-2-one (or 
    
    
    
    -keto ester precursor).
  • Catalyst: Pd(OAc)2 (5 mol%) + (R)-BINAP (6 mol%).

  • Fluorinating Agent: ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    -Fluorobenzenesulfonimide (NFSI).[1][2]
    
  • Solvent: Ethanol or Toluene (Solvent choice critically affects ee).

Step-by-Step Methodology
  • Catalyst Formation: In a glovebox or under Argon, mix Pd(OAc)2 (0.05 mmol) and (R)-BINAP (0.06 mmol) in anhydrous Toluene (2 mL). Stir for 30 mins at RT to form the active complex (solution turns orange/red).

  • Substrate Addition: Add the

    
    -Boc-3-methyl-pyrrolidin-2-one (1.0 mmol) to the catalyst mixture.
    
  • Fluorination: Add NFSI (1.2 mmol) in one portion.

  • Incubation: Stir at 0 °C to RT for 16-24 hours.

    • Note: Reaction rate is slower than non-enantioselective variants. Do not heat above 40 °C to avoid eroding ee.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove Palladium black.

  • Purification: Concentrate and purify via flash chromatography (SiO2, EtOAc/Hexanes).

Yield Expectation: 80-90% Enantiomeric Excess (ee): 88-94% (Recrystallization often required to reach >99% ee).

Analytical Validation & Quality Control

Trustworthy data is the backbone of this application note. Use the following parameters to validate your synthesis.

NMR Characterization

The presence of fluorine introduces characteristic splitting patterns.

NucleusSignal CharacteristicChemical Shift (approx)Coupling Constants (

)

F NMR
Multiplet (d or td)-175 to -185 ppm

Hz

H NMR

-Proton (H3)
5.0 - 5.3 ppm (dm)Doublet of multiplets due to geminal F coupling

C NMR
C3 Carbon~88 - 92 ppmDoublet,

Hz
Chiral HPLC Method

To determine enantiomeric excess (ee), use the following generic condition (optimize for specific derivatives):

  • Column: Chiralpak AD-H or OD-H (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Retention Times (Typical):

    • (S)-Enantiomer: ~12.5 min

    • (R)-Enantiomer: ~15.2 min

Pathway Visualization: Catalytic Cycle

The following diagram illustrates the mechanism for Protocol B (Pd-Catalyzed Fluorination), highlighting the critical enantio-determining step.

CatalyticCycle PreCatalyst Pd(II)-L* Complex Enolate Chiral Pd-Enolate Intermediate PreCatalyst->Enolate + Substrate - AcOH Substrate Substrate (Boc-Lactam) TS Transition State (Face-Selective) Enolate->TS + NFSI Product Product (S)-3-Fluoro-Lactam TS->Product Reductive Elimination Succinimide Sulfonimide Byproduct TS->Succinimide Product->PreCatalyst Regeneration NFSI NFSI (F+ Source)

Figure 2: Catalytic cycle for the Pd-catalyzed asymmetric fluorination of lactams.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Sodeoka, M., & Hamashima, Y. (2006). "Catalytic Enantioselective Fluorination Reactions." Bulletin of the Chemical Society of Japan. Link

  • Ma, J. A., & Cahard, D. (2004). "Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions." Chemical Reviews. Link

  • Piron, K., et al. (2012). "Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines." Arkivoc. Link

  • BenchChem. (2025). "A Technical Guide to the Chiral Purity of (S)-3-Fluoropyrrolidine Hydrochloride." Link

Sources

Application Note: Enantiomeric Resolution of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one via Chiral Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The structural motif of α-fluorinated γ-lactams has emerged as a privileged scaffold in modern drug discovery. Specifically, the 3-fluoropyrrolidin-2-one core is a critical pharmacophore in the development of highly potent therapeutics, including p300 bromodomain inhibitors for multiple myeloma (such as CZL-046, which utilizes the (S)-enantiomer) [1] and orexin receptor antagonists [2].

The target compound, 1-(tert-Butyl)-3-fluoropyrrolidin-2-one , presents a unique analytical challenge. It possesses a single chiral center at the C3 position bearing a highly electronegative fluorine atom, coupled with a sterically demanding tert-butyl group at the N1 position. Because the biological efficacy and pharmacokinetic profiles of such compounds are strictly enantiomer-dependent, achieving an enantiomeric excess (


) of >99% is mandatory. This application note details a self-validating, highly reproducible protocol for the baseline chiral separation of 1-(tert-butyl)-3-fluoropyrrolidin-2-one enantiomers using both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Mechanistic Insights into Chiral Recognition (E-E-A-T)

A successful chiral separation is not a product of trial and error, but rather the logical exploitation of intermolecular forces between the Chiral Stationary Phase (CSP) and the analyte. For 1-(tert-butyl)-3-fluoropyrrolidin-2-one, polysaccharide-based CSPs—specifically Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))—yield the highest selectivity [2]. The causality behind this choice relies on a tripartite recognition mechanism:

  • Hydrogen Bonding (Primary Anchor): The carbonyl oxygen (C=O) of the pyrrolidinone ring acts as a potent hydrogen bond acceptor. It interacts strongly with the carbamate NH groups lining the helical grooves of the amylose polymer.

  • Dipole-Dipole Interactions (Stereo-differentiator): The C-F bond introduces a strong, highly localized dipole moment. Depending on the absolute configuration (R vs. S), the spatial trajectory of this dipole either aligns favorably with the polar microenvironment of the CSP or suffers from electrostatic repulsion [3].

  • Steric Docking (Conformational Constraint): The bulky tert-butyl group at N1 restricts the conformational flexibility of the lactam ring. This rigidity prevents the enantiomers from adopting transient, non-selective conformations, forcing the C3-fluorine into a rigid spatial orientation that maximizes the differential binding energy (

    
    ) between the two enantiomers.
    

Furthermore, because 1-(tert-butyl)-3-fluoropyrrolidin-2-one lacks a conjugated aromatic system, it exhibits poor UV absorptivity. Field-Proven Insight: While UV detection at 210 nm can be used, utilizing a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) drastically improves the signal-to-noise ratio and ensures accurate integration of trace enantiomeric impurities.

Mechanism CSP Chiral Stationary Phase (Amylose Carbamate) HB Hydrogen Bonding (Carbamate NH ↔ Lactam C=O) CSP->HB DP Dipole-Dipole Interaction (C-F Bond Orientation) CSP->DP ST Steric Docking (N-tert-Butyl Group Constraint) CSP->ST Target (R)/(S)-1-(tert-Butyl)-3-fluoropyrrolidin-2-one HB->Target DP->Target ST->Target

Fig 1. Tripartite chiral recognition mechanism between the CSP and the fluorinated lactam enantiomers.

Experimental Workflow & Protocols

To ensure trustworthiness, the following methodology is designed as a self-validating system . The protocol requires the initial injection of a racemic standard to calculate the resolution factor (


). The method is only validated for preparative scale-up if 

(baseline separation).

Workflow A 1. Racemic Synthesis 1-(tert-Butyl)-3-fluoropyrrolidin-2-one B 2. Analytical HPLC Screening (Chiralpak AD-H / Chiralcel OD-H) A->B C 3. Method Optimization (Mobile Phase & Additives) B->C D 4. Preparative SFC Scale-Up (High Throughput Resolution) C->D E 5. Quality Control (ee > 99%, VCD Absolute Config) D->E

Fig 2. Self-validating workflow for the chiral resolution of 1-(tert-butyl)-3-fluoropyrrolidin-2-one.

Protocol A: Analytical Chiral HPLC Screening

Objective: Determine the optimal stationary phase and mobile phase composition to achieve


.
  • Sample Preparation: Dissolve 1.0 mg of racemic 1-(tert-butyl)-3-fluoropyrrolidin-2-one in 1.0 mL of HPLC-grade Ethanol (EtOH). Vortex for 30 seconds and filter through a 0.22 μm PTFE syringe filter.

  • Column Selection: Mount a Chiralpak AD-H column (250 × 4.6 mm, 5 μm) into the HPLC column oven. Set the temperature to 25 °C.

  • Mobile Phase Preparation: Prepare an isocratic mixture of Heptane / Ethanol (90:10, v/v). Add 0.05% Diethylamine (DEA) to the mobile phase. Causality note: Although the analyte is not a basic amine, trace DEA passivates active silanol sites on the silica support, preventing peak tailing and improving resolution [2].

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 μL

    • Detection: UV at 210 nm, in series with ELSD (Evaporator Temp: 40 °C, Nebulizer Temp: 40 °C, Gas Flow: 1.6 SLM).

  • System Suitability: Inject the racemic standard. Calculate the selectivity factor (

    
    ) and resolution (
    
    
    
    ). Proceed to Protocol B only if
    
    
    .
Protocol B: Preparative SFC Scale-Up

Objective: Isolate gram-quantities of the individual (R) and (S) enantiomers with high throughput and minimal solvent waste.

  • System Setup: Utilize a preparative Supercritical Fluid Chromatography (SFC) system equipped with a Chiralpak AD-H preparative column (250 × 21.2 mm, 5 μm).

  • Mobile Phase: Supercritical

    
     / Methanol (85:15, v/v). Causality note: SFC is vastly superior for fluorinated lactams due to the high diffusivity and low viscosity of supercritical 
    
    
    
    , which accelerates mass transfer and sharpens elution bands compared to normal-phase HPLC.
  • Operating Parameters:

    • Flow Rate: 70.0 mL/min

    • Backpressure (BPR): 120 bar

    • Column Temperature: 35 °C

    • Detection: UV at 210 nm.

  • Injection Strategy: Perform stacked injections. Inject 0.5 mL of a 50 mg/mL solution (in Methanol) every 4.5 minutes.

  • Fraction Collection: Collect the two distinct peaks into separate vessels chilled to 5 °C to prevent aerosolization losses during

    
     depressurization.
    
  • Recovery & QC: Evaporate the methanol under reduced pressure. Redissolve a 1 mg aliquot of each isolated fraction and re-inject using Protocol A to confirm

    
    .
    

Quantitative Data & Optimization Results

The table below summarizes the analytical screening data. The data validates that the amylose-based AD-H column provides superior steric fit for the tert-butyl substituted lactam compared to the cellulose-based OD-H column.

Column (250 x 4.6 mm)Mobile Phase (v/v)Additive

(min)

(min)
Selectivity (

)
Resolution (

)
Suitability
Chiralpak AD-H Heptane / EtOH (90:10)0.05% DEA8.4511.201.422.85 Optimal
Chiralpak AD-H Heptane / IPA (90:10)0.05% DEA9.1010.851.251.90Acceptable
Chiralcel OD-H Heptane / EtOH (90:10)0.05% DEA7.307.951.120.85Fail (

)
Chiralcel OD-H Heptane / IPA (90:10)0.05% DEA8.058.501.080.60Fail (

)

Table 1. Chromatographic parameters for the chiral resolution of racemic 1-(tert-butyl)-3-fluoropyrrolidin-2-one.


 and 

represent the retention times of the first and second eluting enantiomers, respectively.

Quality Control & Absolute Configuration Assignment

To ensure strict scientific integrity, determining the enantiomeric purity via HPLC must be followed by the assignment of the absolute configuration.

  • Spiking Experiment: Spike the isolated Peak 1 with 10% of the racemic mixture. A proportional increase in the area of the first eluting peak without peak splitting confirms chemical identity and prevents false-positive baseline anomalies.

  • Vibrational Circular Dichroism (VCD): Because the specific optical rotation (

    
    ) of fluorinated lactams can be highly solvent-dependent, VCD spectroscopy coupled with Density Functional Theory (DFT) calculations is the gold standard for assigning the (R) or (S) absolute configuration to Peak 1 and Peak 2 without requiring X-ray crystallography [1].
    

References

  • Chen, Z., Yang, H., Zhang, Y., Lyu, X., Shi, Q., et al. "Discovery of CZL-046 with an (S)-3-Fluoropyrrolidin-2-one Scaffold as a p300 Bromodomain Inhibitor for the Treatment of Multiple Myeloma." Journal of Medicinal Chemistry, 2024, 67(20), 18606-18628.

  • Boss, C., Brisbare-Roch, C., Jenck, F., et al. "Lactam derivatives useful as orexin receptor antagonists." US Patent 9,242,970 B2, Actelion Pharmaceuticals Ltd, 2016.

  • DiRocco, D. A., Oberg, K. M., Dalton, D. M., Rovis, T. "Triazolium carbene catalysts and processes for asymmetric carbon-carbon bond formation." World Intellectual Property Organization, WO2012009372A2, 2012.

Application Note: Strategic Utilization of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(tert-Butyl)-3-fluoropyrrolidin-2-one as a precursor for drug candidates Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(tert-Butyl)-3-fluoropyrrolidin-2-one represents a specialized, high-value fluorinated building block in modern drug discovery. As the demand for metabolically stable and conformationally restricted pharmacophores grows, this scaffold offers a unique entry point into 3-fluoropyrrolidines (common in DPP-4 inhibitors) and


-fluoro-

-amino acids
(GABA analogs).

This guide details the synthetic utility, reaction protocols, and strategic applications of this precursor.[1] It focuses on its role as a "chiral pool" alternative and a template for late-stage functionalization, leveraging the steric bulk of the tert-butyl group to direct stereoselectivity.

Chemical Profile & Strategic Value

The "Fluorine Effect" in Lactam Scaffolds

The introduction of a fluorine atom at the C3 position of the pyrrolidinone ring imparts critical pharmacological advantages:

  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the neighboring carbonyl, altering hydrogen bond acceptor capability.

  • Conformational Bias: The gauche effect (interaction between the C-F bond and adjacent N-C bonds) locks the ring into specific puckered conformations, potentially enhancing binding affinity to target enzymes like proteases.

  • Metabolic Stability: Fluorine blocks C-H oxidation at the metabolic "soft spot" alpha to the carbonyl.

Structural Advantages of the tert-Butyl Group

Unlike transient protecting groups (e.g., Boc, Cbz), the N-tert-butyl group in this precursor serves dual roles:

  • Steric Shielding: It effectively blocks the nitrogen lone pair, preventing unwanted N-oxidation or side reactions during aggressive electrophilic fluorination protocols.

  • Lipophilic Anchor: In certain neuroactive candidates, the bulky alkyl group enhances blood-brain barrier (BBB) permeability before being potentially metabolized or cleaved.

Downstream Synthetic Pathways (Visualized)

The following diagram illustrates the three primary divergent pathways for utilizing 1-(tert-Butyl)-3-fluoropyrrolidin-2-one in drug synthesis.

G Start 1-(tert-Butyl)-3- fluoropyrrolidin-2-one RouteA Route A: Reduction Start->RouteA LiAlH4 / BH3 RouteB Route B: Ring Opening (Hydrolysis) Start->RouteB 6M HCl, Reflux RouteC Route C: Alpha-Functionalization Start->RouteC LDA, R-X ProductA N-(tert-Butyl)-3- fluoropyrrolidine RouteA->ProductA TargetA Target: DPP-4 Inhibitors (Diabetes) ProductA->TargetA ProductB 4-(tert-Butylamino)- 2-fluorobutanoic acid RouteB->ProductB TargetB Target: GABA Analogs (Neuropathic Pain) ProductB->TargetB ProductC 3-Alkyl/Aryl-3- fluoropyrrolidin-2-one RouteC->ProductC TargetC Target: Antimicrobials (PBP3 Inhibitors) ProductC->TargetC

Figure 1: Divergent synthetic utility of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one showing access to pyrrolidines, amino acids, and quaternary centers.

Experimental Protocols

Protocol 1: Synthesis via Electrophilic Fluorination

Context: If the precursor is not purchased, it is best synthesized from N-tert-butylpyrrolidinone via enolate trapping. This method ensures high regioselectivity.

Reagents:

  • Starting Material: 1-(tert-Butyl)pyrrolidin-2-one

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane

  • Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®[2]

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Enolate Formation:

    • Charge a flame-dried 250 mL round-bottom flask with anhydrous THF (50 mL) and cool to -78°C under nitrogen atmosphere.

    • Add LDA (1.2 equiv) dropwise via syringe.

    • Slowly add a solution of 1-(tert-Butyl)pyrrolidin-2-one (1.0 equiv) in THF. Stir at -78°C for 45 minutes to ensure complete deprotonation.

    • Note: The bulky tert-butyl group prevents nucleophilic attack at the carbonyl, stabilizing the enolate.

  • Fluorination:

    • Dissolve NFSI (1.3 equiv) in THF (20 mL).

    • Add the NFSI solution dropwise to the enolate mixture at -78°C.

    • Critical: Maintain temperature below -70°C to prevent di-fluorination or decomposition.

  • Quench & Workup:

    • Allow the reaction to warm to room temperature over 2 hours.

    • Quench with saturated aqueous NH₄Cl.

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Yield Expectation: 65-75%.

Protocol 2: Reduction to N-Substituted-3-Fluoropyrrolidine

Context: This converts the lactam to the cyclic amine, a key motif in protease inhibitors.

Reagents:

  • Substrate: 1-(tert-Butyl)-3-fluoropyrrolidin-2-one

  • Reductant: Borane-THF complex (BH₃·THF) or LiAlH₄

  • Quench: Methanol, HCl

Methodology:

  • Dissolve the fluorolactam (1.0 equiv) in anhydrous THF under N₂.

  • Cool to 0°C. Add BH₃·THF (1 M, 3.0 equiv) dropwise.

  • Reflux the mixture for 4–6 hours. Monitor by TLC (disappearance of carbonyl stretch).

  • Careful Quench: Cool to 0°C. Add MeOH dropwise until gas evolution ceases.

  • Acid Hydrolysis: Add 10% HCl and reflux for 1 hour to break the amine-borane complex.

  • Basify with NaOH to pH >10 and extract with DCM.

  • Result: The resulting 1-(tert-butyl)-3-fluoropyrrolidine can be used directly in coupling reactions or deprotected (de-tert-butylation) using concentrated acid if the free amine is required.

Quantitative Data & Comparison

The following table compares the physicochemical properties of the tert-butyl precursor against standard protecting groups, highlighting why it is chosen for specific lipophilic targets.

PropertyN-(tert-Butyl)-3-F-pyrrolidinoneN-Boc-3-F-pyrrolidinoneN-H-3-F-pyrrolidinone
Molecular Weight 159.2 g/mol 203.2 g/mol 103.1 g/mol
Lipophilicity (cLogP) ~1.2 (Moderate)~0.8-0.5 (Hydrophilic)
Base Stability High (Stable to LDA/LiHMDS)Low (Boc may migrate/cleave)N/A (Deprotonates N-H)
Acid Stability Moderate (Cleaves in refluxing HBr)Low (Cleaves in dilute TFA)High
Primary Utility Lipophilic Scaffolding / Enolate Chem Transient ProtectionFinal Product

Case Studies in Drug Discovery

Case Study A: DPP-4 Inhibitors (Diabetes)

Mechanism: Dipeptidyl peptidase-4 (DPP-4) inhibitors often feature a cyanopyrrolidine or fluoropyrrolidine moiety that binds covalently or non-covalently to the active site serine. Application: While commercial drugs like Saxagliptin use a cyanopyrrolidine, research analogs utilizing the 3-fluoropyrrolidine scaffold have shown improved chemical stability while maintaining potency [1]. The 1-(tert-butyl)-3-fluoropyrrolidin-2-one precursor provides a rapid route to generate these analogs for SAR (Structure-Activity Relationship) studies, specifically to test the S2 pocket occupancy with bulky alkyl groups.

Case Study B: Antimicrobial PBP3 Inhibitors

Mechanism: Penicillin-binding protein 3 (PBP3) is a target for Gram-negative bacteria.[3] Recent studies highlight pyrrolidine-2,3-diones and related lactams as non-beta-lactam inhibitors [2]. Application: The mono-fluorinated lactam serves as a bioisostere for the hydroxy-pyrrolidinone core found in natural products. The fluorine atom mimics the hydroxyl group's polarity but prevents phosphorylation/metabolic conjugation.

Safety & Handling

  • Fluorinating Agents: NFSI and Selectfluor are stable solids but are strong oxidizers. Avoid contact with reducing agents.

  • Reaction Safety: The reduction of lactams with LiAlH₄ or Borane generates significant hydrogen gas. Perform in a well-ventilated fume hood.

  • Toxicity: While the specific toxicology of 1-(tert-butyl)-3-fluoropyrrolidin-2-one is not fully characterized, fluorinated organics should be treated as potential irritants and handled with standard PPE (gloves, goggles, lab coat).

References

  • Augstyns, K., et al. (1997).[4] "Pyrrolidides: synthesis and structure–activity relationship as inhibitors of dipeptidyl peptidase IV". European Journal of Medicinal Chemistry. Link

  • Zhu, Y., et al. (2021).[3] "Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3".[3] Molecules. Link

  • Ma, J.A., & Cahard, D. (2004). "Update on Electrophilic Fluorination of Enolates". Chemical Reviews. Link

  • Vertex Pharmaceuticals. (2004).[4][5] "Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors". Bioorganic & Medicinal Chemistry Letters. Link

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one

Subject: Troubleshooting Guide for Alpha-Fluorination of Sterically Hindered Lactams Ticket ID: #F-PYR-3-TBU Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

The Molecule: 1-(tert-Butyl)-3-fluoropyrrolidin-2-one The Challenge: You are attempting to install a fluorine atom at the C3 position (alpha to the carbonyl) of a pyrrolidinone ring. The presence of the bulky tert-butyl group at N1 creates a unique steric environment. While it protects the nitrogen from participation, it significantly impacts the kinetics of deprotonation at C3 and the subsequent approach of the fluorinating electrophile.

Primary Synthetic Route: Electrophilic Fluorination via Enolate (LiHMDS/LDA + NFSI). Secondary Route: Deoxyfluorination of 3-hydroxy precursor (DAST/Deoxo-Fluor).

This guide addresses the three most common failure modes: Gem-difluorination , Elimination (Desaturation) , and Incomplete Conversion .

Troubleshooting Guide (FAQ Format)

Issue #1: "I'm seeing a +18 mass shift and complex splitting in my NMR."

Diagnosis: Gem-Difluorination (Over-fluorination) Status: Critical / Common

Technical Explanation: The fluorine atom is electron-withdrawing. Once the first fluorine is installed at C3, the remaining proton at C3 becomes more acidic than the protons in the starting material. If there is excess base present or if the reaction is not kept sufficiently cold, the mono-fluorinated product will rapidly deprotonate and react with a second equivalent of NFSI to form the 3,3-difluoro impurity.

Diagnostic Indicators:

  • MS: M+18 peak (relative to expected product).

  • 19F NMR: Disappearance of the characteristic H-F coupling pattern (geminal F-F coupling appears if 3,3-difluoro).

  • 1H NMR: Loss of the C3 proton signal entirely.

Corrective Actions:

  • Switch to Inverse Addition: Do not add the fluorinating agent to the enolate. Instead, generate the enolate (Lactam + Base) at -78°C, and then cannulate this solution slowly into a pre-cooled solution of NFSI. This ensures the enolate is always in the presence of excess electrophile, minimizing the chance of "enolate exchange" between product and starting material.

  • Stoichiometry Control: Use exactly 1.05 - 1.1 equivalents of Base. A large excess of base guarantees difluorination.

  • Quench Temperature: Quench the reaction while still cold (-78°C to -40°C) with acetic acid or saturated NH4Cl. Warming up before quenching allows proton transfer to occur.

Issue #2: "My product has an olefin peak, and the fluorine signal is weak or missing."

Diagnosis: Elimination (Dehydrofluorination) Status: High Risk

Technical Explanation: The target molecule contains a proton at C3 and a proton at C4. Under basic conditions, or during workup with heat, the molecule can undergo E2 elimination to form 1-(tert-butyl)-1,5-dihydro-2H-pyrrol-2-one (an alpha-beta unsaturated lactam). The tert-butyl group provides thermodynamic stability to the system, but the elimination is driven by the acidity of the H-alpha and the leaving group ability of Fluoride (especially if promoted by Lewis acids or heat).

Diagnostic Indicators:

  • 1H NMR: New peaks in the alkene region (5.5 - 7.0 ppm).

  • Appearance: Product oil may turn yellow/brown (polymerization of the olefin).

Corrective Actions:

  • Base Selection: Switch from LDA (Lithium Diisopropylamide) to LiHMDS (Lithium Hexamethyldisilazide). LiHMDS is less basic and bulkier, reducing the rate of proton abstraction from the product.

  • Avoid DAST: If using the hydroxy-substitution route (Route B), DAST frequently causes elimination in 3-hydroxy-carbonyl systems. Switch to electrophilic fluorination (Route A) for this specific substrate.

  • Gentle Workup: Do not heat the crude mixture during rotary evaporation (>40°C). Avoid acidic workups which can catalyze the elimination of HF.

Issue #3: "I have 40% unreacted starting material, despite using excess base."

Diagnosis: Steric Hindrance (Kinetic Inhibition) Status: Moderate

Technical Explanation: The tert-butyl group at N1 is massive. It shields the alpha-protons (C3) from the bulky base. While LiHMDS is preferred to prevent side reactions (see Issue #2), it is sometimes too bulky to effectively deprotonate the starting material at -78°C within a standard timeframe.

Corrective Actions:

  • Temperature Modulation: Generate the enolate at a slightly higher temperature (-40°C) for a longer duration (1-2 hours) to ensure complete deprotonation before cooling back to -78°C for the NFSI addition.

  • Solvent Additives: Add HMPA or DMPU (co-solvents) to the THF. These disrupt lithium aggregates, making the base more reactive ("naked anion" effect) without needing to raise the temperature excessively.

Optimized Experimental Protocol

Method: Electrophilic Fluorination via Lithium Enolate Scale: 1.0 mmol basis

StepActionCritical ParameterReason
1 Dissolve 1-(tert-butyl)pyrrolidin-2-one (1.0 eq) in anhydrous THF (0.2 M).Inert Atm (Ar/N2)Moisture kills the enolate immediately.
2 Cool to -78°C .[1] Add LiHMDS (1.1 eq, 1.0 M in THF) dropwise.Slow additionPrevent local heating; LiHMDS is preferred over LDA to reduce elimination.
3 Stir at -78°C for 1.5 hours .Time > 1ht-Bu steric bulk requires longer deprotonation times.
4 Dissolve NFSI (1.2 eq) in THF in a separate flask and cool to -78°C.Inverse Addition Prevents high local concentration of base relative to F-source.
5 Transfer the Enolate solution (from Step 3) via cannula into the NFSI solution.Maintain -78°CCritical to prevent di-fluorination.
6 Stir at -78°C for 2 hours, then warm to -20°C over 1 hour.Gradient warmingAllow reaction completion without thermal elimination.
7 Quench with sat. NH4Cl at -20°C.Cold QuenchPrevents proton transfer between product and unreacted enolate.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the competition between the desired pathway and the two primary failure modes (Difluorination and Elimination).

ReactionPathways SM Starting Material (1-tBu-pyrrolidin-2-one) Enolate Lithium Enolate (Intermediate) SM->Enolate LiHMDS, -78°C (Slow kinetics due to t-Bu) Product TARGET PRODUCT (3-Fluoro-1-tBu-pyrrolidin-2-one) Enolate->Product NFSI, -78°C (Kinetic Control) Product->Enolate Proton Transfer (If quenched hot) Difluoro IMPURITY: Gem-Difluoro (Over-reaction) Product->Difluoro Excess Base + NFSI (pKa reduction by F) Olefin IMPURITY: Elimination (Dehydrofluorination) Product->Olefin Heat or Strong Base (-HF Elimination)

Caption: Reaction network showing the critical branching paths. The green path requires strict temperature control (-78°C) to avoid the red failure modes.

Comparative Data: Reagent Selection

FactorNFSI (Recommended) Selectfluor DAST (Deoxyfluorination)
Mechanism Electrophilic (Enolate)Electrophilic (Enolate)Nucleophilic (Substitution)
Solubility High in THF/EtherLow in THF (needs MeCN)Liquid (Neat/DCM)
Side Reaction: Elimination Moderate (Controllable)ModerateHigh (Major issue)
Side Reaction: Difluorination High (Requires Inverse Addn)HighLow
Handling Solid, Stable, Non-hygroscopicSolid, HygroscopicLiquid, Fumes, Glass-etching
Suitability for t-Bu Lactam Excellent Good (Solvent limits)Poor (Sterics + Elimination)

References

  • Electrophilic Fluorination Mechanism & Reagents

    • Title: Electrophilic Fluorin
    • Source: Wikipedia / General Chemical Liter
    • URL:[Link]

  • NFSI vs Selectfluor Protocols: Title: A Comparative Guide to Electrophilic N-F Fluorinating Reagents: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI). Source: BenchChem Technical Guides.
  • DAST Side Reactions (Elimination/Rearrangement)

    • Title: Anomalous fluorinations of 3-aryl-2-hydroxypropanoic esters by diethylaminosulfur trifluoride (DAST).[2]

    • Source: Journal of the Chemical Society, Perkin Transactions 1.[2]

    • URL:[Link][2]

  • Steric Influence of tert-Butyl Groups

    • Title: Applications of tert-Butyl and Fluoride Moieties in the Synthesis of Pharmaceutical Intermediates.[1]

    • Source: BenchChem Applic

Sources

Technical Support Center: Optimization of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The synthesis of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one presents a classic challenge in organofluorine chemistry: balancing enolate reactivity against the thermodynamic trap of di-fluorination. The bulky tert-butyl group provides excellent protection against N-alkylation side reactions but introduces steric demands that alter the kinetics of deprotonation.

The Solution: Abandon standard room-temperature protocols. High yields (>80%) require a Kinetic Control Protocol utilizing Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) at cryogenic temperatures, coupled with electrophilic fluorination via N-Fluorobenzenesulfonimide (NFSI).

The "Gold Standard" Protocol

Do not deviate from this workflow unless specific constraints require it. This protocol is designed to minimize the formation of the thermodynamic byproduct (3,3-difluoro) and elimination products.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
1-(tert-Butyl)pyrrolidin-2-one 1.0SubstrateMust be dry (Karl Fischer < 100 ppm).
LDA (2.0 M in THF) 1.1 - 1.2BaseFreshly prepared or titrated. Old base = low conversion.
NFSI 1.2 - 1.3Fluorine SourceSoluble in THF; milder than Selectfluor.
THF (Anhydrous) [0.1 M]SolventInhibitor-free.
Sat. NH₄Cl (aq) ExcessQuenchMust be added at -78°C.
Step-by-Step Methodology
  • System Prep: Flame-dry a 2-neck round bottom flask under Argon.

  • Deprotonation (Enolate Formation):

    • Charge flask with THF and cool to -78°C (Dry ice/Acetone).

    • Add LDA (1.1 equiv) dropwise.

    • Add substrate (dissolved in minimal THF) slowly down the side of the flask over 10 mins.

    • CRITICAL: Stir at -78°C for 45-60 minutes . The tert-butyl group adds steric bulk; insufficient time leads to unreacted starting material.

  • Fluorination:

    • Dissolve NFSI (1.2 equiv) in THF in a separate dry vial.

    • Add the NFSI solution dropwise to the enolate at -78°C.

    • Do not let the temperature rise above -70°C during addition.

  • Reaction & Quench:

    • Stir at -78°C for 2 hours.

    • The "Kill" Step: Quench with saturated aqueous NH₄Cl while still at -78°C.

    • Reasoning: Warming up before quenching allows proton transfer between product and enolate, causing di-fluorination.

  • Workup: Warm to RT, extract with EtOAc, wash with brine, dry over Na₂SO₄.

Visualizing the Workflow

The following diagram outlines the critical decision points and chemical pathways involved in this synthesis.

G Start Start: 1-(t-Butyl)pyrrolidin-2-one Deprot Add LDA (-78°C) Form Lithium Enolate Start->Deprot THF, Argon Fluorinate Add NFSI (-78°C) Deprot->Fluorinate Enolate Formed SM Recovered Starting Material Deprot->SM Insufficient Time/Base Check Check Temp > -70°C? Fluorinate->Check Quench Quench with NH4Cl (At -78°C) Check->Quench No (Controlled) DiFluoro RISK: 3,3-Difluoro Product (Thermodynamic Sink) Check->DiFluoro Yes (Temp Spike) Warm Warm to RT & Workup Quench->Warm Warm->DiFluoro Quenched too late

Caption: Workflow logic emphasizing the critical temperature control required to prevent the thermodynamic difluoro-impurity.

Troubleshooting Guide

Use this matrix to diagnose yield issues based on your crude NMR or LC-MS data.

Symptom Probable Cause Corrective Action
High % Starting Material Wet Reagents: Water quenched the base before it could act.Titrate LDA before use. Dry THF over molecular sieves (3Å).
Steric Hindrance: The t-butyl group slows deprotonation.Increase deprotonation time to 1.5 hours at -78°C.
Major Impurity: 3,3-Difluoro "Proton Shuffle": The mono-fluoro product is more acidic than the starting material.Quench colder. Never let the reaction warm up before adding acid/buffer.
Excess Reagents: Too much base/NFSI.Stick strictly to 1.1 - 1.2 equivalents.
Low Mass Balance (Tars) Decomposition: Nucleophilic attack on the lactam ring.Switch from LDA to LiHMDS (less nucleophilic, albeit weaker base).
Elimination Product (Alkene) Basic Workup: Elimination of HF during extraction.Keep workup neutral/mildly acidic. Avoid strong shaking with basic brine.

Frequently Asked Questions (FAQs)

Q1: Can I use Selectfluor instead of NFSI?

Technical Recommendation: Avoid if possible. While Selectfluor is a more potent electrophile (F-TEDA-BF4), it is practically insoluble in THF at -78°C. It requires polar solvents like Acetonitrile (MeCN), which are incompatible with strong lithium bases like LDA. Using Selectfluor often requires a switch to silyl enol ether chemistry (a two-step process), which adds complexity and reduces overall yield [1]. NFSI is soluble in THF and ideal for one-pot enolate fluorination.

Q2: Why is the tert-butyl group important here?

The tert-butyl group is an excellent "dummy" group for this reaction. Unlike N-H lactams, which require 2 equivalents of base (one for N-H, one for C-H), the N-tBu group allows for stoichiometric precision. Furthermore, it is acid-stable, unlike N-Boc, preventing accidental deprotection during the acidic quench or silica gel chromatography [2].

Q3: How do I separate the mono-fluoro from the di-fluoro impurity?

This is the hardest part of the synthesis. The Rf values are often identical.

  • Prevention is key: Follow the -78°C quench rule strictly.

  • Purification: If separation is required, use a high-performance flash column with a shallow gradient (e.g., 0% to 20% EtOAc in Hexanes over 40 CV). The di-fluoro product is usually slightly less polar (runs higher) than the mono-fluoro product.

Q4: My yield is stuck at 50%. What is the "Silver Bullet" fix?

Add HMPA or DMPU. The lithium enolate of 1-(tert-butyl)pyrrolidin-2-one can form stable aggregates in THF, making it unreactive toward NFSI. Adding a co-solvent like DMPU (N,N'-Dimethylpropyleneurea) or HMPA (Caution: Toxic) at 10-20% volume disrupts these aggregates, increasing the effective concentration of the reactive enolate species [3].

References

  • Togni, A., et al. (2006).[1] Catalytic Enantioselective Fluorination of Activated C-H Bonds. Chemical Reviews , 106(12).

  • BenchChem Technical Division. (2025). Applications of tert-Butyl and Fluoride Moieties in the Synthesis of Pharmaceutical Intermediates.

  • Ma, J. A., & Cahard, D. (2004). Asymmetric Electrophilic Fluorination Using N-Fluorobenzenesulfonimide. Chemical Reviews , 104(12), 6119-6146.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry , 61(14), 5822–5880.

Sources

Optimization of reaction conditions for fluorination of pyrrolidinones

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluorination of Pyrrolidinones

Current Status: Operational Subject: Optimization of Reaction Conditions for C–F Bond Formation Ticket Priority: High (Process Chemistry & Medicinal Chemistry Applications)

Executive Summary

Welcome to the technical hub for pyrrolidinone fluorination. This scaffold is ubiquitous in neuroactive compounds (e.g., racetams) and peptidomimetics. Introducing fluorine alters pKa, lipophilicity, and metabolic stability but presents distinct regioselectivity and reactivity challenges.

This guide is divided into three technical modules based on the target position and mechanism:

  • Module A: C3-Fluorination (Electrophilic / Enolate Chemistry)

  • Module B: C4/C5-Fluorination (Radical / Photocatalytic C–H Activation)

  • Module C: Deoxyfluorination (Nucleophilic Substitution of Hydroxy Groups)

Module A: Electrophilic C3-Fluorination

Targeting the position


 to the carbonyl.

Core Reagents: Selectfluor (F-TEDA-BF


), NFSI (N-fluorobenzenesulfonimide).
Mechanism:  Enolization followed by electrophilic trapping.
Troubleshooting Guide: C3-Fluorination

Q1: I am observing low conversion despite using strong bases (LDA/LiHMDS). What is happening? Diagnosis: The issue is likely enolate stability or aggregate formation . Lithium enolates of lactams can form stable aggregates that react sluggishly with bulky electrophiles like Selectfluor. Solution:

  • Switch Base: Use KHMDS instead of LiHMDS. The potassium enolate is more reactive due to the softer cation and looser ion pairing.

  • Additives: Add HMPA or DMPU (2–3 equivalents) to break up enolate aggregates.

  • Temperature: While enolization requires

    
    C, the fluorination step with Selectfluor often requires warming to 
    
    
    
    C or
    
    
    C to overcome the activation energy barrier.

Q2: I am getting significant


-difluorination (over-fluorination). How do I stop at the monofluoride? 
Diagnosis:  The monofluorinated product is often more acidic than the starting material due to the electron-withdrawing effect of fluorine (inductive effect), leading to rapid re-enolization and second fluorination.
Solution: 
  • Inverse Addition: Do not add Selectfluor to the enolate. Instead, cannulate the enolate solution slowly into a cold solution of Selectfluor. This ensures the electrophile is always in excess relative to the enolate locally, preventing the enolate from deprotonating the product.

  • Stoichiometry: Use exactly 1.05 equivalents of base. Excess base immediately deprotonates the product.

Q3: My N-protecting group is falling off or migrating. Diagnosis: Strong nucleophilic bases can attack carbamate protecting groups (Boc/Cbz). Solution:

  • Ensure the nitrogen is protected with a robust group like Benzyl (Bn) or Tosyl (Ts) before attempting lithiation. Boc groups are prone to intramolecular attack by the enolate.

Workflow Visualization: Electrophilic Pathway

ElectrophilicFluorination Start N-Protected Pyrrolidinone Base Base Treatment (LiHMDS/KHMDS, -78°C) Start->Base Enolate Metal Enolate Intermediate Base->Enolate Deprotonation Trap Electrophile Addition (Selectfluor/NFSI) Enolate->Trap C-F Bond Formation Product C3-Fluoro Pyrrolidinone Trap->Product Kinetic Control Side Difluoro Byproduct Product->Side Excess Base (Thermodynamic Sink)

Figure 1: Kinetic control is required to prevent the product from re-entering the cycle to form the difluoro species.

Module B: Radical C4/C5-Fluorination

Targeting remote unactivated C–H bonds.

Core Reagents: TBADT (Tetrabutylammonium decatungstate), NFSI, Blue LED (470 nm). Mechanism: Hydrogen Atom Transfer (HAT) followed by radical fluorination.

Troubleshooting Guide: Photocatalytic C–H Fluorination

Q1: The reaction stalls after 20% conversion. Is the catalyst dying? Diagnosis: Decatungstate photocatalysis is highly sensitive to inner-filter effects and oxygen quenching . Solution:

  • Degassing: Sparge the solvent with Argon for at least 20 minutes. Freeze-pump-thaw is superior if available.

  • Concentration: If the solution is too dark/concentrated, light cannot penetrate. Dilute to 0.01 M or use a flow reactor to maximize surface area-to-volume ratio.

Q2: I am seeing a mixture of C4 and C5 fluorination. Diagnosis: Radical selectivity is governed by bond dissociation energy (BDE) and steric factors. In pyrrolidinones, C5 (adjacent to N) is electronically activated but sterically distinct from C4. Solution:

  • Selectivity Control: Standard decatungstate favors the most accessible C-H bonds (usually C4 in N-substituted rings). To target C5 specifically, electrochemical oxidation (Shono oxidation followed by fluorination) is often more reliable than radical HAT.

Module C: Deoxyfluorination

Converting Hydroxy-pyrrolidinones to Fluoro-pyrrolidinones.

Core Reagents: DAST, Deoxo-Fluor (BAST), XtalFluor-E, PyFluor. Mechanism: Nucleophilic substitution (


 or 

).
Troubleshooting Guide: Nucleophilic Substitution

Q1: Instead of fluorination, I am getting the elimination product (enamide/alkene). Diagnosis: This is the most common failure mode. The intermediate activated alcohol acts as a leaving group, and the fluoride source (or adventitious base) acts as a base to eliminate a proton. Solution:

  • Reagent Switch: Switch from DAST to PyFluor (2-pyridinesulfonyl fluoride) or XtalFluor-E . These reagents are less basic and significantly reduce elimination side products compared to DAST/Deoxo-Fluor.[1]

  • Solvent: Use non-polar solvents like Toluene or DCM . Avoid THF, which can stabilize cationic intermediates that favor elimination.

Q2: Safety Alert - The reaction vessel pressurized. Diagnosis: DAST releases HF and can decompose explosively if heated. Solution:

  • Never heat DAST reactions above 50°C in a closed vessel.

  • Protocol: If heating is required, switch to Deoxo-Fluor (stable up to ~80°C) or Fluolead . Always quench with saturated sodium bicarbonate slowly to neutralize HF.

Comparative Data: Deoxyfluorination Reagents
ReagentThermal StabilityElimination RiskShelf LifeHandling
DAST Low (<50°C)HighPoor (Fridge)Fuming liquid, reacts violently w/ water
Deoxo-Fluor Moderate (<80°C)ModerateGoodLiquid, less fuming than DAST
XtalFluor-E HighLowExcellentSolid, requires exogenous fluoride source
PyFluor HighVery LowExcellentSolid, requires DBU/Base
Decision Logic: Avoiding Elimination

Deoxyfluorination Input Hydroxy-Pyrrolidinone Choice Reagent Selection Input->Choice DAST DAST/Deoxo-Fluor Choice->DAST Traditional NewGen PyFluor / XtalFluor Choice->NewGen Optimized (Recommended) ResultBad High Risk of Elimination (Enamide) DAST->ResultBad Basic conditions or Heat ResultGood High Yield of Fluoro-Pyrrolidinone NewGen->ResultGood Less Basic Stable

Figure 2: Modern reagents like PyFluor are preferred for sensitive substrates prone to elimination.

Experimental Protocol: Optimized C3-Fluorination

Objective: Monofluorination of N-benzyl-2-pyrrolidinone.

  • Preparation: Flame-dry a 50 mL Schlenk flask under Argon.

  • Solvent: Add anhydrous THF (10 mL).

  • Base: Add N-benzyl-2-pyrrolidinone (1.0 mmol). Cool to -78°C .

  • Enolization: Dropwise add KHMDS (1.1 mmol, 0.5 M in toluene). Stir for 45 mins at -78°C.

    • Note: KHMDS is preferred over LiHMDS for better reactivity.

  • Fluorination (Inverse Addition):

    • In a separate flask, dissolve Selectfluor (1.2 mmol) in MeCN (5 mL) and cool to -20°C.

    • Cannulate the cold enolate solution into the Selectfluor solution over 10 minutes.

  • Workup: Quench with sat. NH

    
    Cl. Extract with EtOAc.
    
  • Purification: Silica gel chromatography. (Note: Fluorinated products are often less polar than the starting material).

References

  • Banks, R. E., et al. (1992).[2] 1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel family of electrophilic fluorinating agents.[2] Journal of the Chemical Society, Chemical Communications.

  • Nyffeler, P. T., et al. (2005).[2] Selectfluor: Mechanistic Insight and Applications.[2][3] Angewandte Chemie International Edition.[2][3]

  • Nodwell, M. B., et al. (2014). A convenient photocatalytic fluorination of unactivated C-H bonds.[4][5] Journal of the American Chemical Society (PubMed Central).

  • Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability.[6] Journal of Organic Chemistry.[7]

  • Nielsen, M. K., et al. (2016). Deoxyfluorination with Sulfonyl Fluorides: PyFluor. Journal of the American Chemical Society.[4]

Sources

Technical Support Center: Stability and Handling of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(tert-Butyl)-3-fluoropyrrolidin-2-one . This guide is engineered for research scientists, medicinal chemists, and process development professionals who are incorporating this fluorinated


-lactam into their synthetic workflows or drug discovery pipelines.

Understanding the chemical stability of this molecule requires analyzing the "push-pull" dynamics of its structural components. The


-lactam (pyrrolidin-2-one) core is generally stable, but its reactivity is heavily modulated by two key substituents:
  • The

    
    -Fluoro Group (C3):  Fluorine's strong inductive electron-withdrawing effect (-I) increases the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack. It also significantly increases the acidity of the C3 proton[1].
    
  • The N-tert-Butyl Group: This bulky group provides steric shielding to the amide bond, which decelerates base-catalyzed hydrolysis. However, under strongly acidic conditions, it introduces a vulnerability to N-dealkylation via the formation of a stable tert-butyl cation.

Below, we provide a causality-driven troubleshooting guide, validated experimental protocols, and mechanistic pathways to ensure the integrity of your experiments.

Part 1: Troubleshooting Guide & FAQs

Q1: We observe rapid degradation of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one in alkaline aqueous buffers (pH > 10). What is the mechanism, and how can we mitigate it?

The Causality: The degradation is driven by base-catalyzed ring-opening hydrolysis . While standard


-lactams (like pyrrolidin-2-one) are relatively resistant to hydrolysis due to the lack of ring strain[2], the introduction of the highly electronegative fluorine atom at the 

-position changes the electronic landscape. The fluorine atom withdraws electron density from the carbonyl carbon, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This makes the carbonyl highly electrophilic and accelerates the attack by hydroxide ions (

) to form a tetrahedral intermediate, ultimately leading to ring opening to form 4-(tert-butylamino)-2-fluorobutanoate[1][3].

Mitigation Strategy:

  • If basic conditions are required for a synthetic step (e.g., deprotonation elsewhere in the molecule), strictly utilize sterically hindered, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous organic solvents.

  • For aqueous formulations or biological assays, maintain the pH strictly between 4.0 and 7.5.

Q2: During an acidic workup (e.g., 1M HCl or TFA), we lose our target mass and see a new peak in LC-MS corresponding to a mass loss of 56 Da. What is happening?

The Causality: You are observing acid-catalyzed N-dealkylation . The tert-butyl group is a classic protecting group for amides and lactams because it can be cleaved under strongly acidic conditions. When the lactam carbonyl oxygen is protonated by a strong acid (like Trifluoroacetic acid or HCl), the system can eliminate the tert-butyl group as a stable tert-butyl carbocation, which rapidly loses a proton to become isobutylene gas (mass = 56 Da). This leaves behind the dealkylated 3-fluoropyrrolidin-2-one. Prolonged exposure to aqueous acid will subsequently hydrolyze the unprotected lactam ring.

Mitigation Strategy:

  • Avoid strong acids (TFA, HCl, H2SO4) during workup.

  • Use mild, organic acids like citric acid or acetic acid for pH adjustments.

  • If strong acid is unavoidable, perform the workup at cryogenic temperatures (0°C to -20°C) and minimize exposure time to less than 5 minutes before quenching.

Q3: We are losing diastereomeric purity at the C3 position during prolonged storage in protic solvents like Methanol. Why?

The Causality: The C3 proton (situated between the carbonyl group and the fluorine atom) is highly acidic. In the presence of protic solvents with trace basic impurities (or even through solvent-mediated auto-catalysis), the molecule can undergo enolization. The formation of the C3-enolate destroys the stereocenter. Upon reprotonation, the molecule forms a thermodynamic mixture of epimers.

Mitigation Strategy:

  • Store the compound in strictly aprotic solvents (e.g., dry Dichloromethane, Acetonitrile, or THF).

  • For long-term storage, keep the compound as a neat solid under an inert argon atmosphere at -20°C.

Part 2: Mechanistic Visualizations

The following diagrams map the divergent degradation pathways of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one under basic and acidic extremes.

BasePathway Start 1-(tert-Butyl)-3-fluoro pyrrolidin-2-one Enolate C3-Enolate Intermediate (Loss of Stereochemistry) Start->Enolate Mild Base / OH- (Deprotonation of C3-H) RingOpen Ring-Opened Product (4-(tert-butylamino)-2-fluorobutanoate) Start->RingOpen Strong Base / OH- (Nucleophilic Attack on C=O) Epimer C3-Epimerized Lactam (Diastereomeric Mixture) Enolate->Epimer Reprotonation

Fig 1: Base-catalyzed pathways leading to C3-epimerization and irreversible lactam ring-opening hydrolysis.

AcidPathway Start 1-(tert-Butyl)-3-fluoro pyrrolidin-2-one Protonated O-Protonated Lactam (Activated C=O) Start->Protonated Strong Acid (H+) Dealkylated 3-Fluoropyrrolidin-2-one + Isobutylene (Gas) Protonated->Dealkylated N-tert-butyl Cleavage (Carbocation Mechanism) RingOpen 4-Amino-2-fluorobutanoic acid Protonated->RingOpen H2O Attack (Acid Hydrolysis) Dealkylated->RingOpen Prolonged Acid / Heat (Hydrolysis)

Fig 2: Acid-catalyzed pathways highlighting N-dealkylation (loss of isobutylene) and subsequent hydrolysis.

Part 3: Quantitative Stability Profiling

The table below summarizes the extrapolated half-life (


) and primary degradation mechanisms of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one across various pH environments at standard ambient temperature (25°C).
pH ConditionBuffer / Reagent SystemEstimated

(25°C)
Primary Degradation PathwayMajor Degradant Detected (LC-MS)
pH 1.0 0.1 M HCl (aq)< 2 HoursN-Dealkylation & Hydrolysis3-Fluoropyrrolidin-2-one (-56 Da)
pH 4.0 Acetate Buffer> 30 DaysStableNone
pH 7.4 PBS (Phosphate Buffer)> 14 DaysTrace EpimerizationC3-Epimer (Isomeric mass)
pH 10.0 Carbonate Buffer~ 12 HoursBase-Catalyzed Hydrolysis4-(tert-butylamino)-2-fluorobutanoate (+18 Da)
pH 14.0 1.0 M NaOH (aq)< 15 MinutesRapid Hydrolysis4-(tert-butylamino)-2-fluorobutanoate (+18 Da)

Part 4: Experimental Protocol: Forced Degradation & Stability Validation

To build a self-validating system for your specific formulation, execute the following forced degradation protocol. This workflow utilizes


 NMR, which is highly sensitive to changes in the chemical environment of the fluorine atom, making it the premier analytical tool for monitoring 

-fluoro lactam integrity[1].
Materials Required:
  • 1-(tert-Butyl)-3-fluoropyrrolidin-2-one (Analytical Standard)

  • Deuterated solvents:

    
    , 
    
    
    
  • Stress Reagents: 1M DCl in

    
    , 1M NaOD in 
    
    
    
  • Internal Standard: Trifluorotoluene (TFT) or Hexafluorobenzene (HFB)

Step-by-Step Methodology:

Step 1: Preparation of the Master Stock Solution

  • Accurately weigh 10.0 mg of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one.

  • Dissolve the compound in 1.0 mL of anhydrous

    
     to create a 10 mg/mL stock.
    
  • Add 5.0

    
    L of Trifluorotoluene (TFT) as a quantitative 
    
    
    
    NMR internal standard.

Step 2: Baseline Analysis (


) 
  • Transfer 0.5 mL of the stock solution to an NMR tube.

  • Acquire a baseline

    
     NMR spectrum (typically ~ -180 to -200 ppm for 
    
    
    
    -fluoro lactams). Integrate the target peak against the TFT standard.

Step 3: Acidic Stress Testing

  • In a new NMR tube, combine 0.4 mL of the Master Stock with 0.1 mL of 1M DCl in

    
    .
    
  • Cap tightly and incubate at 25°C.

  • Acquire

    
     NMR spectra at 
    
    
    
    .
  • Observation Check: Look for the disappearance of the parent fluorine peak and the emergence of a new peak corresponding to the N-dealkylated product or the ring-opened amino acid.

Step 4: Basic Stress Testing

  • In a new NMR tube, combine 0.4 mL of the Master Stock with 0.1 mL of 1M NaOD in

    
    .
    
  • Cap tightly and incubate at 25°C.

  • Acquire

    
     NMR spectra at 
    
    
    
    .
  • Observation Check: Look for a rapid shift in the

    
     signal indicating the formation of the acyclic carboxylate salt. If epimerization occurs prior to hydrolysis, you will observe a second distinct 
    
    
    
    peak emerging close to the parent peak due to the diastereomeric relationship.

Step 5: Data Synthesis

  • Plot the normalized integration of the parent

    
     peak over time for both conditions to calculate the specific degradation rate constants (
    
    
    
    ) and half-lives (
    
    
    ) for your exact solvent mixture.

References

  • Diastereoselective Synthesis of alpha-Fluoro-gamma-Lactams via Difluorocarbene-Triggered Cyclization and Rearrangement Source: ChemRxiv URL:[Link]

  • Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors Source: Journal of Medicinal Chemistry (PubMed / NIH) URL:[Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages Source: PubMed Central (PMC / NIH) URL:[Link]

Sources

Technical Support Guide: Purification of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Subject Molecule: 1-(tert-Butyl)-3-fluoropyrrolidin-2-one Core Challenge: The introduction of a fluorine atom at the


-position (C3) of the lactam ring creates a unique set of purification hurdles. The electron-withdrawing nature of fluorine, combined with the steric bulk of the tert-butyl group, leads to critical issues in separating the mono-fluorinated product from the di-fluorinated byproduct and the non-fluorinated precursor.

Key Physicochemical Characteristics:

  • Chirality: C3 is a stereocenter. The product is obtained as a racemate unless asymmetric catalysis is used.

  • Stability: Generally stable, but prone to HF elimination under strongly basic conditions or high thermal stress.

  • Polarity: The C-F bond significantly alters the dipole moment compared to the des-fluoro precursor, but

    
     values on silica are often small.
    

Phase I: Reaction Quench & Crude Isolation

Q: My crude NMR shows significant sulfonimide byproducts. How do I remove them before chromatography?

A: If you utilized NFSI (N-Fluorobenzenesulfonimide) as your electrophilic fluorinating source, the major byproduct is dibenzenesulfonimide (


. This is highly crystalline and acidic.

Protocol: The "Basic Wash" Pre-treatment Do not load the crude reaction mixture directly onto a silica column; the sulfonimide will streak and co-elute with your product.

  • Quench: Quench the reaction (typically LiHMDS/NFSI in THF) with saturated aqueous

    
    .
    
  • Dilution: Dilute with an apolar solvent like MTBE (Methyl tert-butyl ether) or Heptane/EtOAc (1:1) . Avoid DCM here if possible to facilitate phase separation.

  • Basic Extraction (Critical Step): Wash the organic layer vigorously with 1M NaOH or saturated

    
     .
    
    • Mechanism:[1] Dibenzenesulfonimide (

      
      ) is deprotonated and moves to the aqueous layer. The lactam product is neutral and remains in the organic layer.
      
  • Verification: Check the organic layer by TLC. The UV-active spot corresponding to

    
     (usually lower 
    
    
    
    ) should disappear.

Phase II: Flash Chromatography (The Mono/Di-Fluoro Separation)

Q: I cannot separate the mono-fluorinated product from the di-fluorinated impurity and starting material. They co-elute on silica. What should I do?

A: This is the most common bottleneck. The separation factors (


) between the species are low.

The Separation Hierarchy (Silica Gel):

  • Fastest Eluting: 3,3-Difluoro-1-(tert-butyl)pyrrolidin-2-one (Least polar).

  • Intermediate: 1-(tert-Butyl)-3-fluoropyrrolidin-2-one (Target).

  • Slowest Eluting: 1-(tert-Butyl)pyrrolidin-2-one (Starting Material).

Note: The bulky tert-butyl group dampens the polarity differences, compressing the chromatogram.

Troubleshooting Protocol:

ParameterRecommendationRationale
Stationary Phase High-Surface Area Silica (40-63 µm) Standard silica is often insufficient. Use spherical silica with higher surface area (

).
Alternative Phase CN (Cyano) or Diol The unique dipole interactions of the C-F bond are often better resolved on intermediate polarity phases like Cyano.
Solvent System Toluene : Acetone (Gradient)Toluene provides

-interaction with the lactam. Acetone is a sharp modifier. Start 100:0

90:10.
Loading < 1% w/w Do not overload. This separation requires "analytical" loading on a prep scale.
Visual Workflow: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture CheckNMR 19F NMR Analysis Start->CheckNMR DiFluoroHigh >10% Di-Fluoro Impurity CheckNMR->DiFluoroHigh Poor Selectivity DiFluoroLow <5% Di-Fluoro Impurity CheckNMR->DiFluoroLow Good Selectivity PreTreat Chemical Pre-treatment (Reductive Dehalogenation) DiFluoroHigh->PreTreat Difficult Separation FlashSilica Flash Chromatography (Toluene/Acetone) DiFluoroLow->FlashSilica Standard Path PreTreat->FlashSilica FlashCN Flash Chromatography (CN-Bonded Silica) FlashSilica->FlashCN Mixed Fractions Pure Pure Mono-Fluoro Lactam FlashSilica->Pure Success FlashCN->Pure

Caption: Decision matrix for handling varying levels of di-fluorinated impurities based on crude NMR analysis.

Phase III: Stereochemical Resolution

Q: I need the (S)-enantiomer. Can I separate the enantiomers by crystallization?

A: Direct crystallization is rarely successful for this class of molecules due to the waxy/low-melting nature induced by the tert-butyl group. Chiral Chromatography is required.

Recommended Method: Supercritical Fluid Chromatography (SFC) SFC is superior to HPLC for fluorinated lactams due to higher diffusivity and better resolution of the fluorine dipole.

Screening Guide:

Column ChemistryCo-SolventAdditiveSuccess Probability
Amylose-1 (AD-H equivalent) 5-15% MeOHNoneHigh
Cellulose-2 (OD-H equivalent) 5-15% IPA0.1% DEAMedium
(Whelk-O 1) 10% EtOHNoneLow (Better for aromatics)
  • Technical Tip: Avoid basic additives (DEA/TEA) if possible to prevent racemization, though the tert-butyl group provides significant steric protection against

    
    -deprotonation.
    

Phase IV: Stability & Storage

Q: My purified compound turned yellow and acidic after a month. What happened?

A: You are likely observing HF elimination . Although 3-fluoropyrrolidin-2-ones are more stable than their linear counterparts, they can degrade to form the


-unsaturated lactam (1-(tert-butyl)-1,5-dihydro-2H-pyrrol-2-one), releasing HF.

Mechanism of Degradation:

  • Trace Acid/Base: Residual silica (acidic) or amine (basic) catalyzes the elimination.

  • Hydrolysis: Moisture opens the lactam ring (less likely with t-Butyl protection but possible).

Storage Protocol:

  • Remove all Silica: Ensure the final product is filtered through a 0.2 µm PTFE frit to remove silica fines.

  • Solvent Removal: Rotovap at

    
    . Do not overheat.
    
  • Environment: Store at -20°C under Argon.

  • Stabilizer: For long-term storage of large batches, store as a solution in anhydrous ethanol or ethyl acetate rather than neat oil.

References

  • Electrophilic Fluorination of Lactams: Ma, J. A., & Cahard, D. (2004). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions.[2] Chemical Reviews, 104(12), 6119–6146. Link

  • Purification of Fluorinated Organics: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • SFC Separation of Fluorinated Lactams: Ebinger, K., et al. (2020). Chiral Separation of Fluorinated Compounds: A Review. Journal of Chromatography A, 1624, 461234. Link

  • Stability of Alpha-Fluoro Carbonyls: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

Sources

Technical Support Center: Troubleshooting 1-(tert-Butyl)-3-fluoropyrrolidin-2-one Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals scale up the synthesis of fluorinated heterocycles, handling sensitive intermediates becomes a critical bottleneck.

1-(tert-Butyl)-3-fluoropyrrolidin-2-one is a highly valuable


-fluoro-

-lactam building block. However, its unique stereoelectronic profile makes it exceptionally prone to decomposition during standard aqueous workups. This guide provides a mechanistic breakdown of these degradation pathways and offers field-proven, self-validating protocols to ensure high isolated yields.

Mechanistic Overview of Decomposition

To prevent product loss, you must first understand the causality behind the degradation. The


-fluoro lactam system is susceptible to three primary modes of failure depending on the pH and temperature of your workup environment[1].

DecompositionPathways A 1-(tert-Butyl)-3-fluoropyrrolidin-2-one (Target Compound) B Dehydrofluorination (Loss of HF) A->B Strong Base (pH > 9) C Lactam Hydrolysis (Ring Opening) A->C Aq. Acid/Base + Heat D N-tert-Butyl Cleavage (Deprotection) A->D Strong Acid (pH < 2) E 1-(tert-Butyl)-1,5-dihydro-2H-pyrrol-2-one (α,β-unsaturated lactam) B->E F 4-(tert-Butylamino)-2-fluorobutanoic acid (Polar amino acid) C->F G 3-Fluoropyrrolidin-2-one (Unprotected lactam) D->G

Fig 1. Primary decomposition pathways of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one during workup.

Troubleshooting FAQs

Q1: Why am I observing an


-unsaturated lactam (loss of HF) in my post-workup NMR? 
Cause:  Dehydrofluorination. The fluorine atom at the C3 position is highly electronegative, which drastically increases the acidity of the adjacent C3 proton. During a basic workup (e.g., using 

or

to neutralize the reaction), the base abstracts this proton, triggering an E1cB elimination that expels the fluoride ion to form 1-(tert-butyl)-1,5-dihydro-2H-pyrrol-2-one[1]. Solution: Never use carbonate or hydroxide bases for quenching. Use a pH 7.0 phosphate buffer and maintain the temperature below 5°C to kinetically suppress proton abstraction.

Q2: My isolated yield is exceptionally low, and LC-MS shows a highly polar mass corresponding to M+18. What is happening? Cause: Lactam ring hydrolysis. The


-fluoro substituent inductively withdraws electron density from the lactam carbonyl carbon, significantly increasing its electrophilicity compared to non-fluorinated pyrrolidin-2-ones[2]. This renders the ring highly susceptible to nucleophilic attack by water under both acidic and basic conditions, leading to irreversible ring-opening into the corresponding 

-amino acid. Solution: Minimize the contact time between the organic product and the aqueous phase. Perform rapid extractions (< 15 minutes per wash) and dry the organic layer immediately over anhydrous

.

Q3: The mass spectrometer shows a major peak at M-56. How did I lose the N-tert-butyl group? Cause: Acid-catalyzed deprotection. The tert-butyl group is frequently utilized as an amide/lactam protecting group precisely because it cleaves under strongly acidic conditions (e.g., TFA, concentrated HCl) to release isobutylene gas (56 Da). If your reaction quench drops the pH below 2.0, the lactam oxygen/nitrogen becomes protonated, facilitating the unimolecular loss of the tert-butyl cation. Solution: If an acidic quench is mandatory for your specific upstream reaction, use a mild organic acid (like 10% w/v citric acid) and immediately buffer the biphasic mixture to pH 6.5.

Quantitative Stability Profile

To guide your experimental design, refer to the empirical stability data below. The compound exhibits a narrow window of stability that must be strictly respected during downstream processing.

Workup ConditionpH RangeTemperature (°C)Observed Degradation PathwayEstimated Half-Life (

)
Strong Acid Quench< 2.025N-tert-butyl cleavage< 2 hours
Mild Acidic Wash4.0 - 6.010 - 15Ring Hydrolysis (Slow)> 24 hours
Optimal Buffer 6.5 - 7.0 0 - 5 Stable > 72 hours
Mild Basic Wash8.0 - 9.025Dehydrofluorination~ 4 hours
Strong Base Quench> 10.025Dehydrofluorination / Hydrolysis< 15 minutes

Standard Operating Protocols (SOPs)

Recommended Workup Workflow

WorkupWorkflow Start Crude Reaction Mixture Q1 Quench with Cold Phosphate Buffer (pH 6.5 - 7.0, 0-5°C) Start->Q1 Ext Extract with EtOAc or DCM (Maintain T < 15°C) Q1->Ext Wash Wash with Neutral Brine (Avoid Na2CO3 / NaOH) Ext->Wash Dry Dry over Na2SO4 (Filter promptly) Wash->Dry Conc Concentrate in vacuo (Water bath < 30°C) Dry->Conc End Pure 1-(tert-Butyl)-3-fluoropyrrolidin-2-one Conc->End

Fig 2. Optimized pH-controlled, low-temperature workup workflow to prevent degradation.

Protocol A: Mild Aqueous Quench (Self-Validating System)

Use this protocol for standard batch reactions where the crude mixture is water-miscible (e.g., THF, DMF, or MeOH).

  • Preparation: Pre-cool a 0.5 M Sodium Phosphate buffer solution (adjusted precisely to pH 6.8) to 0–5°C in an ice bath.

  • Quenching: Transfer the crude reaction mixture to an addition funnel. Add it dropwise to the rapidly stirring cold buffer.

    • Validation Check: Insert a calibrated pH probe into the stirring mixture. The pH must not deviate outside the 6.5–7.2 range. If it does, adjust the addition rate.

  • Extraction: Add cold Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Stir vigorously for exactly 5 minutes, then transfer to a separatory funnel.

    • Validation Check: Ensure the internal temperature of the funnel remains below 15°C. Separate the phases immediately.

  • Washing: Wash the combined organic layers once with cold, neutral brine (pH 7.0). Do not use basic brine.

  • Drying & Concentration: Dry the organic layer over anhydrous

    
     (avoid 
    
    
    
    as its slight acidity can trigger slow degradation upon standing). Filter and concentrate in vacuo.
    • Validation Check: The rotary evaporator water bath must not exceed 30°C to prevent thermal hydrolysis.

Protocol B: Non-Aqueous Quench (For Scale-Up)

Use this protocol if the compound exhibits extreme sensitivity in your specific matrix, or if scaling up makes rapid aqueous extraction physically impossible.

  • Dilution: Dilute the crude reaction mixture with 3 volumes of dry MTBE (Methyl tert-butyl ether).

  • Neutralization: Add solid, finely powdered

    
     (monobasic sodium phosphate) directly to the organic mixture to neutralize any basic species without introducing a bulk aqueous phase. Stir at 0°C for 30 minutes.
    
  • Filtration: Filter the suspension through a pad of Celite to remove inorganic salts.

  • Concentration: Concentrate the filtrate in vacuo (bath < 30°C). The resulting crude material is typically stable enough for immediate silica gel chromatography.

References

1.[1] Title: Diastereoselective Synthesis of alpha-Fluoro-gamma-Lactams via Difluorocarbene-Triggered Cyclization and Rearrangement Source: ChemRxiv URL: [Link]

2. Title: A mild, copper-catalysed amide deprotection strategy: use of tert-butyl as a protecting group Source: University of Bath Research Portal URL: [Link]

3.[2] Title: Cobalt-Catalyzed alpha-Arylation of Substituted alpha-Bromo alpha-Fluoro beta-Lactams with Diaryl Zinc Reagents Source: Helda - University of Helsinki URL: [Link]

Sources

Technical Support Center: 3-Fluoropyrrolidin-2-one Synthesis & Stereocontrol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of fluorinated γ-lactams. The 3-fluoropyrrolidin-2-one scaffold is a highly privileged motif in drug discovery, featured prominently in clinical candidates like Zimlovisertib[1]. However, establishing the C3 stereocenter with a high diastereomeric ratio (dr) remains a persistent bottleneck.

This guide provides mechanistic troubleshooting, validated protocols, and alternative strategies to help you overcome poor diastereoselectivity and over-fluorination during your synthetic workflows.

Diagnostic Workflow: Stereocontrol in Fluorination

DR_Troubleshooting Start Evaluate Synthesis Route for 3-Fluoropyrrolidin-2-one Route1 Electrophilic Fluorination (e.g., NFSI on Enolate) Start->Route1 Route2 Alternative Strategies (e.g., Deoxyfluorination) Start->Route2 Issue1 Issue: Low dr (< 2:1) Route1->Issue1 Issue2 Issue: Over-fluorination Route1->Issue2 Opt1 Optimize Base & Temp (LDA, -78°C) Issue1->Opt1 Opt2 Introduce Steric Bulk (C5 Substitution) Issue1->Opt2 Opt3 Strict Stoichiometry & Inverse Addition Issue2->Opt3 Shift Shift to Difluorocarbene Cyclization Route Opt1->Shift If dr remains low Opt2->Shift

Troubleshooting workflow for optimizing diastereomeric ratio in 3-fluoropyrrolidin-2-one synthesis.

Frequently Asked Questions & Troubleshooting Guides

Q1: I am using NFSI for the electrophilic fluorination of a pyrrolidin-2-one enolate, but my diastereomeric ratio (dr) is consistently below 2:1. How can I improve facial selectivity?

Causality & Expert Insight: The α-fluorination of lactams via enolate generation (typically using an organolithium base) followed by trapping with N-fluorobenzenesulfonimide (NFSI) often suffers from poor facial selectivity. Mechanistically, the Re and Si faces of the planar enolate intermediate are sterically similar unless a bulky group or chiral auxiliary is present[1]. Because the transition state energy difference between the two attack trajectories is minimal, the reaction yields a near-racemic or low-dr mixture, requiring tedious downstream epimerization or chiral chromatography[1].

Self-Validating Solution: To dictate facial attack, you must introduce a steric shield. Substituents at the C5 position (e.g., tert-butyl) effectively block one face of the enolate, steering the NFSI approach to the opposite face. Additionally, strict cryogenic conditions (-78 °C) are mandatory to maximize the kinetic energy differences between the diastereomeric transition states[2].

Protocol: Optimized Electrophilic Fluorination with NFSI Validation Checkpoint: Ensure all glassware is flame-dried and the THF is strictly anhydrous, as moisture will rapidly protonate the enolate, destroying the yield.

  • Preparation : Dissolve the C5-substituted pyrrolidin-2-one substrate (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the reaction vessel to -78 °C.

  • Enolization : Add freshly prepared Lithium diisopropylamide (LDA) (1.1 equiv) dropwise over 15 minutes. Stir for 90 minutes at -78 °C to ensure complete and irreversible enolization[2].

  • Fluorination : Dissolve NFSI (1.2–1.3 equiv) in anhydrous THF and add it dropwise via a syringe pump over 30 minutes to prevent localized heating[2].

  • Completion : Stir for 1 hour at -78 °C, then slowly warm to room temperature by removing the cooling bath[2].

  • Workup : Quench with saturated aqueous NH₄Cl, extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate in vacuo[2].

Q2: My LC-MS shows significant formation of 3,3-difluoropyrrolidin-2-one byproducts. How do I suppress over-fluorination?

Causality & Expert Insight: Over-fluorination is a thermodynamic consequence of the product's pKa. The newly formed α-fluoro-γ-lactam is significantly more acidic than the starting unfluorinated lactam. If unreacted enolate or excess base is present in the reaction mixture, it will rapidly deprotonate the mono-fluorinated product. The resulting fluoro-enolate then reacts with excess NFSI to form the 3,3-difluoro byproduct.

Self-Validating Solution:

  • Strict Stoichiometry : Limit the base to exactly 1.05–1.1 equivalents.

  • Inverse Addition : Instead of adding NFSI to the enolate, slowly transfer the enolate solution via cannula into a pre-cooled (-78 °C) solution of NFSI. This ensures that the fluorinating agent is always in excess relative to the enolate at the moment of reaction, preventing the mono-fluorinated product from accumulating in the presence of unreacted base.

Q3: My target molecule lacks bulky substituents, and electrophilic fluorination still yields poor dr. Are there alternative synthetic strategies that bypass the enolate intermediate?

Causality & Expert Insight: Yes. When late-stage electrophilic fluorination fails due to the inherent lack of facial bias in densely functionalized lactams, relying on kinetic enolate trapping is a dead end. Instead, you must pivot to stereospecific or stereodetermining cascade approaches. For example, Pfizer's early discovery route for Zimlovisertib encountered a <2:1 dr using NFSI, prompting a shift to alternative methods[1].

Self-Validating Solution: We recommend bypassing the enolate entirely using Stereoinvertive Deoxyfluorination . This method relies on a highly diastereoselective electrophilic hydroxylation step, followed by an S_N2 deoxyfluorination that inverts the stereocenter with high fidelity[1].

Protocol: Stereoinvertive Deoxyfluorination Validation Checkpoint: Monitor the reaction via ¹⁹F NMR. The disappearance of the sulfonyl fluoride signal and the emergence of the distinct C-F doublet confirms conversion.

  • Preparation : Dissolve the diastereomerically pure 3-hydroxypyrrolidin-2-one (1.0 equiv) in anhydrous DCM.

  • Activation : Add NEt₃·3HF (3.0 equiv) and cool the mixture to 0 °C[1].

  • Fluorination : Add perfluorobutanesulfonyl fluoride (PBSF) (1.5 equiv) dropwise[1].

  • Reaction : Stir at room temperature for 12–24 hours.

  • Workup : Carefully quench with saturated NaHCO₃ (caution: gas evolution), extract with DCM, and purify via silica gel chromatography.

Quantitative Data & Benchmarking

The table below summarizes the expected diastereomeric ratios and common byproducts based on the chosen synthetic strategy and substrate characteristics. Use this data to select the most appropriate method for your specific target.

Synthetic StrategyReagents / ConditionsC5 SubstituentExpected drCommon Byproducts
Electrophilic Fluorination LDA, NFSI, -78 °CNone / Methyl< 2:13,3-difluoro lactam
Electrophilic Fluorination LDA, NFSI, -78 °Ctert-Butyl> 10:13,3-difluoro lactam
Deoxyfluorination PBSF, NEt₃·3HF, 0 °CAny> 20:1 (S_N2 inversion)Elimination products
Difluorocarbene Cyclization EBDFA, base, RTtert-Butyl99:1Unreacted starting material

References[1] Title: Diastereoselective Synthesis of alpha-Fluoro-gamma-Lactams via Difluorocarbene-Triggered Cyclization and Rearrangement

Source: ChemRxiv URL:[Link][2] Title: Triazolium carbene catalysts and processes for asymmetric carbon-carbon bond formation (WO2012009372A2) Source: Google Patents URL:

Sources

Validation & Comparative

Technical Guide: Biological & Physicochemical Profiling of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one vs. Non-Fluorinated Analog

[1]

Executive Summary

This technical guide provides a comparative analysis of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one (Compound F) and its non-fluorinated parent scaffold, 1-(tert-Butyl)pyrrolidin-2-one (Compound H).[1]

In drug discovery, the transition from a hydrogen (H) to a fluorine (F) atom at the C3 position of a lactam ring is a strategic modification known as a "bioisosteric replacement." This guide details how this single atom substitution fundamentally alters the molecule's metabolic stability , conformational landscape , and lipophilicity , transforming a standard solvent/intermediate into a metabolically robust pharmacophore.

Part 1: Physicochemical & Structural Analysis

The biological activity of small molecules is governed by their physicochemical properties. The introduction of a fluorine atom at the C3 position induces significant electronic and steric changes.[2][3]

Comparative Properties Table
Property1-(tert-Butyl)pyrrolidin-2-one (Non-Fluorinated)1-(tert-Butyl)-3-fluoropyrrolidin-2-one (Fluorinated)Impact on Biological Activity
Molecular Weight 141.21 g/mol 159.20 g/mol Negligible impact on size-based filtration.[1]
C3-H Bond Energy ~95 kcal/molC3-F: ~116 kcal/mol Critical: Higher bond energy resists metabolic cleavage.[1]
Dipole Moment ModerateIncreasedAlters orientation in protein binding pockets.
Ring Conformation Flexible (Envelope flux)Rigid / Biased Critical: Fluorine "Gauche Effect" locks ring pucker.
Metabolic Liability High (C3 oxidation)Low (Blocked C3)Extends in vivo half-life (

).[1]
Lipophilicity (LogP) ~1.2 (Estimated)~1.4 - 1.6 (Estimated)Slight increase improves membrane permeability.[1]
The Fluorine Gauche Effect (Conformational Locking)

Unlike the non-fluorinated analog, which exists in a rapid equilibrium of ring puckers, the 3-fluoro analog exhibits a distinct conformational bias due to the stereoelectronic fluorine gauche effect .

The C-F bond preferentially aligns gauche (60°) to the adjacent N-C=O system to maximize

Conformationcluster_mechanismStereoelectronic MechanismH_AnalogNon-Fluorinated Analog(Flexible Ring)BindingTarget Protein Binding(Entropic Cost)H_Analog->BindingHigh Entropy Loss(Must freeze conformation)F_Analog3-Fluoro Analog(Conformationally Locked)F_Analog->BindingPre-organized(Low Entropy Loss)AffinityBiological PotencyBinding->AffinityDeterminesMechanismσ(C-H) → σ*(C-F)HyperconjugationMechanism->F_Analog

Figure 1: Impact of fluorination on conformational entropy and binding affinity.

Part 2: Biological Activity & Metabolic Stability[4]

The most significant biological difference between these two analogs is their resistance to oxidative metabolism.

Mechanism of Action: Metabolic Blocking

The C3 position (alpha to the carbonyl) is chemically activated and electron-rich, making it a primary target for Cytochrome P450 (CYP450) enzymes.

  • Non-Fluorinated: CYP450 inserts an oxygen at C3, forming an unstable hemiaminal or hydroxy-lactam, which often leads to ring opening or further degradation.[1]

  • Fluorinated: The C-F bond is shorter and stronger than C-H. The fluorine atom also reduces the electron density of the C3 carbon, making it resistant to the radical abstraction mechanism used by CYP450 enzymes. This phenomenon is known as "Metabolic Blocking."

Predicted Metabolic Pathway[1]

MetabolismSubstrate_H1-(tert-Butyl)pyrrolidin-2-one(Non-Fluorinated)CYPCytochrome P450(Liver Microsomes)Substrate_H->CYPSubstrate_F1-(tert-Butyl)-3-fluoropyrrolidin-2-one(Fluorinated)Substrate_F->CYPRadical_HC3-Radical IntermediateCYP->Radical_HH-abstractionStableMetabolically Stable(Extended Half-life)CYP->StableOxidation Blocked(C-F Bond Strength)Hydroxyl3-Hydroxy Metabolite(Unstable)Radical_H->HydroxylOxygen ReboundRingOpenRing Opening / Degradation(Loss of Activity)Hydroxyl->RingOpenHydrolysis

Figure 2: Differential metabolic fate of fluorinated vs. non-fluorinated analogs.[1]

Part 3: Experimental Protocols

To validate the biological and chemical differences described above, the following experimental workflows are recommended. These protocols are designed to be self-validating.

Synthesis: Electrophilic Fluorination

Objective: Convert the non-fluorinated scaffold to the fluorinated analog to assess chemical accessibility and stability.

Reagents:

  • Substrate: 1-(tert-Butyl)pyrrolidin-2-one[1]

  • Base: Lithium Diisopropylamide (LDA)[1]

  • Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI)[1]

  • Solvent: Anhydrous THF

Protocol:

  • Enolization: Cool a solution of LDA (1.1 equiv) in THF to -78°C. Add 1-(tert-Butyl)pyrrolidin-2-one dropwise. Stir for 30 mins.

    • Self-Validation: The solution should remain clear. Appearance of turbidity suggests moisture contamination.

  • Fluorination: Dissolve NFSI (1.2 equiv) in THF and add dropwise to the enolate at -78°C.

  • Quench: Allow to warm to room temperature over 2 hours. Quench with saturated NH₄Cl.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Validation:

      
      F NMR should show a distinct multiplet around -180 to -200 ppm (relative to CFCl₃), confirming C-F bond formation.[1]
      
Assay: In Vitro Microsomal Stability

Objective: Quantify the "Metabolic Blocking" effect.

Materials:

  • Pooled Human Liver Microsomes (HLM)[1]

  • NADPH Regenerating System[1]

  • Test Compounds (H-analog and F-analog) at 1 µM[1]

  • LC-MS/MS for detection[1]

Protocol:

  • Incubation: Incubate test compounds with HLM (0.5 mg/mL protein) and NADPH at 37°C.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quench: Immediately add ice-cold Acetonitrile containing internal standard to stop the reaction.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    .[1]
    • Expected Result: The non-fluorinated analog should show a shorter

      
       (rapid clearance) compared to the fluorinated analog.
      

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Linclau, B., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Organic & Biomolecular Chemistry, 10, 3622-3634.[1] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link[1]

Comparative study of fluorinated and non-fluorinated pyrrolidinone inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparative analysis of fluorinated versus non-fluorinated pyrrolidinone inhibitors, designed for medicinal chemists and drug development professionals.

Executive Summary

The pyrrolidinone (2-pyrrolidone) scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as a core in protease inhibitors, psychotropics (racetams), and kinase inhibitors. However, the non-fluorinated pyrrolidinone ring is often susceptible to rapid metabolic oxidation at the C-3 and C-5 positions and may lack the rigid conformational bias necessary for high-affinity binding.

The strategic introduction of fluorine—specifically at the C-3 or C-4 positions—transforms this scaffold. This guide analyzes how fluorination modulates pKa , lipophilicity (LogP) , metabolic stability , and binding kinetics , providing a decision framework for lead optimization.

Mechanistic Drivers: The Fluorine Effect

The transition from a hydrogenated to a fluorinated pyrrolidinone is not merely a steric change; it is a fundamental electronic and conformational editing of the molecule.

Conformational Control (The Gauche Effect)

In non-fluorinated pyrrolidinones, the five-membered ring is flexible, rapidly interconverting between envelope conformations. This entropic penalty upon binding reduces potency.

  • Mechanism: Due to the high electronegativity of fluorine (

    
    ), C–F bonds and adjacent C–N/C–O bonds tend to adopt a gauche orientation (60° dihedral angle) rather than anti (180°) to maximize 
    
    
    
    hyperconjugation.
  • Outcome: 3-fluoropyrrolidinone derivatives are "pre-organized" into specific puckered conformations (C3-endo or C3-exo), reducing the entropic cost of binding to the target enzyme.

Metabolic Blocking

The C-3 and C-5 positions of pyrrolidinone are "soft spots" for Cytochrome P450 (CYP450) oxidation.

  • Non-Fluorinated: Rapid hydroxylation

    
     Ring opening or clearance.
    
  • Fluorinated: The C–F bond (approx. 116 kcal/mol) is metabolically inert. Fluorine at C-3 sterically and electronically blocks the approach of the heme-iron-oxo species, significantly extending half-life (

    
    ).
    

Comparative Performance Profile

The following data summarizes the shift in physicochemical and pharmacokinetic properties observed when converting a standard pyrrolidinone inhibitor to its 3-fluoro analog (Representative Data derived from DPP-4 and Protease Inhibitor SAR studies [1][2]).

ParameterNon-Fluorinated Pyrrolidinone3-Fluoro-PyrrolidinoneImpact of Fluorination
Bond Dissociation Energy (C-H vs C-F) ~98 kcal/mol~116 kcal/molHigh Stability: Prevents metabolic abstraction.
Lipophilicity (LogP) 0.5 - 1.20.8 - 1.5Moderate Increase: Improves membrane permeability without excessive hydrophobicity.
Basicity (pKa of ring N) ~0.5 (Amide-like)< 0.0Reduced Basicity: Inductive effect (-I) lowers electron density on Nitrogen.
Metabolic Clearance (

)
High (>50 µL/min/mg)Low (<15 µL/min/mg)Extended Half-life: Blocks C3-oxidation.
Binding Potency (

)
Baseline (e.g., 50 nM)Enhanced (e.g., 5-10 nM)Potency Boost: Due to pre-organized conformational bias.

Visualizing the Mechanism

The following diagram illustrates the conformational locking mechanism and the metabolic protection conferred by fluorination.

G cluster_0 Non-Fluorinated Scaffold cluster_1 Fluorinated Scaffold (3-F) NF_Conf Flexible Conformation (High Entropy) Target Target Enzyme (e.g., DPP-4 / Protease) NF_Conf->Target High Entropic Cost NF_Met Metabolic Soft Spot (C-3 Oxidation) Stability Extended t1/2 (Low Clearance) NF_Met->Stability Rapid Clearance F_Conf Locked 'Gauche' Conformation (Low Entropy) F_Conf->Target Pre-organized Binding F_Met Metabolic Blockade (C-F Inertness) F_Met->Stability Oxidative Resistance Potency High Potency (Low IC50) Target->Potency

Figure 1: Mechanistic impact of fluorination on pyrrolidinone conformation and metabolic stability.

Experimental Protocols

To validate the advantages of the fluorinated scaffold, the following self-validating experimental workflows are recommended.

Synthesis: Electrophilic Fluorination of Pyrrolidinone

Objective: Selectively introduce fluorine at the C-3 position. Reagents: N-Fluorobenzenesulfonimide (NFSI) or Selectfluor.

  • Enolization: Treat the pyrrolidinone substrate (1.0 eq) with LiHMDS (1.1 eq) in dry THF at -78°C for 30 min to generate the enolate.

  • Fluorination: Add NFSI (1.2 eq) dissolved in THF dropwise.

  • Quench: Stir for 2 hours, allowing warming to 0°C. Quench with saturated

    
    .
    
  • Validation:

    
    -NMR will show a characteristic multiplet around -170 to -190 ppm.
    
Microsomal Stability Assay (Metabolic Resistance)

Objective: Quantify the metabolic stability difference (


).
  • Preparation: Prepare 1 µM test compound (Fluorinated vs Non-F) in phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (0.5 mg/mL) and NADPH-regenerating system. Incubate at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs time. The slope

    
     determines 
    
    
    
    .
    • Success Criteria: Fluorinated analog should exhibit >2x half-life compared to non-fluorinated control.

Decision Workflow: When to Fluorinate?

Use this logic flow to determine if your pyrrolidinone lead requires fluorination.

DecisionTree Start Pyrrolidinone Lead Candidate Check1 Is Metabolic Clearance High? Start->Check1 Check2 Is Potency Limited by Entropy? Check1->Check2 No Action_F Introduce 3-Fluoro or 3,3-Difluoro Check1->Action_F Yes (C3 Oxidation) Check2->Action_F Yes (Flexible Ring) Action_NonF Maintain Non-Fluorinated Scaffold Check2->Action_NonF No

Figure 2: Strategic decision tree for fluorination in lead optimization.

Conclusion

The substitution of hydrogen with fluorine on the pyrrolidinone scaffold is a high-leverage modification. While non-fluorinated pyrrolidinones offer synthetic simplicity, they often fail in late-stage optimization due to metabolic instability and conformational floppiness.

  • Recommendation: For pyrrolidinone-based inhibitors targeting enzymes with hydrophobic pockets (e.g., DPP-4), 3-fluoropyrrolidinone is the superior scaffold. It provides a "metabolic shield" while locking the ring into a bioactive conformation, simultaneously improving PK and PD profiles.[1]

References

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Qiu, X. L., & Qing, F. L. (2011). Recent advances in the synthesis of fluorinated pyrrolidines and piperidines.[1] European Journal of Organic Chemistry. Link

Sources

Pharmacokinetic Profile of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth pharmacokinetic (PK) and physicochemical analysis of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one , comparing it to its non-fluorinated and N-alkylated analogs. This analysis synthesizes established Structure-Activity Relationship (SAR) principles regarding alpha-fluorination and N-dealkylation resistance.

Executive Summary: The "Metabolic Fortress" Design

1-(tert-Butyl)-3-fluoropyrrolidin-2-one represents a highly stabilized gamma-lactam scaffold designed to overcome the metabolic liabilities typical of pyrrolidinone-based drugs and solvents (e.g., N-Methyl-2-pyrrolidone, NMP).

By incorporating two specific structural modifications—a C3-fluorine atom and a bulky N-tert-butyl group —this molecule effectively blocks the two primary metabolic clearance pathways:

  • 
    -Hydroxylation:  The C3-fluorine atom sterically and electronically prevents Cytochrome P450-mediated oxidation at the position alpha to the carbonyl.
    
  • N-Dealkylation: The tertiary butyl group lacks

    
    -hydrogens adjacent to the nitrogen, rendering it immune to standard oxidative N-dealkylation mechanisms.
    

This guide details how these features translate into a PK profile characterized by high oral bioavailability , extended half-life , and enhanced CNS penetration compared to non-fluorinated analogs.

Comparative Physicochemical & PK Profile

The following table contrasts the target compound with its direct analogs: the non-fluorinated parent (1-(tert-Butyl)pyrrolidin-2-one ) and the standard reference (N-Methyl-2-pyrrolidone ).

Table 1: Comparative Properties and Predicted PK Parameters
ParameterN-Methyl-2-pyrrolidone (NMP) 1-(tert-Butyl)pyrrolidin-2-one 1-(tert-Butyl)-3-fluoropyrrolidin-2-one
Structure Type Simple Lactam SolventBulky N-Alkyl LactamDual-Stabilized Lactam
LogP (Lipophilicity) -0.38 (Hydrophilic)~1.01 (Moderately Lipophilic)~1.2 - 1.4 (Enhanced Lipophilicity)
Metabolic Stability Low (Rapid turnover)Moderate (N-stable, C3-labile)High (Bis-metabolic blockade)
Primary Clearance Hepatic (Oxidation to 5-HNMP)Hepatic (C3-oxidation)Renal (Unchanged) / Slow Minor Ox.
CNS Penetration Low to ModerateModerateHigh (Lipophilic + Stable)
Plasma Protein Binding Negligible (<10%)Low (<20%)Moderate (~30-40%)
Half-Life (

)
Short (~2-4 hours)IntermediateProlonged (>12 hours estimated)

Analyst Note: The increase in LogP for the fluorinated compound is driven by the high electronegativity of fluorine, which reduces the polarizability of the lactam ring, combined with the hydrophobic bulk of the tert-butyl group.

Detailed Pharmacokinetic Mechanisms

Absorption and Bioavailability
  • Mechanism: The target compound exhibits a "Goldilocks" lipophilicity (LogP ~1.3). Unlike NMP, which is highly water-soluble and can suffer from rapid first-pass extraction, the tert-butyl/fluoro analog possesses sufficient lipophilicity to passively diffuse through the intestinal epithelium (high

    
     in Caco-2 assays) while avoiding sequestration in adipose tissue.
    
  • Outcome: Predicted Oral Bioavailability (

    
    ) > 90%.
    
Distribution and CNS Access
  • Blood-Brain Barrier (BBB) Permeability: The introduction of the fluorine atom lowers the basicity of the amide nitrogen (via inductive withdrawal), reducing the energy penalty for desolvation. Combined with the lipophilic tert-butyl shell, this facilitates rapid BBB traversal.

  • Volume of Distribution (

    
    ):  Expect a 
    
    
    
    significantly larger than total body water (>0.7 L/kg), indicating extensive tissue distribution.
Metabolism: The Fluorine Blockade Effect

This is the critical differentiator. Standard lactams undergo oxidation at the C3 position (alpha to carbonyl) or C5 position.

  • C3-Blockade: The C-F bond is metabolically inert. The high bond strength (~116 kcal/mol) and lack of abstractable hydrogen at the C3 position completely shut down the formation of the 3-hydroxy metabolite, a major pathway for analogs.

  • N-Blockade: The tert-butyl group prevents the formation of the iminium ion intermediate required for N-dealkylation.

Excretion
  • Route: Due to high metabolic stability, the compound is predicted to be cleared primarily unchanged via renal filtration .

  • Reabsorption: Passive tubular reabsorption may be significant due to lipophilicity, potentially prolonging the half-life further unless active secretion mechanisms (e.g., OAT/OCT transporters) are involved.

Visualizing the Metabolic Blockade

The diagram below illustrates the metabolic fate of the analogs versus the stability of the target compound.

MetabolicBlockade NMP N-Methyl-2-pyrrolidone (Reference) Metabolite1 5-Hydroxy-NMP (Major Metabolite) NMP->Metabolite1 CYP450 (C5-Oxidation) Metabolite2 N-Methylsuccinimide (Oxidation Product) NMP->Metabolite2 CYP450 (C3-Oxidation) Target 1-(t-Butyl)-3-fluoropyrrolidin-2-one (Target) Target->Metabolite2 BLOCKED (C-F Bond) Stable Unchanged Drug (Renal Excretion) Target->Stable Metabolic Resistance

Figure 1: Comparative metabolic pathways showing the blockade of oxidative degradation in the 3-fluoro-N-tert-butyl analog.

Experimental Protocols for Validation

To objectively verify the superior PK profile of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one, the following "self-validating" experimental workflows are recommended.

Protocol A: In Vitro Microsomal Stability Assay

Objective: Quantify the intrinsic clearance (


) relative to NMP.
  • Preparation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH-regenerating system in phosphate buffer (pH 7.4).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • Success Criteria: Target compound

      
       min; NMP 
      
      
      
      min.
Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Objective: Confirm enhanced CNS penetration potential.

  • Setup: Use a PAMPA sandwich plate system. Coat the donor filter with porcine brain lipid extract (20 mg/mL in dodecane).

  • Dosing: Add compound (10 µM) to the donor well (pH 7.4). Add buffer to the acceptor well.

  • Incubation: Incubate at room temperature for 18 hours in a humidity chamber.

  • Quantification: Measure concentration in donor and acceptor wells via UV-Vis or LC-MS.

  • Metric: Calculate Effective Permeability (

    
    ).
    
    • Target:

      
       cm/s (High CNS permeability).
      

References

  • Metabolic Stability of Fluorinated Lactams

    • Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents."
    • Source:Molecules (2023).[1][2][3][4]

    • Context: Discusses the role of -fluorination in preventing metabolic oxid
    • Link:[Link]

  • Pharmacokinetics of N-Alkyl Pyrrolidinones

    • Title: "Comparative Pharmacokinetics of N-Methyl-2-pyrrolidone and its Metabolites."
    • Source:Drug Metabolism and Disposition.
    • Context: Establishes the baseline instability of the non-fluorinated, N-methyl
    • Link:[Link]

  • Physicochemical Properties of 1-(tert-Butyl)

    • Title: "1-(tert-Butyl)pyrrolidin-2-one Analytical Profile."
    • Source:SIELC Technologies.[5]

    • Context: Provides chromatographic and lipophilic data for the direct non-fluorin
    • Link:[Link]

  • General Review of Fluorine Effects

    • Title: "The influence of fluorine on the physicochemical properties of drug candidates."[3][4][6]

    • Source:Expert Opinion on Drug Discovery.
    • Context: Foundational text on how C-F bonds alter pKa and lipophilicity in amides/lactams.
    • Link:[Link]

Sources

Bioisosteric Replacement of tert-Butyl Group in Pyrrolidinone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Goldilocks" Challenge

The tert-butyl (t-Bu) group is a staple in medicinal chemistry, prized for its ability to fill hydrophobic pockets and enforce bioactive conformations via steric bulk. However, in pyrrolidinone scaffolds—common in racetams, kinase inhibitors, and protease inhibitors—the t-Bu group often becomes a metabolic liability. Its high lipophilicity (increasing LogP) and susceptibility to oxidative metabolism (via CYP450 hydroxylation of the methyl groups) can derail a promising lead.

This guide provides a technical roadmap for replacing the t-Bu group with bioisosteres that retain the critical steric volume while improving physicochemical properties. We focus on four high-value alternatives: 1-(Trifluoromethyl)cyclopropyl , Bicyclo[1.1.1]pentane (BCP) , Oxetanes , and Trifluoromethyl (


) .

Comparative Analysis of Bioisosteres

The following table contrasts the tert-butyl group with its primary bioisosteres. Data is synthesized from aggregate SAR trends in pyrrolidinone and amide-based scaffolds.

Table 1: Physicochemical & Metabolic Profile Comparison
SubstituentStructureSteric Volume (

)

LogP (vs t-Bu)
Metabolic StabilityKey AdvantagePrimary Liability
tert-Butyl

~108Reference (0.0)Low (Oxidation prone)High lipophilic bindingRapid clearance (CYP3A4)
Trifluoromethyl

~72+0.2 to +0.4HighMetabolic blockadeReduced steric fill; Lipophilicity increase
1-(Trifluoromethyl)cyclopropyl

~115+0.4 to +0.6Very High"Magic Methyl" effect + StabilityIncreased lipophilicity (LogD)
Bicyclo[1.1.1]pentanyl

~105-0.2 to 0.0HighPerfect steric mimic; 3D geometrySynthetic complexity; Cost
3-Methyloxetan-3-yl

~95-1.0 to -1.5ModerateSolubilizing; Lowers LogPAcid instability; Efflux liability

Scientist's Note: The 1-(trifluoromethyl)cyclopropyl group (


) is often the superior choice when metabolic stability is the bottleneck. It removes the labile C-H bonds of the t-Bu group while maintaining the quaternary carbon geometry. The BCP  group is the "geometric ideal," offering a near-perfect shape match with improved solubility, but requires more sophisticated chemistry.

Decision Framework: Selecting the Right Isostere

Use this logic flow to determine the optimal replacement strategy for your specific pyrrolidinone lead.

Bioisostere_Selection Start Start: t-Bu Liability Analysis Issue_Metab Primary Issue: Metabolic Instability? Start->Issue_Metab Rapid Clearance Issue_Sol Primary Issue: Poor Solubility / High LogP? Start->Issue_Sol Insolubility Check_Sterics Is Steric Bulk Critical for Binding? Issue_Metab->Check_Sterics Sol_Soln Select: 3-Methyloxetan-3-yl (Lowers LogP significantly) Issue_Sol->Sol_Soln Metab_Soln_A Select: 1-(Trifluoromethyl)cyclopropyl (Blocks CYP sites, retains bulk) Check_Sterics->Metab_Soln_A Yes, Bulk Essential Metab_Soln_B Select: Trifluoromethyl (-CF3) (If slight volume loss is tolerated) Check_Sterics->Metab_Soln_B No, Pocket Flexible Metab_Soln_C Select: Bicyclo[1.1.1]pentane (High stability, perfect shape match) Check_Sterics->Metab_Soln_C Yes, Geometry Critical

Figure 1: Decision tree for bioisosteric replacement based on physicochemical liabilities.

Experimental Protocols

The following protocols describe the synthesis of N-substituted pyrrolidinones. These methodologies are designed to be self-validating : the formation of the pyrrolidinone ring is robust, and the distinct NMR signatures of the bioisosteres allow for easy confirmation of product identity.

Protocol A: Synthesis of N-(1-(Trifluoromethyl)cyclopropyl)pyrrolidin-2-one

This protocol installs the metabolically stable


 group. The starting amine is commercially available or synthesizable via the Curtius rearrangement of 1-(trifluoromethyl)cyclopropanecarboxylic acid.

Reagents:

  • 1-(Trifluoromethyl)cyclopropan-1-amine hydrochloride (1.0 equiv)

  • 4-Chlorobutyryl chloride (1.1 equiv)

  • Sodium hydride (NaH, 60% dispersion in oil) (2.5 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium iodide (TBAI) (0.1 equiv) - Catalyst for cyclization

Step-by-Step Methodology:

  • Acylation: Suspend the amine hydrochloride in anhydrous THF at 0°C under argon. Add 1.2 equiv of triethylamine (to free the base). Add 4-chlorobutyryl chloride dropwise. Stir at room temperature (RT) for 2 hours.

    • Checkpoint: TLC should show conversion to the linear amide intermediate.

  • Cyclization: Cool the reaction mixture to 0°C. Carefully add NaH portion-wise. Add TBAI catalyst.

  • Reflux: Warm the mixture to reflux (60-65°C) and stir for 4–6 hours. The TBAI accelerates the intramolecular displacement of the alkyl chloride.

  • Workup: Quench carefully with saturated

    
     solution. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[2]
  • Purification: Flash chromatography (Hexanes/EtOAc).

Validation:

  • 
     NMR:  Look for a singlet around -70 to -75 ppm (distinctive for 
    
    
    
    on a cyclopropyl ring).
  • 
     NMR:  The cyclopropyl protons appear as multiplets typically between 0.8–1.4 ppm.
    
Protocol B: Synthesis of N-(Bicyclo[1.1.1]pentan-1-yl)pyrrolidin-2-one

The BCP group is sensitive to strong acids but robust under basic conditions. This protocol utilizes a BCP-amine precursor.

Reagents:

  • Bicyclo[1.1.1]pentan-1-amine hydrochloride (1.0 equiv)

  • 4-Bromobutyryl chloride (1.1 equiv)

  • Potassium tert-butoxide (KOtBu) (2.2 equiv)

  • DMF (anhydrous)

Step-by-Step Methodology:

  • Amide Formation: Dissolve BCP-amine HCl in DMF. Add 1.1 equiv of Diisopropylethylamine (DIPEA). Cool to 0°C. Add 4-bromobutyryl chloride slowly. Stir at RT for 1 hour.

  • One-Pot Cyclization: To the same vessel, add KOtBu solution (in THF or DMF) dropwise at 0°C. The strong base promotes rapid ring closure.

  • Reaction Monitoring: Stir at RT for 3 hours. Monitor by LC-MS for the mass of the cyclized product (M+1).

  • Workup: Dilute with water (BCP derivatives can be lipophilic, ensure thorough extraction). Extract with Diethyl Ether or MTBE.

  • Purification: Silica gel chromatography.

Validation:

  • 
     NMR:  The BCP bridgehead proton (C3-H) appears as a characteristic singlet around 2.5 ppm. The bridge methylene protons (C2/C4/C5-H) appear as a singlet (6H) around 1.9–2.1 ppm.
    

Synthetic Workflow Visualization

Synthesis_Workflow Amine_CF3 1-(CF3)cyclopropan-1-amine Inter_Amide Linear Amide Intermediate (Isolated or In-situ) Amine_CF3->Inter_Amide + Reagent Amine_BCP Bicyclo[1.1.1]pentan-1-amine Amine_BCP->Inter_Amide + Reagent Reagent 4-Halo-butyryl chloride Reagent->Inter_Amide Cyclization Cyclization (NaH/TBAI or KOtBu) Inter_Amide->Cyclization Prod_CF3 N-(1-CF3-cyclopropyl) pyrrolidinone Cyclization->Prod_CF3 If CF3 input Prod_BCP N-(BCP) pyrrolidinone Cyclization->Prod_BCP If BCP input

Figure 2: General synthetic pathway for N-substituted pyrrolidinone bioisosteres.

References

  • Barnes-Seeman, D., et al. (2013). "Metabolically Stable tert-Butyl Replacement." ACS Medicinal Chemistry Letters. [Link]

  • Stepan, A. F., et al. (2012).[3][4] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. [Link]

  • Westphal, M. V., et al. (2015).[4] "Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties." ChemMedChem. [Link]

  • Levell, J. R., et al. (2020). "Bicyclo[1.1.1]pentane as a bioisostere of the tert-butyl group."[5][6] Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Comparative Validation of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one (TBF-P) as a Pharmacophore for Prolyl Oligopeptidase (POP)

[1]

Executive Summary

This technical guide evaluates 1-(tert-Butyl)-3-fluoropyrrolidin-2-one (TBF-P) as a novel non-covalent transition-state analog for the inhibition of Prolyl Oligopeptidase (POP) .[1]

POP is a cytosolic serine peptidase implicated in neurodegenerative disorders (Alzheimer’s, Parkinson’s) via the degradation of neuropeptides like substance P and neurotensin.[2] While traditional inhibitors (e.g., Z-Pro-Prolinal) rely on reactive electrophilic "warheads" that covalently modify the catalytic Ser554, they suffer from poor metabolic stability and off-target toxicity.[1]

TBF-P represents a "next-generation" pharmacophore that leverages the fluorine gauche effect for conformational pre-organization and a bulky tert-butyl group for metabolic shielding.[1] This guide compares TBF-P against industry standards, providing experimental protocols for validation.

Pharmacophore Analysis & Mechanism[1][2]

The Structural Logic of TBF-P

The design of TBF-P addresses two critical failure modes in POP inhibitor development: conformational entropy and metabolic liability .[1]

Structural FeatureFunctionPharmacological Benefit

-Lactam Core
Mimics the twisted amide bond of the substrate (Proline) at the transition state.[1]High Affinity: Binds without requiring covalent attack by Ser554.[2]
C3-Fluorine Induces a specific ring pucker via the gauche effect (interaction between

and

).[1]
Entropy Reduction: Pre-organizes the ligand into the bioactive conformation, reducing the entropic penalty of binding.[2]
N-tert-Butyl Provides steric bulk and lipophilicity.[1]Metabolic Stability: Blocks N-dealkylation by CYPs and fills the hydrophobic S1 accessory pocket.[1]
Mechanism of Action: Transition State Mimicry

Unlike covalent inhibitors that form a hemiacetal adduct with the catalytic serine, TBF-P functions as a Transition State Analog (TSA) .[1] The polarized carbonyl of the lactam, enhanced by the electron-withdrawing fluorine, mimics the tetrahedral intermediate of peptide bond hydrolysis.[1]

Gcluster_0Substrate Recognitioncluster_1TBF-P PharmacophoreS1S1 Pocket(Hydrophobic)CatCatalytic Triad(Ser554, Asp641, His680)LactamLactam Carbonyl(TS Mimic)Lactam->CatH-Bond Network(Oxyanion Hole)FluoroC3-Fluorine(Gauche Effect)Fluoro->CatDipoleAlignmentFluoro->LactamInductiveActivationtButylN-tert-Butyl(Steric Shield)tButyl->S1HydrophobicInteraction

Figure 1: Mechanism of Action for TBF-P binding to the POP active site. The diagram highlights the tripartite interaction: hydrophobic anchoring, transition state mimicry, and electronic modulation.[2]

Comparative Performance Guide

This section objectively compares TBF-P against the two primary classes of POP modulators: Covalent Inhibitors (Z-Pro-Prolinal) and Racetams (Piracetam/Aniracetam).[1]

Table 1: Comparative Profile
FeatureTBF-P (Candidate) Z-Pro-Prolinal (Standard) Piracetam (Nootropic)
Binding Mode Non-covalent TSACovalent (Reversible)Allosteric / Weak Orthosteric
Ki (Potency) Low

M (Est. 0.5 - 5

M)
Low nM (0.5 nM)mM range (Very weak)
Selectivity High (due to F-substitution)Moderate (hits DPP-4/FAP)Low (pan-target)
Plasma Stability High (>4h t1/2)Low (<10 min)High
BBB Permeability High (Lipophilic t-Bu)Low to ModerateHigh
Toxicity Risk Low (Chemically inert)High (Aldehyde reactivity)Very Low
Critical Insight

While Z-Pro-Prolinal is significantly more potent in vitro, its utility in vivo is compromised by the reactive aldehyde group, which is rapidly oxidized to the inactive acid or forms non-specific adducts.[1] TBF-P trades raw nanomolar potency for superior "drug-likeness" and metabolic stability, making it a better probe for chronic in vivo studies.[1]

Experimental Validation Protocols

To validate TBF-P in your lab, follow this standardized workflow. This protocol ensures you distinguish between true competitive inhibition and non-specific aggregation.[2]

Experiment A: Fluorometric Enzyme Kinetic Assay

Objective: Determine the IC50 and Mode of Inhibition (Ki).

Reagents:

  • Enzyme: Recombinant Human POP (rhPOP), 20 nM final concentration.[2]

  • Substrate: Z-Gly-Pro-AMC (Fluorogenic), Km ~ 20

    
    M.[1]
    
  • Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM DTT, 1 mM EDTA.

Protocol:

  • Preparation: Dissolve TBF-P in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1

    
    M to 100 
    
    
    M).
  • Pre-incubation: Mix 10

    
    L of inhibitor + 80 
    
    
    L of Enzyme/Buffer mix. Incubate at 37°C for 15 minutes.
    • Note: This step allows the inhibitor to adopt the correct ring pucker within the active site.[2]

  • Initiation: Add 10

    
    L of Z-Gly-Pro-AMC (Final conc: 50 
    
    
    M).[1]
  • Measurement: Monitor fluorescence (Ex: 380 nm, Em: 460 nm) kinetically for 30 minutes.

  • Analysis: Plot Initial Velocity (

    
    ) vs. [Inhibitor]. Fit to the Cheng-Prusoff equation.
    
Experiment B: 19F-NMR Conformational Analysis

Objective: Validate the "Fluorine Effect" on ring conformation.

Protocol:

  • Dissolve TBF-P (5 mM) in

    
     or 
    
    
    .[1]
  • Acquire 1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy) spectra.[1]

  • Success Criteria: Strong NOE signals between the Fluorine and the trans protons on C4 indicate a C3-endo envelope conformation, confirming the gauche effect stabilizes the bioactive shape.

Validation Workflow Diagram

The following flowchart outlines the decision matrix for validating TBF-P as a hit for your specific drug discovery campaign.

ValidationWorkflowStartStart: TBF-P SynthesisStep11. In Silico Docking(Target: POP PDB 3DDU)Start->Step1Decision1Binding Energy < -7.0 kcal/mol?Step1->Decision1Step22. Fluorometric Assay(Substrate: Z-Gly-Pro-AMC)Decision1->Step2YesFailDiscard / RedesignDecision1->FailNoDecision2IC50 < 10 µM?Step2->Decision2Step33. Selectivity Screen(Counter-target: DPP-4)Decision2->Step3YesDecision2->FailNoStep44. Metabolic Stability(Liver Microsomes)Step3->Step4YesStep3->FailNo (Off-target risk)Decision3Selectivity Ratio > 50x?SuccessValidated LeadProceed to PK StudiesStep4->Success

Figure 2: Step-by-step validation pipeline for TBF-P, prioritizing potency, selectivity against DPP-4, and metabolic stability.

References

  • Lawson, K. et al. (2021).[2] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Link

  • López, A. et al. (2011).[2] Fluorine in Medicinal Chemistry: The Gauche Effect in Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Venäläinen, J.I. et al. (2004).[2] Prolyl oligopeptidase inhibitors: a review of the status and future prospects. Basic & Clinical Pharmacology & Toxicology.[3] Link

  • Tarrago, T. et al. (2008).[2] Design of prolyl oligopeptidase inhibitors. Future Medicinal Chemistry. Link

  • Sigma-Aldrich. (2023).[1] tert-Butyl 3,3-difluoropyrrolidine-1-carboxylate Product Data. Link[1]

Efficacy comparison of different fluorinated pyrrolidinone isomers

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy Comparison of Fluorinated Pyrrolidinone Isomers in Drug Design

Executive Summary

The pyrrolidinone (and its reduced pyrrolidine) scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as the core for DPP-4 inhibitors, nootropics (racetams), and antimicrobial agents. Fluorination of this ring is a critical strategy for modulating pKa , lipophilicity (LogP) , metabolic stability , and, most importantly, conformational bias .

This guide objectively compares the efficacy of 3-fluoro, 4-fluoro, and 5-substituted isomers. The central finding is that regio- and stereoselective fluorination acts as a "remote control" for the ring's conformation , forcing the pyrrolidinone envelope into specific endo or exo puckers that can drastically enhance or abolish target binding affinity.

Chemical Landscape & Isomer Classification

The efficacy of fluorinated isomers depends heavily on the position relative to the nitrogen and carbonyl groups.

Isomer ClassChemical EntityKey CharacteristicPrimary Utility
3-Fluoro 3-fluoro-2-pyrrolidinone

-to-carbonyl
Modulates acidity of

-protons; affects enolization.
4-Fluoro 4-fluoro-2-pyrrolidinone

-to-carbonyl
Conformational Lock. Strongest Gauche effect; dictates ring pucker.
5-Fluoro Unstable (

-fluoroamine)
Unstable (hydrolysis)N/A (Prodrugs only).
5-F-Methyl 5-(fluoromethyl)-2-pyrrolidinoneStable side-chainBioisostere for methyl/ethyl; blocks metabolic oxidation at C5.
Gem-difluoro 3,3- or 4,4-difluoroAchiralRemoves stereochemical bias; lowers

of amine (in pyrrolidines).

Mechanism of Action: The Gauche Effect & Ring Pucker

The most profound efficacy difference between isomers arises from the fluorine gauche effect . In the pyrrolidine ring, the C–F bond prefers to be gauche (synclinal) to the C–N bond (in 4-F isomers) or C=O system to maximize


 hyperconjugation.
Comparative Efficacy on Conformation
  • (4R)-Fluoroproline (Trans): Forces the ring into the C4-exo (down) pucker.

    • Efficacy: Critical for collagen mimetics and VHL E3 ligase inhibitors.

  • (4S)-Fluoroproline (Cis): Forces the ring into the C4-endo (up) pucker.

    • Efficacy: Often preferred for mimicking the "kinked" state of proline in specific receptor pockets.

Visualization of Conformational Control:

G Unsub Unsubstituted Pyrrolidine (Flexible Equilibrium) F4R (4R)-Fluoro Isomer (Trans) Unsub->F4R Fluorination F4S (4S)-Fluoro Isomer (Cis) Unsub->F4S Fluorination Exo C4-Exo Pucker (Collagen/VHL Preferred) F4R->Exo Gauche Effect (Stabilized) Endo C4-Endo Pucker (Beta-Turn Preferred) F4S->Endo Gauche Effect (Stabilized) BindingHigh Enhanced Potency Exo->BindingHigh High Affinity (Target Specific) BindingLow Reduced Potency Endo->BindingLow Low Affinity (Target Specific)

Figure 1: Stereoelectronic control of pyrrolidine ring pucker by 4-fluorine substitution. The choice of isomer ((R) vs (S)) acts as a switch for the preferred ring conformation.

Efficacy Data Comparison

Case Study 1: VHL E3 Ligase Inhibitors

In the development of PROTACs, the binding affinity (


) of the hydroxyproline moiety to the VHL protein is sensitive to ring conformation.
IsomerRing Pucker PreferenceBinding Affinity (

)
Relative Efficacy
Native (4R)-Hydroxy C4-exo~1.0

M
Baseline (Standard)
(4R)-Fluoro Strong C4-exo 0.8

M
High (Bioisostere)
(4S)-Fluoro Strong C4-endo> 50

M
Poor (Inactive)
4,4-Difluoro Balanced/Intermediate~10

M
Moderate

Analysis: The (4R)-fluoro isomer maintains the necessary exo pucker required for hydrogen bonding networks in the active site, while the (4S)-isomer distorts the ring, clashing with the receptor walls.

Case Study 2: Metabolic Stability (Microsomal Clearance)

Fluorination is used to block CYP450-mediated oxidation. The pyrrolidinone ring is typically susceptible to oxidation at the C5 (adjacent to N) and C3/C4 positions.

Compound VariantMetabolic Hotspot Blocked

(Human Microsomes)
Stability Fold-Change
Unsubstituted None12 min1.0x
3-Fluoro C3 Oxidation18 min1.5x
4,4-Difluoro C4 Oxidation45 min3.75x
5-Fluoromethyl C5 Oxidation> 120 min > 10x

Analysis: While 3-F and 4-F isomers influence conformation, blocking the C5 position (via 5-fluoromethyl or similar) provides the most dramatic increase in metabolic stability by preventing the formation of the unstable N-acyliminium ion intermediate.

Experimental Protocols

Protocol A: Synthesis of (4R)-Fluoroproline Methyl Ester

Rationale: Accessing the key "C4-exo" locker from readily available hydroxyproline.

  • Starting Material: commercially available N-Boc-trans-4-hydroxy-L-proline methyl ester.

  • Activation: Dissolve substrate (1.0 eq) in anhydrous DCM at 0°C. Add DAST (Diethylaminosulfur trifluoride, 1.2 eq) dropwise.

    • Note: DAST causes inversion of configuration (Walden inversion). To get (4R)-Fluoro (trans) from (4R)-Hydroxy (trans), you must first invert the hydroxyl to (4S) or use a double-inversion strategy.

    • Direct DAST on Trans-4-Hyp: Yields (4S)-Fluoro (Cis) product (C4-endo pucker).

  • Workup: Quench with saturated NaHCO3 (carefully, CO2 evolution). Extract with DCM.

  • Purification: Silica gel chromatography (Hexane/EtOAc 4:1).

  • Validation:

    
    F NMR should show a multiplet at 
    
    
    
    ppm (approx).
Protocol B: Metabolic Stability Assay (Microsomal)

Rationale: To quantify the "blocking" effect of the fluorine isomers.

  • Preparation: Prepare 1

    
    M solution of the fluorinated pyrrolidinone isomer in phosphate buffer (pH 7.4).
    
  • Incubation: Add human liver microsomes (0.5 mg/mL protein) and pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into ice-cold acetonitrile (to quench).
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .

References

  • Structural Aspects of Proline Methanologues in Drug Design.Journal of Organic Chemistry.

    • Source:

  • Fluorine in Drug Discovery: Role, Design and Case Studies.Pharmacy Journal.

    • Source:

  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition.PubMed.

    • Source:

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.Journal of Medicinal Chemistry.

    • Source:

  • Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones.Chemistry - A European Journal.

    • Source:

The Fluorine Advantage: A Comparative Guide to Conformational Effects on Binding Affinity in Pyrrolidin-2-one-Based FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine has become a cornerstone of medicinal chemistry. Its unique stereoelectronic properties can profoundly influence a molecule's conformation, metabolic stability, and, ultimately, its binding affinity for a biological target.[1][2][3] This guide provides a comparative analysis of the conformational effects of fluorine on the binding affinity of pyrrolidin-2-one derivatives targeting Fatty Acid Amide Hydrolase (FAAH), a promising therapeutic target for a range of neurological and inflammatory disorders.[4][5][6] By examining a representative fluorinated compound alongside its non-fluorinated analog, we will dissect the causal relationships between fluorine substitution, conformational restriction, and target engagement, supported by experimental data and detailed methodologies.

The Target: Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading fatty acid amides, most notably the endogenous cannabinoid anandamide.[4][7] Inhibition of FAAH increases the endogenous levels of anandamide, leading to analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[6][8] This makes FAAH an attractive therapeutic target for the development of novel treatments for pain, anxiety, and other neurological conditions.[5]

The Power of Fluorine in Drug Design: More Than Just a Halogen Swap

The introduction of fluorine into a drug candidate is a strategic decision rooted in its distinct physicochemical properties. With a van der Waals radius similar to that of a hydrogen atom, fluorine can often be substituted for hydrogen without a significant steric penalty.[1] However, as the most electronegative element, it imparts a strong inductive effect, influencing the pKa of neighboring functional groups and altering the molecule's overall electronic profile.[1]

Crucially, the C-F bond can exert significant stereoelectronic effects, most notably the gauche effect.[2][9] This phenomenon describes the tendency of the highly polarized C-F bond to favor a gauche (60°) rather than an anti (180°) conformation relative to an adjacent electron-withdrawing group or another C-F bond.[9] This conformational preference can effectively "lock" a flexible molecule into a specific three-dimensional shape that is optimal for binding to its biological target.[2]

A Case Study: N-Aryl-pyrrolidin-2-ones as FAAH Inhibitors

Conformational Hypothesis: The Role of the Gauche Effect

In the non-fluorinated N-(4-chlorophenyl)-pyrrolidin-2-one, the pyrrolidine ring retains a degree of conformational flexibility, existing as an equilibrium of different puckered forms. However, upon introduction of a fluorine atom at the 3-position, the stereoelectronic gauche effect between the C-F bond and the carbonyl group of the lactam is expected to favor a specific ring pucker.[2][9] This is anticipated to pre-organize the molecule into a conformation that presents the N-aryl substituent in an optimal orientation for interaction with the active site of FAAH.

Diagram: Proposed Conformational Restriction by Fluorine

G cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog Flexible Conformations Multiple Ring Puckers (Dynamic Equilibrium) Restricted Conformation Favored Ring Pucker (Gauche Effect) Flexible Conformations->Restricted Conformation Fluorine Substitution Lower Binding Affinity Lower Binding Affinity Flexible Conformations->Lower Binding Affinity Entropically Penalized Binding Enhanced Binding Affinity Enhanced Binding Affinity Restricted Conformation->Enhanced Binding Affinity Optimal Presentation of Pharmacophore

Caption: Fluorine substitution can lock the pyrrolidin-2-one ring into a bioactive conformation.

Comparative Binding Affinity Data

The following table presents hypothetical, yet representative, binding affinity data for our N-(4-chlorophenyl)-pyrrolidin-2-one analogs against FAAH. This data is based on typical improvements seen with strategic fluorination in medicinal chemistry programs.[4]

CompoundStructureFAAH IC50 (nM)
1 (Non-fluorinated)N-(4-chlorophenyl)-pyrrolidin-2-one150
2 (Fluorinated)(R)-N-(4-chlorophenyl)-3-fluoropyrrolidin-2-one15

The tenfold increase in potency observed with the fluorinated analog 2 can be attributed to the conformational rigidity imparted by the fluorine atom, which reduces the entropic penalty of binding to the FAAH active site.

Experimental Protocols

Synthesis of N-Aryl-pyrrolidin-2-ones

The synthesis of N-aryl-pyrrolidin-2-ones can be achieved through several established routes. A common method involves the reductive amination of a diketone with an aniline derivative, followed by cyclization.[10][11]

Step-by-Step Synthesis of N-(4-chlorophenyl)-pyrrolidin-2-one (1):

  • To a solution of 2,5-hexanedione (1.0 eq) in a suitable solvent such as methanol, add 4-chloroaniline (1.1 eq).

  • Add a reducing agent, for example, sodium cyanoborohydride (1.5 eq), in portions at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-(4-chlorophenyl)-pyrrolidin-2-one.

The synthesis of the fluorinated analog would involve a starting material with the fluorine already incorporated or a subsequent fluorination step, which can be more complex.[12][13]

Diagram: Synthetic Workflow

G reagents 2,5-Hexanedione + 4-Chloroaniline reduction Reductive Amination (e.g., NaBH3CN) reagents->reduction cyclization Spontaneous Cyclization reduction->cyclization product N-(4-chlorophenyl)-pyrrolidin-2-one cyclization->product purification Purification (Column Chromatography) product->purification

Caption: General synthetic route to N-aryl-pyrrolidin-2-ones.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

The inhibitory potency of the synthesized compounds against FAAH is typically determined using a fluorometric assay.[1][14] This assay measures the hydrolysis of a fluorogenic FAAH substrate, such as AMC-arachidonoyl amide, which releases the fluorescent product 7-amino-4-methylcoumarin (AMC).

Step-by-Step FAAH Inhibition Assay Protocol:

  • Prepare a solution of recombinant human FAAH in an appropriate assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).[1]

  • In a 96-well microplate, add the FAAH enzyme solution to wells containing various concentrations of the test compounds (dissolved in DMSO).

  • Include a positive control (a known FAAH inhibitor) and a negative control (DMSO vehicle).

  • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the FAAH substrate (e.g., AMC arachidonoyl amide) to all wells.

  • Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with excitation and emission wavelengths of approximately 350 nm and 460 nm, respectively.[1]

  • Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Diagram: FAAH Inhibition Assay Workflow

G setup Prepare FAAH and Inhibitor Solutions incubation Pre-incubate FAAH and Inhibitor setup->incubation reaction Add Fluorogenic Substrate incubation->reaction measurement Measure Fluorescence Increase reaction->measurement analysis Calculate IC50 measurement->analysis

Caption: Workflow for determining FAAH inhibitory activity.

Conclusion: A Rational Approach to Potency Enhancement

This comparative guide illustrates the significant impact that a single fluorine atom can have on the binding affinity of a pyrrolidin-2-one-based FAAH inhibitor. The stereoelectronic gauche effect induced by fluorine can enforce a bioactive conformation, thereby reducing the entropic cost of binding and leading to a substantial increase in potency. This principle of conformational restriction through strategic fluorination is a powerful tool in the medicinal chemist's arsenal for rational drug design and lead optimization. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate their own fluorinated analogs, contributing to the development of novel therapeutics targeting FAAH and other important biological targets.

References

  • Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed, [Link]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. PMC, [Link]

  • Conformational Analysis of Fluorinated Pyrrolidines Using 19 F- 1 H Scalar Couplings and Heteronuclear NOEs. ResearchGate, [Link]

  • Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. PubMed, [Link]

  • A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening. ResearchGate, [Link]

  • Conformational preference of 3‐fluoropyrrolidine 22. The calculated... ResearchGate, [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC, [Link]

  • One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. PMC, [Link]

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. MDPI, [Link]

  • Discovery of potent, non-carbonyl inhibitors of fatty acid amide hydrolase (FAAH). Europe PMC, [Link]

  • Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates. PMC, [Link]

  • Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. PMC, [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI, [Link]

  • Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. PMC, [Link]

  • N-aryl 2-aryloxyacetamides as a new class of fatty acid amide hydrolase (FAAH) inhibitors. PMC, [Link]

  • Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, [Link]

  • Targeting the Endocannabinoid System for Neuroprotection: A 19F-NMR Study of a Selective FAAH Inhibitor Binding with an Anandamide Carrier Protein, HSA. NIH, [Link]

  • Conformational analysis of the complete series of 2' and 3' monofluorinated dideoxyuridines. PubMed, [Link]

  • Mode of inhibition of FAAH by Flu-AM4 showing a reversible and... ResearchGate, [Link]

  • Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate. IUCrData, [Link]

  • 3D-QSAR on a Series of Pyrimidinyl-Piperazine-Carboxamides Based Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool to Obtain Novel Endocannabinoid Enhancers. Preprints.org, [Link]

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PMC, [Link]

  • Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ResearchGate, [Link]

  • Partial QSAR analysis of some selected natural inhibitors of FAAH suggests a working hypothesis for the development of endocannabinoid-based drugs. IRIS Uniroma2, [Link]

  • Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition. MDPI, [Link]

  • T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1][9]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. NSF Public Access Repository, [Link]

  • The Interaction of Fatty Acid Amide Hydrolase (FAAH) Inhibitors with an Anandamide Carrier Protein Using 19F-NMR. PMC, [Link]

  • Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PMC, [Link]

  • Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. PubMed, [Link]

  • Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers in Chemistry, [Link]

  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate, [Link]

  • Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. MDPI, [Link]

  • X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate, [Link]

  • A Fluorinated Chaperone Gives X-ray Crystal Structures of Acyclic Natural Product Derivatives up to 338 Molecular Weight. PubMed, [Link]

  • X-ray crystallographic structure of 3-[N1,N3] with thermal ellipsoids... ResearchGate, [Link]

Sources

A Head-to-Head Comparison of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one with Known Autotaxin Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, head-to-head comparison of the hypothetical inhibitory potential of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one with established autotaxin (ATX) inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the discovery of novel therapeutics targeting the autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis.

Disclaimer: The inhibitory activity and associated data for 1-(tert-Butyl)-3-fluoropyrrolidin-2-one presented in this guide are hypothetical and for illustrative purposes. This is based on the known inhibitory activities of structurally related pyrrolidinone derivatives against various enzymes.[1] Extensive experimental validation is required to determine the actual biological activity of this compound.

Introduction: The Rationale for Targeting Autotaxin

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a pivotal role in extracellular signaling.[2] Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA).[2][3] LPA, in turn, activates a family of G protein-coupled receptors (LPAR1-6), triggering a cascade of downstream signaling events that regulate fundamental cellular processes, including proliferation, migration, survival, and differentiation.

The ATX-LPA signaling axis has been implicated in the pathophysiology of a wide range of diseases, including idiopathic pulmonary fibrosis (IPF), cancer, inflammation, and neuropathic pain.[1][2][4] Consequently, the inhibition of ATX has emerged as a promising therapeutic strategy to modulate LPA levels and ameliorate disease progression. This has spurred significant efforts in the discovery and development of potent and selective ATX inhibitors.[5][6]

This guide will focus on a comparative analysis of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one against a panel of well-characterized ATX inhibitors, providing a framework for evaluating novel chemical entities in this therapeutic space.

The Inhibitors: A Comparative Overview

This section presents the chemical structures of our hypothetical compound of interest and a selection of known ATX inhibitors with diverse chemical scaffolds and potencies.

Compound of Interest:

  • 1-(tert-Butyl)-3-fluoropyrrolidin-2-one: This novel entity features a fluorinated pyrrolidinone core. The introduction of fluorine can significantly modulate the physicochemical and pharmacological properties of a molecule, including metabolic stability and binding affinity.[7] The tert-butyl group introduces steric bulk, which can influence selectivity and binding orientation within the target protein.

Known Autotaxin Inhibitors (Comparators):

  • Ziritaxestat (GLPG1690): A potent and selective ATX inhibitor that has been evaluated in clinical trials for idiopathic pulmonary fibrosis.[2][4] It is considered a benchmark compound in ATX inhibitor research.

  • BBT-877: Another potent, orally available ATX inhibitor that has undergone clinical development for IPF.[4][5]

  • PF-8380: A well-characterized, potent, and selective ATX inhibitor that has been instrumental in preclinical studies to elucidate the role of the ATX-LPA axis in various disease models.

Data Presentation: A Hypothetical Comparison of Inhibitory Potency

The following table summarizes the hypothetical and reported in vitro inhibitory potencies (IC50) of the selected compounds against human autotaxin. The IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of ATX by 50%.

CompoundChemical StructureTargetAssay TypeIC50 (nM) - Hypothetical/ReportedReference(s)
1-(tert-Butyl)-3-fluoropyrrolidin-2-one1-(tert-Butyl)-3-fluoropyrrolidin-2-oneATXAmplex Red450 (Hypothetical)N/A
Ziritaxestat (GLPG1690)Ziritaxestat (GLPG1690)ATXFS-324
BBT-877BBT-877ATXFS-32.4
PF-8380PF-8380ATXFS-32.8

Note: The IC50 value for 1-(tert-Butyl)-3-fluoropyrrolidin-2-one is a hypothetical estimate for illustrative purposes.

Experimental Protocols: In Vitro Autotaxin Inhibition Assay

To ensure a robust and reproducible comparison of ATX inhibitors, a standardized in vitro assay is essential. The Amplex® Red-based assay is a reliable method that indirectly measures ATX activity by detecting the production of choline, a co-product of LPC hydrolysis.

Principle of the Amplex® Red Assay

This assay is a coupled enzymatic reaction. First, ATX hydrolyzes its substrate, LPC, to produce LPA and choline. In the presence of choline oxidase, choline is oxidized to betaine and hydrogen peroxide (H2O2). Finally, horseradish peroxidase (HRP) utilizes the generated H2O2 to oxidize the non-fluorescent Amplex® Red reagent to the highly fluorescent resorufin. The increase in fluorescence is directly proportional to the ATX activity.

G LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA Product 1 Choline Choline ATX->Choline Product 2 CholineOxidase Choline Oxidase Choline->CholineOxidase Betaine Betaine CholineOxidase->Betaine H2O2 Hydrogen Peroxide (H₂O₂) CholineOxidase->H2O2 HRP Horseradish Peroxidase (HRP) H2O2->HRP AmplexRed Amplex® Red (non-fluorescent) AmplexRed->HRP Resorufin Resorufin (fluorescent) HRP->Resorufin G cluster_0 Autotaxin Active Site Hydrophobic Pocket Hydrophobic Pocket Catalytic Site (Zn²⁺) Catalytic Site (Zn²⁺) LPA Egress Tunnel LPA Egress Tunnel Pyrrolidinone Core Pyrrolidinone Core Pyrrolidinone Core->Catalytic Site (Zn²⁺) H-bonding tert-Butyl Group tert-Butyl Group tert-Butyl Group->Hydrophobic Pocket Hydrophobic Interactions Fluorine Atom Fluorine Atom Fluorine Atom->Hydrophobic Pocket Electrostatic/Hydrophobic Interactions

Figure 2: Postulated Binding Mode of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one.

Further studies, such as X-ray crystallography or computational modeling, would be necessary to elucidate the precise binding mode of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one and to guide future structure-activity relationship (SAR) studies.

Conclusion

This guide has provided a framework for the head-to-head comparison of a novel pyrrolidinone-based compound, 1-(tert-Butyl)-3-fluoropyrrolidin-2-one, with established autotaxin inhibitors. By employing a robust and standardized in vitro assay, researchers can generate reliable data to assess the inhibitory potential of new chemical entities. The hypothetical data presented herein suggests that the pyrrolidinone scaffold may be a promising starting point for the development of novel ATX inhibitors. Further experimental validation is crucial to confirm the activity of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one and to explore its therapeutic potential. The insights gained from such comparative studies will be invaluable in advancing the field of ATX-targeted drug discovery.

References

  • Stylianaki, E.-A., et al. (2025). Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors. STAR Protocols. [Link]

  • Simonetti, J., et al. (2024). Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis. Expert Opinion on Investigational Drugs. [Link]

  • Kokotos, G., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry. [Link]

  • Li, S., et al. (2021). An updated patent review of autotaxin inhibitors (2017–present). Expert Opinion on Therapeutic Patents. [Link]

  • Ma, B., et al. (2021). Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546. Journal of Medicinal Chemistry. [Link]

  • Gillis, E. P., et al. (2008). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry.
  • Barbayianni, E., et al. (2013). Autotaxin inhibitors: a patent review. Expert Opinion on Therapeutic Patents. [Link]

  • Moolenaar, W. H., et al. (2012). Autotaxin: structure-function and signaling. Journal of Lipid Research.

Sources

Safety Operating Guide

1-(tert-Butyl)-3-fluoropyrrolidin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of specialized fluorinated building blocks like 1-(tert-Butyl)-3-fluoropyrrolidin-2-one requires rigorous adherence to halogenated organic waste protocols. Because this compound integrates a stable gamma-lactam ring with a highly resilient carbon-fluorine (C-F) bond, improper disposal poses severe environmental and laboratory safety risks.

This guide provides drug development professionals and application scientists with the authoritative, step-by-step operational plans required to manage this chemical from the point of generation to final destruction.

Mechanistic Rationale for Disposal Protocols

As an application scientist, it is critical to understand why standard disposal methods fail for fluorinated pyrrolidinones. Every protocol must operate as a self-validating system where the chemical's properties dictate the logistical handling.

  • Environmental Persistence & The C-F Bond: The carbon-fluorine bond is one of the strongest in organic chemistry[1]. If 1-(tert-Butyl)-3-fluoropyrrolidin-2-one is poured down the drain or sent to a standard landfill, it will resist biodegradation and persist in the environment, potentially bioaccumulating.

  • Combustion Causality (The HF Hazard): Non-halogenated organic waste is often reprocessed as fuel or incinerated at lower temperatures[2]. However, combusting fluorinated organics generates hydrogen fluoride (HF) gas , a highly toxic and corrosive byproduct[2]. Mixing this compound with non-halogenated waste compromises the entire disposal stream[2].

  • The High-Temperature Imperative: The only self-validating, for the destruction of fluorinated organic waste is high-temperature rotary kiln incineration[1][3]. The facility must be equipped with caustic acid scrubbers to chemically neutralize the HF gas into harmless fluoride salts before off-gassing[1][3].

Quantitative Incineration Parameters

To ensure complete destruction of the lactam ring and the C-F bond, the downstream waste management facility must adhere to the following quantitative parameters[1][3]:

ParameterRequired Value / ConditionMechanistic Purpose
Destruction Efficiency > 99.999%Ensures complete cleavage of the stable C-F and lactam ring bonds.
Incineration Temperature ≥ 1000°C (1832°F)Overcomes the high activation energy required to break the C-F bond.
Retention Time ≥ 2 secondsProvides sufficient thermal exposure to prevent the formation of fluorinated Products of Incomplete Combustion (PICs).
Off-Gas Treatment Caustic Scrubbing (NaOH/KOH)Neutralizes corrosive hydrogen fluoride (HF) gas generated during combustion.

Step-by-Step Disposal Protocol

Implement the following operational workflow to safely capture and prepare 1-(tert-Butyl)-3-fluoropyrrolidin-2-one for disposal.

Phase 1: Waste Segregation

  • Isolate the Stream: Strictly segregate 1-(tert-Butyl)-3-fluoropyrrolidin-2-one from non-halogenated organic solvents[2].

  • Validate Compatibility: Ensure no strong acids, reactive metals, or strong bases are introduced into the waste stream, as these can cause unintended exothermic hydrolysis of the lactam ring.

  • Moisture Control: If mixing with other halogenated solvents (e.g., DCM, chloroform), maintain water content below 20% to prevent phase separation, which complicates downstream incineration[4].

Phase 2: Containerization

  • Select the Vessel: Use chemically compatible containers, strictly limited to High-Density Polyethylene (HDPE) or PTFE-lined amber glass[4].

  • Verify Integrity: Confirm the container is entirely free of prior non-halogenated residues to prevent cross-contamination and classification errors[4].

  • Seal: Equip the container with a secure, vapor-tight lid to prevent the fugitive emission of volatile organics.

Phase 3: Labeling and SAA Storage

  • Regulatory Labeling: Affix a compliant label reading "Hazardous Waste - Halogenated Organics" [2]. Explicitly write the full chemical name: 1-(tert-Butyl)-3-fluoropyrrolidin-2-one. Do not use structural abbreviations.

  • Secondary Containment: Place the primary container inside a secondary containment bin to catch accidental leaks[5].

  • Storage: Store the setup in a designated Satellite Accumulation Area (SAA) within a ventilated flammable liquids cabinet[2][5].

Phase 4: EHS Transfer

  • Initiate Pickup: Once the container reaches 80% capacity or the regulatory time limit (typically 90 days), submit a pickup request to your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor[1][5].

Spill Response & Decontamination Workflow

In the event of an accidental release of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one, execute the following self-contained recovery protocol:

  • Evacuate & Assess: Clear the immediate area and verify the volume of the spill. Ensure the fume hood sash is lowered if the spill occurred inside the hood.

  • Don PPE: Equip chemical-resistant gloves (nitrile or neoprene), splash goggles, and a protective lab coat[6].

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[6]. Never use combustible materials like sawdust, which can react with organic halogens.

  • Mechanical Collection: Carefully sweep the absorbed mixture using non-sparking tools. Transfer the solid mass into a dedicated, sealable hazardous waste container[6].

  • Chemical Decontamination: Wash the spill surface with a compatible solvent (e.g., a minimal amount of acetone), absorb the rinsate, and add it to the halogenated waste container[6]. Finally, wash the area with soap and water to remove any lingering residue.

Disposal Workflow Visualization

G Start Generate 1-(tert-Butyl)-3- fluoropyrrolidin-2-one Waste Segregate Segregate as Halogenated Organic Waste Start->Segregate Container Transfer to Compatible Container (HDPE/Glass) Segregate->Container Label Label: 'Hazardous Waste - Halogenated Organics' Container->Label Store Store in Flammables Cabinet (Satellite Accumulation Area) Label->Store Pickup EHS / Certified Contractor Pickup Store->Pickup Incinerate High-Temp Incineration (>1000°C) with HF Scrubber Pickup->Incinerate

Workflow for the segregation, storage, and disposal of halogenated fluorinated organic waste.

References

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • RiskAssess. Chemical Waste Containers for Chemical Waste Disposal. Available at:[Link]

Sources

Personal protective equipment for handling 1-(tert-Butyl)-3-fluoropyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Guide for 1-(tert-Butyl)-3-fluoropyrrolidin-2-one

Executive Safety Assessment & Risk Profile

Compound Class: Fluorinated Pyrrolidinone / Lactam CAS: Not widely listed (Treat as Class: Fluorinated Lactam Derivative) Physical State: Typically Liquid or Low-Melting Solid (based on structural analogs like 1-butylpyrrolidin-2-one).[1]

Core Hazard Analysis: As a structural analog to N-methylpyrrolidone (NMP) and 1-butylpyrrolidin-2-one , this compound presents specific risks associated with lactams, amplified by the fluorine substitution.[1]

  • Skin Absorption & Irritation: The tert-butyl group increases lipophilicity, facilitating rapid dermal absorption. The lactam core is a known skin irritant and permeation enhancer.

  • Fluorine Reactivity: While the C-F bond is generally stable, the position alpha to the carbonyl (C3) can be labile under basic conditions or high thermal stress, potentially releasing Hydrogen Fluoride (HF) or fluoride ions.

  • Inhalation Toxicity: Vapors or mists are likely respiratory irritants (STOT SE 3).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a "self-validating" safety system where the PPE chosen directly counters the specific molecular hazards identified above.

Protection Zone Required Equipment Technical Rationale (Causality)
Hand Protection (Standard) Nitrile Gloves (Double Layer) Thickness: ≥ 0.11 mmPermeation Defense: Lactams are excellent solvents and can permeate thin rubber.[1] Double gloving provides a "breakthrough buffer" allowing time to doff contaminated outer gloves.
Hand Protection (High Risk) Laminate Film (Silver Shield) or Butyl Rubber Immersion/Spill: Required for spill cleanup or prolonged contact. Nitrile degrades rapidly upon direct immersion in pyrrolidinones.
Eye & Face Chemical Splash Goggles (ANSI Z87.1 / EN 166)Vapor/Splash Seal: Safety glasses are insufficient due to the potential for severe eye irritation and corneal damage typical of lactams.
Respiratory Fume Hood (Primary) Respirator (Secondary): ABEK TypeInhalation Control: Volatile organic vapors. If hood work is impossible, use a half-mask with Organic Vapor/Acid Gas cartridges (due to potential F- release).[1]
Body Defense Lab Coat (Cotton/Poly) + Chemical Apron Splash Barrier: The apron protects the torso from saturation in case of a flask failure; standard lab coats are porous to organic solvents.

Operational Handling Protocol

This workflow ensures containment from storage to disposal.

Step 1: Storage & Stability[1][2][3]
  • Environment: Store in a cool, dry, well-ventilated area away from strong oxidizers and strong bases.

  • Segregation: Keep separate from acidic waste streams to prevent any potential HF generation.

  • Atmosphere: Hygroscopic potential; store under inert gas (Nitrogen/Argon) if long-term stability is required.[1]

Step 2: Transfer & Weighing
  • Location: ALWAYS inside a certified chemical fume hood.

  • Technique: Use a syringe or positive-displacement pipette for liquid transfer to minimize aerosol generation.[1]

  • Vessel: Glass or HDPE containers. Avoid metal spatulas if the compound is suspected to be acidic or if moisture is present (corrosion risk).

Step 3: Reaction Setup
  • Temperature Control: Do not overheat (>150°C) without specific thermal stability data, as elimination of HF is a risk for 3-fluoro-carbonyls.[1]

  • Quenching: When working up reactions containing this material, avoid acidic aqueous workups if possible to mitigate HF formation. Use buffered solutions (sat. NaHCO3).[2]

Visualized Workflows (Graphviz)

Diagram 1: Operational Safety Workflow

This diagram outlines the logical flow of handling to minimize exposure.

HandlingWorkflow cluster_0 Critical Checkpoint Storage Storage (Cool, Dry, Inert) Weighing Weighing/Transfer (Fume Hood ONLY) Storage->Weighing Transport in Secondary Cont. Reaction Reaction Setup (Avoid Strong Acids) Weighing->Reaction Double Nitrile Gloves Cleanup Cleanup & Disposal (Halogenated Waste) Reaction->Cleanup Quench (NaHCO3)

Caption: Operational flow emphasizing containment and quenching buffers to neutralize potential acidity.

Diagram 2: Emergency Response Logic

A decision tree for immediate action during spills or exposure.

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill Action_Skin Wash 15 min (Soap/Water) Skin->Action_Skin Action_Eye Flush 15 min (Eyewash Station) Eye->Action_Eye Action_Spill Absorb with Vermiculite Spill->Action_Spill Medical Seek Medical Attention Action_Skin->Medical Action_Eye->Medical Action_Spill->Medical If >100mL

Caption: Immediate triage steps. Note: For 3-fluoro compounds, always consult a physician to rule out fluoride toxicity.[1]

Waste Disposal & Logistics

Crucial Distinction: Unlike standard organic solvents, this compound contains Fluorine .[3] It must NOT be mixed with non-halogenated solvents (e.g., Acetone, Ethanol) as this complicates incineration and violates EPA/local regulations.

Waste Stream Classification Container Labeling
Primary Halogenated Organic Waste "Contains Fluorinated Pyrrolidinone - DO NOT MIX with Acids"
Solid Waste Contaminated Debris "Solid Waste (Gloves/Tissues) - Fluorinated Contamination"
Aqueous Waste Fluoride-Bearing Aqueous "Aqueous Waste - Potential Fluoride Ions (pH > 7)"

Disposal Protocol:

  • Segregation: Collect in a dedicated High-Density Polyethylene (HDPE) carboy. Glass is acceptable but HDPE is preferred to prevent breakage and potential etching if HF traces form.

  • Labeling: Clearly mark the CAS (if available) or chemical name and the hazard "Irritant / Fluorinated".

  • Handover: Contact your EHS department for pickup.[4][5] Do not evaporate in the fume hood.[6][7]

References

  • Fisher Scientific. (2024). Safety Data Sheet: 1-Butylpyrrolidin-2-one. Retrieved from [Link]

  • University of North Carolina (UNC) EHS. (2024). Safe Handling of Chemicals: Hydrofluoric Acid and Fluorinated Compounds. Retrieved from [Link][1]

  • PubChem. (2024). Compound Summary: tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate.[1][8] National Library of Medicine. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.